N,1,5-Trimethyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,1,5-trimethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-5-4-6(7-2)8-9(5)3/h4H,1-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUXBPZGVWSPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676900 | |
| Record name | N,1,5-Trimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646506-40-3 | |
| Record name | N,1,5-Trimethyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,1,5-Trimethyl-1H-pyrazol-3-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of N,1,5-Trimethyl-1H-pyrazol-3-amine
Executive Summary: this compound is a substituted pyrazole derivative of significant interest as a scaffold in medicinal chemistry and drug development. Pyrazole-based compounds are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule, designed for researchers and drug development professionals. The narrative emphasizes the causal logic behind experimental choices, ensuring that the described protocols are robust and reproducible. The synthesis is presented as a multi-step process beginning with accessible starting materials, focusing on a logical and efficient construction of the pyrazole core followed by systematic N-alkylation steps.
Introduction and Strategic Overview
The Substituted Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, which serves as a privileged structure in pharmacology.[4] The specific substitution pattern of this compound—with methyl groups at the N1 and C5 positions and a methylamino group at the C3 position—creates a unique molecular architecture that can be exploited for targeted biological interactions. Understanding a reliable and scalable synthesis for this compound is crucial for its application in creating libraries of derivatives for further study.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule dictates a strategic approach. The core pyrazole ring is the most complex feature and its construction is prioritized. The N-methyl groups can be viewed as functional group interconversions installed after the core is formed.
This analysis leads to a three-stage synthetic strategy:
-
Pyrazole Core Formation: Construction of the foundational 3-amino-5-methylpyrazole ring system.
-
Regioselective N1-Methylation: Introduction of the methyl group onto the N1 position of the pyrazole ring.
-
Exocyclic Amine Methylation: Final methylation of the 3-amino group to yield the target compound.
This stepwise approach allows for purification and characterization at each intermediate stage, ensuring high fidelity in the final product.
Core Synthesis Pathway: A Mechanistic Dissection
Part 1: Formation of the Pyrazole Core — Synthesis of 3-Amino-5-methylpyrazole
The cornerstone of this synthesis is the classic Knorr pyrazole synthesis, adapted for an aminopyrazole outcome. This involves the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[5][6]
-
Causality of Reagent Selection:
-
Cyanoacetone (or its sodium salt, sodium cyanoacetonate): This molecule is an ideal precursor as it provides the three-carbon backbone required for the pyrazole ring. The ketone at C2 will react with one nitrogen of hydrazine, the nitrile group at C1 is a precursor to the C3-amine, and the terminal methyl group will become the C5-substituent.
-
Hydrazine Hydrate (or a Hydrazinium Salt): This provides the N-N unit necessary to form the pyrazole heterocycle.
-
The reaction proceeds via an initial condensation between hydrazine and the ketone of cyanoacetone to form a hydrazone intermediate. This is followed by a rapid, intramolecular nucleophilic attack of the second hydrazine nitrogen onto the electrophilic carbon of the nitrile group. A subsequent tautomerization yields the stable aromatic 3-amino-5-methylpyrazole ring. This method is well-documented and provides high yields of the desired intermediate.[5][6]
Experimental Protocol: Synthesis of 3-Amino-5-methylpyrazole
-
Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of hydrazinium monohydrochloride (1.0 mol) in water (40% w/w).
-
Addition: While stirring at 35°C, add a solution of sodium cyanoacetone (1.0 mol) dropwise over a period of approximately 2 hours.
-
Reaction: Maintain the reaction mixture at 35-40°C for an additional 4-5 hours to ensure complete cyclization.
-
Work-up: Add toluene (400 mL) to the reaction mixture. Heat the mixture to reflux and use a Dean-Stark apparatus to remove water via azeotropic distillation.
-
Isolation: After water removal is complete, cool the mixture. The byproduct, sodium chloride, will precipitate from the toluene. Add ethanol (200 mL) to further precipitate the salt.
-
Purification: Filter off the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to remove toluene and ethanol. The resulting crude product can be purified by vacuum distillation to yield 3-amino-5-methylpyrazole as a solid.
Part 2: Regioselective N1-Methylation — Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine
With the pyrazole core established, the next step is methylation of the ring nitrogen. The pyrazole ring NH is acidic and can be readily deprotonated by a suitable base, making it a potent nucleophile for reaction with an alkylating agent.
-
Causality of Reagent Selection:
-
Dimethyl Sulfate (DMS) or Methyl Iodide (MeI): These are potent and efficient methylating agents. DMS is often preferred in industrial settings for its cost-effectiveness, though it is highly toxic and must be handled with extreme care.
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃): A base is required to deprotonate the pyrazole N-H, activating it for alkylation.
-
The reaction must be carefully controlled to favor methylation on the ring nitrogen over the exocyclic 3-amino group. The pyrazole N-H is significantly more acidic than the amine N-H, allowing for selective deprotonation and subsequent methylation under basic conditions.
Experimental Protocol: Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine
-
Setup: In a flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3-amino-5-methylpyrazole (1.0 mol) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Basification: Add powdered potassium carbonate (1.5 mol) to the solution and stir vigorously.
-
Methylation: Cool the suspension to 0-5°C in an ice bath. Add dimethyl sulfate (1.1 mol) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or vacuum distillation to afford pure 1,5-dimethyl-1H-pyrazol-3-amine.
Part 3: Final N-Methylation — Synthesis of this compound
The final transformation is the methylation of the primary amino group at the C3 position. While direct alkylation is possible, it risks over-alkylation. Reductive amination is a superior method that provides a clean, high-yielding conversion to the desired secondary amine.
-
Causality of Reagent Selection:
-
Formaldehyde (aqueous solution, Formalin): This serves as the source of the methyl group's carbon atom. It reacts with the primary amine to form an intermediate imine (or the related N-methyleniminium ion).
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent that efficiently reduces the iminium ion intermediate to the secondary amine without affecting the pyrazole ring.
-
This two-stage, one-pot process is highly efficient and a standard method for N-methylation of primary amines.
Experimental Protocol: Synthesis of this compound
-
Setup: Dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1.0 mol) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Imine Formation: Cool the solution to 0°C. Add aqueous formaldehyde (37% solution, 1.2 mol) dropwise. Stir the mixture at 0°C for 1 hour.
-
Reduction: Add sodium borohydride (1.5 mol) portion-wise to the solution, keeping the temperature below 20°C. Vigorous gas evolution (hydrogen) will occur.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, this compound, can be purified by column chromatography on silica gel.
Process Visualization and Data
Overall Synthesis Workflow
Caption: Overall workflow for the synthesis of the target compound.
Quantitative Data Summary
| Step | Reaction | Key Reagents & Equivalents | Conditions | Typical Yield |
| 1 | Pyrazole Formation | Cyanoacetone (1.0 eq), Hydrazine Salt (1.0 eq) | Toluene, Water, 35-40°C, then reflux | 70-85%[5] |
| 2 | N1-Methylation | 3-Amino-5-methylpyrazole (1.0 eq), DMS (1.1 eq), K₂CO₃ (1.5 eq) | Acetonitrile, 0°C to RT, 12-16h | 80-90% |
| 3 | N-Methylation | 1,5-Dimethyl-1H-pyrazol-3-amine (1.0 eq), HCHO (1.2 eq), NaBH₄ (1.5 eq) | Methanol, 0°C to RT, 3-4h | >90% |
Conclusion
The described three-step synthesis pathway provides a reliable and well-precedented route to this compound. The strategy relies on a robust cyclocondensation to form the heterocyclic core, followed by two distinct and selective methylation steps. Each stage is based on well-understood chemical principles, allowing for high yields and purity. This guide offers a solid foundation for researchers to produce this valuable chemical scaffold for applications in pharmaceutical and chemical research.
References
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online. [Link]
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
- EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of N,1,5-Trimethyl-1H-pyrazol-3-amine
Introduction
N,1,5-Trimethyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions, contributing to favorable pharmacokinetic and pharmacodynamic profiles.[1] A thorough understanding of the physicochemical properties of novel pyrazole derivatives like this compound is paramount for researchers in drug development, as these properties govern a compound's behavior from synthesis and formulation to its ultimate biological activity.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and established principles of physical organic chemistry to predict its properties. Furthermore, it details the standard experimental protocols for the determination of these properties, offering a framework for empirical validation. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring a robust and reproducible approach to characterization.
Molecular and Structural Characteristics
The foundational step in characterizing any chemical entity is to define its molecular structure and composition.
-
Molecular Formula: C₆H₁₁N₃
-
Molecular Weight: 125.17 g/mol [2]
-
IUPAC Name: this compound
The structure consists of a pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] This core is substituted with a methyl group at the N1 position, another methyl group at the C5 position, and a methylamino group at the C3 position.
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These predictions are based on the properties of structurally similar pyrazole derivatives and general chemical principles.
| Property | Predicted Value/Range | Rationale/Comparison Compound |
| Melting Point (°C) | Solid at room temperature | 1-Methyl-1H-pyrazol-3-amine is a solid. Substituted pyrazoles are often crystalline solids.[4] |
| Boiling Point (°C) | > 200 | 1-Methyl-1H-pyrazol-3-amine has a boiling point of 93 °C at reduced pressure.[5] Increased substitution and molecular weight would likely increase the boiling point. |
| Water Solubility | Slightly soluble to soluble | 1-Methyl-1H-pyrazol-3-amine is slightly soluble in water.[5] The presence of amine and pyrazole nitrogens allows for hydrogen bonding with water, suggesting some degree of aqueous solubility. |
| pKa | 4.0 - 6.0 | The pKa of pyrazole is 2.5.[1] The amino group will increase the basicity. For example, 1H-Pyrazol-3-amine has a predicted pKa of 5.99. |
| LogP | 1.0 - 2.0 | The predicted XlogP for N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine is 1.242, indicating moderate lipophilicity.[6] |
Experimental Characterization Protocols
Accurate determination of physicochemical properties requires rigorous experimental protocols. The following sections detail standard methodologies for characterizing a novel compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range.[7]
Methodology: Capillary Method
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-4 mm.[6]
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.[8]
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating can determine an approximate melting range.[6]
-
For an accurate measurement, heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[6]
Caption: Workflow for micro-boiling point determination.
Solubility Determination
Solubility, particularly in aqueous and organic solvents, is critical for drug development, impacting formulation and bioavailability.
Methodology: Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. [9]3. Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to separate the saturated supernatant from the excess solid.
-
Quantification: Analyze the concentration of the compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature. [10]
pKa Determination
The pKa value reflects the acidity or basicity of a compound and is crucial for predicting its ionization state at physiological pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
-
Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (often a water-cosolvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid or base, monitoring the pH with a calibrated pH meter after each addition of titrant. [11]3. Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is ionized. [12] Methodology: UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra. [11]
-
Solution Preparation: Prepare a series of buffered solutions with known pH values containing a constant concentration of the compound.
-
Spectral Measurement: Measure the absorbance of each solution at a wavelength where the absorbance difference between the ionized and unionized forms is maximal.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point at the pKa. [12][13]
Spectroscopic Profile
Spectroscopic techniques are indispensable for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [14]
-
¹H NMR: The spectrum is expected to show distinct signals for the three methyl groups and the amine proton. The pyrazole ring proton will also be present. The chemical shifts will be influenced by the electronic environment of the pyrazole ring. [15]For pyrazole itself, the protons on the ring appear at specific chemical shifts. [16][17]* ¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the three methyl carbons and the three carbons of the pyrazole ring. The chemical shifts of the ring carbons are indicative of the aromatic nature and the influence of the substituents. [18]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. [19]
-
N-H Stretch: A characteristic absorption band for the secondary amine (N-H) stretch is expected in the region of 3300-3500 cm⁻¹.
-
C-H Stretch: Absorptions corresponding to the C-H stretching of the methyl groups and the pyrazole ring will be observed around 2850-3100 cm⁻¹.
-
C=N and C=C Stretch: The pyrazole ring will exhibit characteristic C=N and C=C stretching vibrations in the fingerprint region (typically 1400-1600 cm⁻¹). [20]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
-
Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (125.17 g/mol ).
-
Fragmentation Pattern: Pyrazoles often exhibit characteristic fragmentation patterns, including the loss of HCN and N₂. [21]The fragmentation of this compound would likely involve cleavage of the methyl groups and fragmentation of the pyrazole ring. [22]
Conclusion
This technical guide has outlined the predicted physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. While direct experimental data for this specific compound remains to be published, the information presented herein, based on the well-understood chemistry of pyrazole derivatives, offers a solid foundation for researchers. The described methodologies for determining melting point, boiling point, solubility, and pKa, along with the expected spectroscopic signatures, provide a comprehensive framework for the empirical characterization of this and other novel pyrazole compounds. Such characterization is an indispensable step in the journey of drug discovery and development, enabling the rational design of molecules with optimized properties for therapeutic applications.
References
-
PubChem. (n.d.). 1,3,5-trimethyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Zweier, L. F. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]
-
JoVE. (2020). Boiling Points - Concept. [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. [Link]
-
ULM. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]
-
Unknown. (n.d.). Experiment name / Determination of Boiling point Purpose. [Link]
-
Unknown. (n.d.). Melting point determination. [Link]
-
Ozana, S., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]
-
SSERC. (n.d.). Melting point determination. [Link]
-
Hefter, G., & Tomkins, R. (2003). The Experimental Determination of Solubilities. ResearchGate. [Link]
-
Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]
-
Elguero, J., et al. (2009). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]
-
Zaleski, D. P., et al. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]
-
Claramunt, R. M., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. [Link]
-
Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. [Link]
-
Clarion University. (n.d.). Determination of Melting Point. [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
-
Alloprof. (n.d.). Measuring Solubility. [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]
-
SpectraBase. (n.d.). Pyrazole - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. (n.d.). Physicochemical and ADMET properties of pyrazole derivatives. [Link]
-
Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]
-
Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. [Link]
-
Frontiers. (n.d.). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]
-
PubMed Central. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. [Link]
-
PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. [Link]
-
Matrix Fine Chemicals. (n.d.). 1H-PYRAZOL-3-AMINE | CAS 1820-80-0. [Link]
-
PubChem. (n.d.). 1,3,5-trimethyl-1H-pyrazol-4-amine. [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. southalabama.edu [southalabama.edu]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. westlab.com [westlab.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ulm.edu [ulm.edu]
- 14. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. Pyrazole(288-13-1) 1H NMR [m.chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
N,1,5-Trimethyl-1H-pyrazol-3-amine CAS number and structure
An In-depth Technical Guide to N,1,5-Trimethyl-1H-pyrazol-3-amine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of this compound, a substituted aminopyrazole with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively cataloged in commercial databases, this guide consolidates information on its core structure, proposes a robust synthetic pathway based on established chemical principles, and discusses its potential applications by drawing parallels with closely related, well-documented analogs. This document is intended for researchers, chemists, and professionals in drug development seeking to understand and utilize this versatile chemical scaffold.
This compound is a heterocyclic compound featuring a pyrazole ring system. The nomenclature defines a precise arrangement of substituents:
-
Pyrazole Core : A five-membered aromatic ring with two adjacent nitrogen atoms.
-
3-amine : An amine group (-NH₂) is attached to the carbon at position 3 of the pyrazole ring.
-
N-methyl : The amine group at position 3 is secondary, bearing a methyl group.
-
1-methyl : A methyl group is attached to the nitrogen atom at position 1 of the pyrazole ring.
-
5-methyl : A methyl group is attached to the carbon at position 5 of the pyrazole ring.
While a specific CAS number for this compound is not readily found in public databases, its positional isomer, 1,3,5-Trimethyl-1H-pyrazol-4-amine , is registered under CAS Number 28466-21-9 [1].
Molecular Formula: C₆H₁₁N₃
Molecular Weight: 125.17 g/mol [1]
Canonical SMILES: CN1N=C(C=C1C)NC
Chemical Structure:
Sources
An In-depth Technical Guide to the Solubility and Stability of N,1,5-Trimethyl-1H-pyrazol-3-amine
Executive Summary
N,1,5-Trimethyl-1H-pyrazol-3-amine belongs to the substituted aminopyrazole class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities.[1][2] The successful progression of any novel chemical entity from discovery to clinical application is critically dependent on a thorough understanding of its physicochemical properties, primarily solubility and stability. This guide provides a comprehensive framework for characterizing these attributes for this compound. While specific experimental data for this exact molecule is not extensively available in public literature, this document leverages established principles and data from structurally related analogs to present a robust methodological approach. We will detail the rationale behind experimental design, provide validated protocols for solubility and stability assessment, and outline the development of appropriate analytical methods, thereby creating a self-validating system for its characterization.
The Compound: Structure and Significance
This compound is a heterocyclic amine featuring a pyrazole core, a structure known to interact with a wide range of biological targets. The strategic placement of methyl groups at the N1 and C5 positions, along with an N-methylated amine at the C3 position, significantly influences its lipophilicity, basicity, and steric profile. These features are expected to modulate its pharmacokinetic and pharmacodynamic properties. Understanding the solubility and stability is the foundational step in evaluating its potential as a therapeutic agent.
Solubility Profiling: A Methodological Approach
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. A compound must be in solution to be absorbed from the gastrointestinal tract. Therefore, early and accurate assessment of solubility is paramount. We will explore two key methodologies: kinetic and thermodynamic solubility.
Rationale for Solvent Selection
The choice of solvents for profiling is guided by the intended application. For drug development, understanding solubility in biorelevant media is crucial.
-
Aqueous Buffers (pH 2.0, 4.5, 6.8, 7.4): These mimic the pH range of the gastrointestinal tract and systemic circulation. The pH-solubility profile is essential for predicting oral absorption and identifying potential liabilities.
-
Organic Solvents (DMSO, Ethanol): Dimethyl sulfoxide (DMSO) is a standard solvent for creating high-concentration stock solutions for high-throughput screening.[3] Ethanol is a common co-solvent in formulations.[4][5] Data in these solvents is vital for handling and experimental design. A related compound, 1-Methyl-1H-pyrazol-3-amine, is noted to be slightly soluble in water.[6]
High-Throughput Kinetic Solubility Assessment
This method provides a rapid assessment of solubility under non-equilibrium conditions, making it ideal for early-stage discovery where compound availability is limited. The principle involves adding a concentrated DMSO stock solution to an aqueous buffer and measuring the point at which the compound precipitates, often detected by light scattering (nephelometry) or UV-Vis spectroscopy.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Dispense 198 µL of the desired aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) into the wells of a 96-well microplate.
-
Serial Addition: Add 2 µL of the DMSO stock solution to each well, ensuring rapid mixing. This initiates the test at a concentration of 100 µM.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 1-2 hours to allow for precipitation.
-
Measurement: Read the turbidity of each well using a nephelometer or plate reader capable of measuring light scattering.
-
Data Analysis: Compare the signal from the sample wells to positive (intentionally precipitated compound) and negative (buffer with 1% DMSO) controls to determine the concentration at which precipitation occurs.
Caption: General workflow for conducting forced degradation studies.
Experimental Protocols for Stress Testing
A stock solution (e.g., 1 mg/mL) should be prepared and subjected to the following conditions. A control sample, protected from the stress condition, should be analyzed concurrently.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Before analysis, neutralize the samples from acid and base hydrolysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solution and solid compound in a calibrated oven at 80°C.
-
Photostability: Expose the solution to a light source conforming to ICH Q1B guidelines (cool white fluorescent and near-ultraviolet lamp). A control sample should be wrapped in aluminum foil.
Analytical Method Development
A robust, stability-indicating HPLC method is required.
-
Technique: Reversed-phase HPLC with UV detection is the standard approach. Coupling with a mass spectrometer (LC-MS) is invaluable for the structural elucidation of unknown degradation products. [7]* Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar or less polar degradants.
-
Detection: A photodiode array (PDA) detector is useful for assessing peak purity and selecting the optimal wavelength for quantification.
Expected Stability Data Summary
The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's liabilities.
| Stress Condition | Time (hours) | % Assay of Parent Compound | Number of Degradants | Observations / Major Degradant (m/z) |
| 0.1 M HCl, 60°C | 24 | Data TBD | Data TBD | Data TBD |
| 0.1 M NaOH, 60°C | 24 | Data TBD | Data TBD | Data TBD |
| 3% H₂O₂, RT | 24 | Data TBD | Data TBD | Data TBD |
| 80°C (Solution) | 24 | Data TBD | Data TBD | Data TBD |
| Photolytic (ICH Q1B) | - | Data TBD | Data TBD | Data TBD |
Conclusion
This guide establishes a comprehensive and scientifically rigorous framework for determining the solubility and stability of this compound. While specific experimental data for this molecule requires generation, the outlined protocols for kinetic and thermodynamic solubility, coupled with a detailed forced degradation strategy, provide a clear and validated path forward. The successful execution of these studies will generate the critical data package necessary to support the advancement of this compound in the drug development pipeline, enabling informed decisions on formulation, storage, and clinical trial design.
References
-
PubChem. 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. [Link]
-
Ministry of the Environment, Japan. Analytical Methods for Chemicals. [Link]
-
Valente, E.; et al. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
Cheméo. Chemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS 28466-21-9). [Link]
-
PubChem. 1,3,5-trimethyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. [Link]
-
Al-Absi, H. R. Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. ResearchGate. [Link]
-
NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
-
Valente, E.; et al. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Li, J.; et al. Study on the synthesis mechanism of 4-amino-3, 5-dimethyl pyrazole:by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods. [Link]
-
Loba Chemie. 4-ACETAMIDOPHENOL Extra Pure. [Link]
-
Mat-Era. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
-
Bio-Connect. Acetaminophen | CAS:103-90-2 | Cyclooxygenase inhibitor. [Link]
-
LookChem. Cas 103-90-2,4-Acetamidophenol. [Link]
-
FORCE Technology. Emissions and formation of degradation products in amine- based carbon capture plants. [Link]
-
Rochman Lab. Analytical Methods. [Link]
-
ResearchGate. Amine degradation in CO2 capture. 2. New degradation products of MEA. Pyrazine and alkylpyrazines: Analysis, mechanism of formation and toxicity. [Link]
-
University of Kentucky. THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. [Link]
-
National Institutes of Health. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PMC. [Link]
Sources
A Spectroscopic Guide to N,1,5-Trimethyl-1H-pyrazol-3-amine: Predictive Analysis and Characterization Protocols
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of N,1,5-Trimethyl-1H-pyrazol-3-amine, a substituted pyrazole of interest in chemical synthesis and drug discovery. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, known for a wide spectrum of biological activities.[1] Unequivocal structural confirmation is paramount for advancing these molecules in research and development pipelines. This document, intended for researchers, scientists, and drug development professionals, outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. As direct experimental data is not cataloged in public databases, this guide leverages foundational spectroscopic principles and comparative data from structurally analogous pyrazoles to construct a reliable predictive model for its characterization.[2][3] Furthermore, it details robust, self-validating experimental protocols for acquiring high-quality spectroscopic data, ensuring scientific integrity and reproducibility.
Molecular Structure and Isomerism
The target molecule, this compound, possesses a pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms. The substitution pattern is key to its identity: a methyl group on the N1 nitrogen, a methyl group on the C5 carbon, and a methylamino group (-NHCH₃) at the C3 position. The N1-methylation is critical as it locks the molecule in a single tautomeric form, simplifying spectral interpretation by preventing the tautomerism often seen in N-unsubstituted pyrazoles.[4]
The structure dictates the expected spectroscopic signatures. The pyrazole ring provides a rigid scaffold with distinct electronic environments, while the three methyl groups and the secondary amine provide characteristic signals that enable full structural elucidation.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR, complemented by 2D techniques, can provide unambiguous structural confirmation.
Recommended Experimental Protocol: NMR
A self-validating protocol involves ensuring sample purity, using a suitable deuterated solvent, and acquiring a suite of experiments that cross-correlate data.
-
Sample Preparation: Weigh 5-10 mg of the purified compound. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like N-H.[3]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.
-
Data Acquisition (¹H NMR): Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Key parameters include a spectral width of ~15 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.[3]
-
Data Acquisition (¹³C NMR): Acquire the carbon spectrum, often using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a greater number of scans are required due to the lower natural abundance of the ¹³C isotope.[3]
-
2D NMR: Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify 2- and 3-bond correlations, which is essential for piecing together the molecular fragments.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in CDCl₃ will show five distinct signals. The integration of these signals should correspond to a 3:3:3:1:1 proton ratio.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~ 3.65 | Singlet | 3H | N1-CH ₃ | The methyl group on the pyrazole nitrogen is deshielded by the aromatic ring and the electronegative nitrogen atom. Similar N-methyl pyrazoles show signals in this region.[5] |
| ~ 2.90 | Doublet (J ≈ 5 Hz) | 3H | N-CH ₃ | This aliphatic methyl group is attached to the exocyclic nitrogen. It will appear as a doublet due to coupling with the adjacent N-H proton. This coupling may be broadened or absent in protic solvents or with water contamination. |
| ~ 2.25 | Singlet | 3H | C5-CH ₃ | Methyl groups attached to the carbon of a pyrazole ring typically appear in this region. Its singlet nature confirms the absence of adjacent protons.[6] |
| ~ 5.40 | Singlet | 1H | C4-H | This is the only proton directly attached to the pyrazole ring. Its chemical shift is characteristic of the electron-rich nature of the pyrazole C4 position.[3] |
| Variable (~4.0-5.0) | Broad Singlet | 1H | N-H | The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It will disappear upon D₂O exchange.[7] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct carbon signals.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~ 158 | C 3-NHCH₃ | The C3 carbon is attached to two nitrogen atoms (one in-ring, one exocyclic), resulting in significant deshielding and a downfield chemical shift. |
| ~ 145 | C 5-CH₃ | The C5 carbon, also attached to two nitrogens within the ring system, appears significantly downfield. |
| ~ 90 | C 4-H | The C4 carbon, a methine in the heterocyclic ring, is expected to be the most upfield of the ring carbons due to higher electron density.[8] |
| ~ 36 | N1-C H₃ | The N1-methyl carbon signal is typical for N-alkylated pyrazoles. |
| ~ 31 | N-C H₃ | The exocyclic N-methyl carbon appears in the standard aliphatic region. |
| ~ 12 | C5-C H₃ | The C5-methyl carbon is expected at a typical upfield aliphatic chemical shift. |
2D NMR for Structural Validation
Two-dimensional NMR experiments provide the definitive connections to validate the proposed structure.
Caption: Expected HMBC (³JHC) correlations for structural confirmation.
-
Causality: The proton on C4 should show correlations to the quaternary carbons C3 and C5, definitively placing it between them. The C5-Methyl protons should correlate to C5 and C4, while the N1-Methyl protons should correlate to C5, confirming their respective positions. The N-Methyl protons correlating to C3 would confirm the position of the methylamino group. This network of correlations provides a self-validating system for the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is an effective and rapid technique for identifying the functional groups present in a molecule.
Recommended Experimental Protocol: IR
Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands
The IR spectrum will provide clear evidence for the key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |
| 3350 - 3310 | N-H Stretch (secondary amine) | Medium-Weak | A single band in this region is a hallmark of a secondary amine, distinguishing it from a primary amine (two bands) or tertiary amine (no band).[9] |
| 3100 - 3000 | C-H Stretch (Aromatic/Vinylic) | Medium | Associated with the C4-H bond on the pyrazole ring. |
| 2980 - 2850 | C-H Stretch (Aliphatic) | Medium-Strong | Corresponds to the stretching vibrations of the three methyl groups. |
| ~1600 & ~1520 | C=N and C=C Stretch (Ring) | Medium-Strong | These absorptions are characteristic of the pyrazole ring system's double bonds. |
| 1340 - 1250 | C-N Stretch | Strong | A strong band in this region is expected for the C-N bonds of the aromatic amine moiety.[7][9] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.
Recommended Experimental Protocol: MS
Depending on the desired information, either Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
GC-MS (for EI): For volatile, thermally stable compounds, Gas Chromatography-Mass Spectrometry provides fragmentation data. A dilute solution of the compound is injected into the GC, which separates it from impurities before it enters the mass spectrometer for ionization (typically at 70 eV).
-
LC-MS (for ESI): Liquid Chromatography-Mass Spectrometry with ESI is a soft ionization technique ideal for confirming the molecular weight. A solution of the compound is infused or injected into the LC flow, ionized by a high-voltage spray, and analyzed. This typically yields the protonated molecule, [M+H]⁺.[1]
Predicted Mass Spectrum Analysis
-
Molecular Formula: C₇H₁₃N₃
-
Molecular Weight: 139.20 g/mol
-
Exact Mass: 139.1109 Da
Nitrogen Rule: The molecule contains an odd number of nitrogen atoms (3), so its nominal molecular weight is an odd number (139), which is a key validation check.
Electrospray Ionization (ESI): Under positive-ion ESI, the dominant species will be the protonated molecule.
-
[M+H]⁺: Predicted at m/z = 140.1187
Electron Ionization (EI): EI is a high-energy technique that will cause fragmentation. The molecular ion should be visible, along with characteristic fragment ions.
| Predicted m/z | Ion | Rationale for Formation |
| 139 | [M]⁺• | The molecular ion. Its presence confirms the molecular weight. |
| 124 | [M - CH₃]⁺ | Loss of a methyl radical is a common initial fragmentation event. |
| 97 | [M - C₂H₄N]⁺ | Loss of the methylamino side chain. |
A plausible fragmentation pathway involves the initial loss of a methyl radical, followed by ring fragmentation events common to pyrazoles, such as the loss of HCN.[10]
Caption: Simplified representation of a key fragmentation route in EI-MS.
Conclusion
The structural characterization of this compound can be confidently achieved through a multi-faceted spectroscopic approach. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS signatures. The predicted data, derived from foundational principles and comparison with related structures, highlights key expected features: five unique signals in the ¹H NMR spectrum, characteristic N-H and C=N stretches in the IR spectrum, and an odd-numbered molecular ion in the mass spectrum, consistent with the Nitrogen Rule. By following the recommended experimental protocols, researchers can generate high-quality, self-validating data to unequivocally confirm the identity and purity of this valuable heterocyclic building block.
References
- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. Benchchem.
- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
- Structure and spectral data of pyrazole derivatives. ResearchGate.
- 1H-Pyrazol-3-amine, 5-methyl-. PubChem - NIH.
- IR: amines. University of Calgary.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- 1,3,5-Trimethyl-1H-pyrazol-4-amine. NIST WebBook.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. PubMed.
- Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC - NIH.
- Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central.
- Spectroscopy of Amines. Chemistry LibreTexts.
- 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum - SpectraBase.
- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
- 1,3,5-Trimethyl-pyrazole - Optional[1H NMR] - Spectrum - SpectraBase.
- 1-Methyl-1H-pyrazol-3-amine. Sigma-Aldrich.
- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals.
- 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. ResearchGate.
- Trends in mass spectrum fragmentation of pyrazoles. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
Navigating the Chemical Maze: A Researcher's Guide to Procuring Pyrazole Amines for Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Challenge of Sourcing Novel Scaffolds
In the dynamic landscape of medicinal chemistry and drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Researchers frequently seek novel, functionalized pyrazole derivatives to explore new chemical space and develop potent therapeutics. This guide addresses a common challenge in this pursuit: the procurement of specific, sometimes novel, chemical building blocks.
Our initial query focused on sourcing N,1,5-Trimethyl-1H-pyrazol-3-amine . However, an extensive search of commercial supplier databases reveals that this specific molecule is not a readily available, cataloged compound. This is a frequent occurrence in research where theoretical structures or newly synthesized molecules have not yet been commercialized.
Therefore, this guide pivots to a more practical and equally valuable subject: the procurement and utilization of a closely related and commercially available foundational building block, 5-Methyl-1H-pyrazol-3-amine (CAS: 31230-17-8) .[3] Understanding how to source and validate a foundational precursor like this is a critical skill for any research program, as it serves as the starting point for the synthesis of more complex derivatives, potentially including the originally sought-after N,1,5-trimethyl variant.
This guide provides a comprehensive overview of sourcing this key intermediate, focusing on supplier validation, quality control, and safe handling, thereby empowering researchers to build a reliable chemical supply chain for their discovery programs.
The Strategic Importance of 5-Methyl-1H-pyrazol-3-amine
5-Methyl-1H-pyrazol-3-amine is a versatile heterocyclic amine. Its structure features a pyrazole ring with two key points for chemical modification: the amino group at position 3 and the ring nitrogen at position 1. This makes it an ideal starting material for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.[4] The amino group can be readily acylated, alkylated, or used in condensation reactions, while the N1 position can be functionalized to modulate physiochemical properties like solubility and metabolic stability.
Commercial Supplier Landscape for 5-Methyl-1H-pyrazol-3-amine
Sourcing high-quality starting materials is the bedrock of reproducible research. When selecting a supplier, researchers must consider not only price but also purity, availability of analytical data, and lead times. Below is a comparative analysis of prominent suppliers for research-grade 5-Methyl-1H-pyrazol-3-amine.
| Supplier | Product Number (Example) | Purity Specification | Available Quantities | Analytical Data Provided |
| Sigma-Aldrich (Merck) | CDS000138134 (AldrichCPR) | Not specified; buyer must confirm | 1 g, 5 g | None provided; sold "as-is" |
| Combi-Blocks | QC-1108 | >95% | 1 g, 5 g, 10 g | Certificate of Analysis (CoA) with NMR/LC-MS available upon request |
| Fisher Scientific | AC374730050 | 97% | 5 g, 25 g | CoA available |
| BLD Pharmatech | BD115856 | >98% (HPLC) | 1 g, 5 g, 25 g, 100 g | CoA with HPLC, 1H NMR, and MS data |
| Enamine | EN300-18458 | >95% | 1 g, 5 g, Custom | Full analytical data provided with purchase |
Senior Scientist Insight: While large suppliers like Sigma-Aldrich offer a vast catalog, their "AldrichCPR" (Chemicals for Preliminary Research) grade often comes without analytical data, placing the burden of quality verification entirely on the researcher.[5] For discovery programs, suppliers like BLD Pharmatech or Enamine, who provide comprehensive analytical data (NMR, LC-MS, HPLC) with the product, are often a more reliable choice. This initial investment in quality assurance can prevent costly delays and confounding results downstream.
Quality Control & Verification: A Self-Validating Workflow
Upon receiving any chemical, especially a key building block, in-house verification is a non-negotiable step to ensure trustworthiness in your experimental results. The identity and purity of the material must be confirmed before its use in any reaction.
Step-by-Step QC Protocol for Incoming 5-Methyl-1H-pyrazol-3-amine
-
Documentation Review:
-
Cross-reference the supplier's Certificate of Analysis (CoA) with the product label.
-
Ensure the CAS number (31230-17-8), molecular formula (C4H7N3), and molecular weight (~97.12 g/mol ) are correct.
-
-
Physical Inspection:
-
Visually inspect the material. It should be a solid, typically off-white to light brown. Note any discoloration or heterogeneity.
-
-
Proton NMR (¹H NMR) Spectroscopy:
-
Objective: Confirm the chemical structure.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Expected Peaks:
-
A singlet for the methyl group (CH ₃) around 2.2 ppm.
-
A singlet for the pyrazole ring proton (CH ) around 5.5 ppm.
-
A broad singlet for the amine protons (NH ₂) which may vary in chemical shift and intensity.
-
A broad singlet for the pyrazole N-H proton.
-
-
Causality: The number of signals, their chemical shifts, and their integration values provide a fingerprint of the molecule's structure. Any significant deviation warrants further investigation.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: Assess purity and confirm molecular weight.
-
Method: Run a standard reverse-phase LC method.
-
Expected Result: A major peak in the chromatogram corresponding to the product. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at approximately m/z 98.1.
-
Trustworthiness: This method provides orthogonal validation. The retention time from the LC indicates purity, while the mass from the MS confirms the molecular weight of the main component.
-
The following diagram illustrates the logical flow for validating an incoming chemical building block.
Caption: Workflow for incoming chemical validation.
Safe Handling and Storage Protocols
According to aggregated GHS data, 5-Methyl-1H-pyrazol-3-amine is classified as an irritant.[3] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Adherence to proper safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety glasses with side shields, a flame-retardant lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Spill Response: In case of a spill, avoid generating dust. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
The following diagram outlines the logical relationship between hazard identification and required safety controls.
Caption: Hazard mitigation through safety controls.
Application in a Synthetic Workflow: Path to this compound
With a validated supply of 5-Methyl-1H-pyrazol-3-amine, a researcher can now devise a synthetic route to the originally desired, more complex molecule. A plausible, high-level synthetic strategy would involve two key transformations:
-
N1-Methylation: Selective methylation of the pyrazole ring at the N1 position. This is often achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.
-
Reductive Amination (N-Methylation): Methylation of the primary amine at the C3 position. A common method is reductive amination, which involves reacting the amine with formaldehyde to form an intermediate imine, which is then reduced in situ (e.g., with sodium borohydride) to yield the N-methylated amine.
This multi-step synthesis underscores the importance of securing a high-purity, well-characterized starting material to ensure the success and efficiency of the subsequent chemical transformations.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Ethyl-5-methyl-1H-pyrazol-3-amine DiscoveryCPR 956364-46-8 [sigmaaldrich.com]
- 6. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 7. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantitative Analysis of N,1,5-Trimethyl-1H-pyrazol-3-amine in Pharmaceutical Matrices
Abstract & Introduction
N,1,5-Trimethyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds integral to the development of numerous pharmaceuticals and agrochemicals.[1] Its accurate quantification is paramount during drug development for various applications, including pharmacokinetic studies, impurity profiling, stability testing, and quality control of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to validated analytical methodologies for the precise quantification of this analyte.
As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical progression from method selection to detailed, validated protocols. We will explore the rationale behind choosing the appropriate analytical technique, focusing on the inherent strengths and weaknesses of each in the context of pharmaceutical analysis. The primary focus will be on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, considered the 'gold standard' for bioanalysis and trace-level quantification.[2][3] Additionally, a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method will be presented as a reliable and accessible alternative for routine quality control.
All methodologies are designed to be self-validating, with performance characteristics grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[4][5][6]
Strategic Selection of an Analytical Method
The choice of an analytical method is dictated by its intended purpose, the nature of the sample matrix, and the required sensitivity. For this compound, three primary techniques warrant consideration:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse of QC laboratories, HPLC-UV is robust, cost-effective, and reproducible. It is exceptionally well-suited for assay and purity tests where analyte concentrations are relatively high.[7][8] Its primary limitation is lower sensitivity compared to mass spectrometry and potential interference from co-eluting matrix components that also absorb UV light.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds.[1] While effective for many pyrazole derivatives, its utility for this compound may be limited by the compound's polarity and thermal stability, potentially requiring derivatization which adds complexity to the sample preparation workflow.[9][10]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the superior separation capabilities of LC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[11] By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS can unequivocally quantify the analyte at very low concentrations, even in complex biological matrices, minimizing interferences.[12][13] This makes it the definitive choice for bioequivalence studies, metabolite identification, and trace impurity analysis.
Primary Method: LC-MS/MS for Ultra-Trace Quantification
This protocol outlines a validated method for determining this compound in plasma or other biological matrices, suitable for pharmacokinetic and toxicokinetic studies.
Principle of the Method
The analyte is extracted from the biological matrix via protein precipitation. An internal standard (IS) structurally similar to the analyte (e.g., a stable isotope-labeled version or a close analog) is added prior to extraction to correct for matrix effects and procedural losses. The separated analyte and IS are detected by a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a calibration curve.
Experimental Protocol: LC-MS/MS
3.2.1 Reagents and Materials
-
This compound reference standard (>99% purity)
-
Internal Standard (IS), e.g., N,1,5-Trimethyl-d3-1H-pyrazol-3-amine
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Control Matrix (e.g., Human Plasma, K2-EDTA)
3.2.2 Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of the reference standard and the IS into separate 10 mL volumetric flasks. Dissolve and dilute to volume with 50:50 (v/v) acetonitrile/water.
-
Working Standard Solutions: Prepare serial dilutions of the reference standard stock solution in 50:50 acetonitrile/water to create calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
3.2.3 Sample Preparation Workflow
-
Aliquot 50 µL of study samples, calibration standards, or quality control (QC) samples into a 96-well microplate.
-
Add 200 µL of the Internal Standard Spiking Solution (in acetonitrile) to each well. This step simultaneously performs the protein precipitation.
-
Seal the plate and vortex for 5 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for injection.
Caption: LC-MS/MS sample preparation and analysis workflow.
3.2.4 Instrumental Conditions
| Parameter | Condition |
| HPLC System | UPLC/UHPLC System (e.g., Waters Acquity, Agilent 1290) |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500, Thermo TSQ Altis) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Determine experimentally (e.g., m/z 126.1 -> 84.1) |
| MRM Transition (IS) | Determine experimentally (e.g., m/z 129.1 -> 87.1) |
| Source Temperature | 550°C |
| Collision Gas | Argon |
Method Validation Summary
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][6]
| Validation Parameter | Typical Acceptance Criteria | Rationale |
| Specificity & Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. | Ensures the signal is unequivocally from the analyte.[14] Assessed using blank matrix from multiple sources. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). | Demonstrates a direct relationship between instrument response and concentration.[15] |
| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10; Precision (%CV) ≤ 20%; Accuracy (%RE) within ±20%. | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Accuracy & Precision | Accuracy within ±15% of nominal; Precision (%CV) ≤ 15% at LLOQ, Low, Mid, and High QC levels. | Accuracy measures the closeness to the true value, while precision measures the reproducibility of the results.[15] Evaluated through replicate analysis of QC samples. |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15. | Assesses the suppression or enhancement of ionization caused by matrix components. |
| Recovery | Consistent and reproducible across the concentration range. | Measures the efficiency of the extraction process. |
| Stability | Analyte concentration within ±15% of baseline for freeze-thaw, short-term, and long-term storage. | Ensures the analyte is stable throughout the sample lifecycle, from collection to analysis. |
Orthogonal Method: HPLC-UV for Routine Analysis
This protocol is suitable for the quantification of this compound in bulk drug substance or formulated products, where concentrations are significantly higher than those in biological samples.
Principle of the Method
The analyte is dissolved in a suitable solvent, separated from excipients and impurities on a reversed-phase C18 column, and detected by a UV spectrophotometer at its wavelength of maximum absorbance (λmax). Quantification is performed using an external standard calibration curve.[16][17]
Experimental Protocol: HPLC-UV
4.2.1 Reagents and Materials
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Ultrapure Water (18.2 MΩ·cm)
-
Methanol (HPLC grade)
4.2.2 Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile and Water (e.g., 70:30 v/v) containing 0.1% TFA. Filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1-100 µg/mL) using the mobile phase as the diluent.
4.2.3 Sample Preparation Workflow
-
Bulk Drug: Accurately weigh an appropriate amount of the sample powder, dissolve in methanol, and dilute with the mobile phase to achieve a final concentration within the calibration range.
-
Formulation (e.g., Tablet): Weigh and grind a representative number of tablets. Extract a portion of the powder equivalent to a single dose with methanol, using sonication to ensure complete dissolution. Dilute with the mobile phase to the target concentration.
-
Filter all sample solutions through a 0.45 µm syringe filter prior to injection.
Caption: HPLC-UV sample preparation and analysis workflow.
4.2.4 Instrumental Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC System (e.g., Agilent 1260, Shimadzu LC-20) |
| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic; Acetonitrile:Water with 0.1% TFA (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV/Vis or Diode Array Detector (DAD) |
| Detection Wavelength | Determine λmax experimentally (e.g., 235 nm) |
| Run Time | 10 minutes |
Method Validation Summary
This method should also be validated according to ICH Q2(R2) guidelines.[4][6] Key parameters are summarized below.
| Validation Parameter | Typical Acceptance Criteria for Assay |
| Specificity | Peak purity index > 0.999 (if using DAD); baseline separation from impurities and excipients. |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.999 over 80-120% of the nominal assay concentration. |
| Accuracy | 98.0% - 102.0% recovery for spiked placebo samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |
| Robustness | RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., flow rate ±10%, temp ±5°C). |
Conclusion
This application note provides two robust, validated methods for the quantification of this compound. The LC-MS/MS method offers exceptional sensitivity and selectivity, making it ideal for demanding bioanalytical applications. The HPLC-UV method serves as a reliable and cost-effective workhorse for routine quality control and release testing. The selection between these methods should be based on the specific requirements for sensitivity, sample matrix, and the intended application, in alignment with a risk-based approach to analytical procedure development. All methods must be fully validated in the target laboratory to ensure compliance with global regulatory standards.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. ijcpa.in [ijcpa.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
Application Notes and Protocols for Kinase Inhibitor Screening Using N,1,5-Trimethyl-1H-pyrazol-3-amine
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Discovery
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] The aberrant activity of these kinases is a well-established driver of numerous human diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4][5] Consequently, the development of potent and selective small molecule kinase inhibitors has become a central focus of modern drug discovery.[3][5]
Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold".[3][4][6][7] This is due to its synthetic accessibility, favorable drug-like properties, and its remarkable ability to mimic the adenine ring of ATP, forming key hydrogen bond interactions with the kinase hinge region.[8][9] Numerous FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Encorafenib, incorporate a pyrazole core, underscoring the scaffold's clinical significance.[3][4]
This technical guide provides a comprehensive framework for the preliminary screening of novel pyrazole-based compounds, using N,1,5-Trimethyl-1H-pyrazol-3-amine as a representative molecule. While this specific compound is used for illustrative purposes, the principles and protocols outlined herein are broadly applicable to the initial characterization of other small molecules targeting the kinome. We will detail both biochemical and cell-based screening methodologies, explaining the rationale behind each step to ensure robust and reproducible results.
Compound Profile: this compound
For the context of this guide, we will consider this compound as a novel synthetic compound with the following hypothetical properties, which are typical for a fragment-like small molecule intended for initial screening.
| Property | Value | Rationale & Significance |
| Molecular Formula | C₆H₁₁N₃ | A low molecular weight is desirable for fragment-based screening and allows for subsequent chemical elaboration. |
| Molecular Weight | 125.17 g/mol | Falls within the "Rule of Three" for fragment-based drug discovery, suggesting good ligand efficiency potential. |
| Structure | 3-amino pyrazole derivative | The 3-amino group is positioned to act as a hydrogen bond donor, crucial for interacting with the kinase hinge region.[8] Methyl groups can be used to probe specific pockets within the ATP-binding site and influence solubility. |
| Purity | >98% (by HPLC) | High purity is essential to ensure that any observed biological activity is attributable to the compound of interest and not impurities. |
| Solubility | ≥10 mM in DMSO | A stock solution of at least 10 mM in DMSO is standard for high-throughput screening (HTS) to minimize solvent effects in assays. |
Part 1: Biochemical Screening - Direct Assessment of Kinase Inhibition
Biochemical assays are indispensable for the initial screening of compounds as they directly measure the interaction between the inhibitor and the isolated kinase enzyme.[10] This provides a clean, direct measure of inhibitory potency (e.g., IC₅₀) without the complexities of a cellular environment.
Workflow for Biochemical Kinase Inhibition Screening
Caption: Workflow for a typical biochemical kinase inhibitor screening assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol utilizes a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][11] This is a robust, non-radioactive method suitable for high-throughput screening.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a specific kinase (e.g., a Cyclin-Dependent Kinase, CDK).
Materials:
-
This compound
-
Recombinant human kinase (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase buffer (assay-specific, typically containing Tris-HCl, MgCl₂, DTT)
-
384-well white, flat-bottom plates
-
Multichannel pipettor or automated liquid handler
-
Plate reader capable of luminescence detection
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a typical 10-point curve, start with a high concentration (e.g., 1 mM) and perform 1:3 serial dilutions.
-
Prepare an intermediate dilution of the compound series in kinase buffer to minimize the final DMSO concentration in the assay to ≤1%.
-
-
Assay Plate Setup:
-
To the appropriate wells of a 384-well plate, add 5 µL of the diluted test compound.
-
Include positive control wells (a known inhibitor of the target kinase) and negative control wells (DMSO vehicle only).
-
-
Kinase Incubation:
-
Add 10 µL of the kinase enzyme solution (pre-diluted in kinase buffer) to all wells.
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a solution containing both the kinase substrate and ATP (the final ATP concentration should be at or near its Km value for the kinase to ensure competitive binding).[7]
-
Mix the plate and incubate for the optimized reaction time (e.g., 60 minutes) at the optimal temperature (e.g., 30°C).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. This will terminate the enzymatic reaction and deplete any unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase/luciferin reaction.[11]
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO vehicle) and low (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.
-
Self-Validation and Trustworthiness: The inclusion of both positive and negative controls is critical. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the robustness and reproducibility of the screen. A Z'-factor > 0.5 is generally considered indicative of an excellent assay.
Part 2: Cell-Based Screening - Assessing Activity in a Physiological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential for evaluating a compound's efficacy in a more physiologically relevant environment.[12][13] These assays provide insights into cell permeability, target engagement within the cell, and effects on downstream signaling pathways.
Signaling Pathway: A Representative Kinase Cascade
Many pyrazole-based inhibitors target kinases within critical cancer-related signaling pathways, such as the PI3K/Akt pathway, which regulates cell survival and proliferation.[4][14]
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole-based inhibitor.
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit the phosphorylation of a specific downstream substrate of the target kinase within a cellular context.
Objective: To determine if this compound can inhibit the phosphorylation of a target kinase's substrate (e.g., p-Akt Ser473) in a relevant cancer cell line.
Materials:
-
Cancer cell line known to have active signaling through the target pathway (e.g., PC-3 prostate cancer cells for the Akt pathway).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Western blot transfer system.
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473) and anti-total-Akt).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.[7]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[7]
-
Strip the membrane and re-probe with an antibody for the total protein of the substrate (e.g., anti-total-Akt) to serve as a loading control.
-
Analyze the band intensities to determine the ratio of phosphorylated protein to total protein, and assess the dose-dependent effect of the inhibitor.
-
Expected Results and Interpretation: A successful inhibitor will show a dose-dependent decrease in the band intensity for the phosphorylated substrate, while the total protein levels remain unchanged. This provides strong evidence of on-target activity within a cellular environment.
Summary and Future Directions
This guide outlines a robust, two-tiered approach for the initial screening of this compound, a representative pyrazole-based small molecule. The biochemical assay provides a direct measure of kinase inhibition and potency, while the cell-based assay validates this activity in a physiological context.
Positive results from this preliminary screening—specifically, potent biochemical inhibition (low nM to µM IC₅₀) and a clear dose-dependent reduction in downstream substrate phosphorylation—would justify advancing the compound. Subsequent steps would include broader kinase profiling to assess selectivity, further cell-based assays to measure effects on cell viability and proliferation, and initiation of structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and selectivity.[4][15]
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. Available at: [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Eco-Vector Journals Portal. Available at: [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. Available at: [Link]
-
KINASE PROFILING & SCREENING - Reaction Biology. Available at: [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Available at: [Link]
-
1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem. Available at: [Link]
-
1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 - PubChem. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. Available at: [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. Available at: [Link]
-
N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed. Available at: [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PubMed Central. Available at: [Link]
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - NIH. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]
-
Chemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS 28466-21-9) - Cheméo. Available at: [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl- - the NIST WebBook. Available at: [Link]
-
Pyrazolo[1,5-a][4][6][8]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Available at: [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. ulab360.com [ulab360.com]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Functionalization of N,1,5-Trimethyl-1H-pyrazol-3-amine for Drug Discovery
Abstract
N,1,5-Trimethyl-1H-pyrazol-3-amine is a versatile heterocyclic scaffold possessing multiple reactive sites amenable to chemical modification. This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of this building block, tailored for researchers in medicinal chemistry and drug development. We explore methodologies for selective modification at the C4-position of the pyrazole ring, derivatization of the exocyclic N-methylamino group, and subsequent elaboration using modern cross-coupling techniques. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin the choice of reagents and reaction conditions, enabling scientists to generate diverse libraries of novel pyrazole derivatives.
Introduction: The this compound Scaffold
The pyrazole core is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent scaffold for designing targeted therapeutics. The subject of this guide, this compound, offers three primary vectors for chemical diversification, as illustrated below.
-
C4-Position: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most nucleophilic carbon and is highly susceptible to electrophilic aromatic substitution.[2] Functionalization here provides a key handle for further modification, particularly through cross-coupling reactions.
-
Exocyclic Amine: The N-methylamino group at the C3 position is a nucleophilic site suitable for acylation, sulfonylation, and other derivatizations.
-
Methyl Groups: While C-H activation is possible, the C4 and amino positions are the most synthetically accessible sites for routine functionalization.
This document will detail validated protocols for exploiting these reactive centers to build molecular complexity.
Strategic Functionalization Workflow
The following workflow outlines the primary pathways for diversifying the this compound core. The initial step typically involves functionalizing the C4-position to create a versatile intermediate, which can then be used in a wide array of subsequent reactions.
Caption: Strategic workflow for functionalizing the pyrazole core.
Part 1: C4-Position Functionalization Protocols
The C4 position is the primary site for electrophilic attack. The protocols below install key functional groups—a halogen and a formyl group—that serve as versatile handles for subsequent transformations.
Protocol 2.1: C4-Bromination via Electrophilic Substitution
Halogenation of the pyrazole ring at the C4-position creates an essential precursor for cross-coupling reactions.[3] N-Bromosuccinimide (NBS) is an ideal reagent for this transformation as it is a mild and selective source of electrophilic bromine, minimizing side reactions and avoiding the use of harsh acids.[4]
Table 1: Reagents and Materials for C4-Bromination
| Reagent/Material | Molecular Weight | Amount (1 mmol scale) | Notes |
| This compound | 139.19 g/mol | 139 mg (1.0 mmol) | Starting Material |
| N-Bromosuccinimide (NBS) | 177.98 g/mol | 187 mg (1.05 mmol) | 1.05 equivalents |
| Acetonitrile (CH₃CN) | 41.05 g/mol | 10 mL | Anhydrous, reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~20 mL | For aqueous work-up |
| Brine | - | ~20 mL | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 g/mol | ~2 g | Drying agent |
| Ethyl Acetate (EtOAc) | 88.11 g/mol | As needed | For extraction |
| Hexanes | - | As needed | For purification |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (139 mg, 1.0 mmol).
-
Dissolve the starting material in 10 mL of anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (187 mg, 1.05 mmol) portion-wise over 5 minutes. Rationale: Portion-wise addition helps control the reaction exotherm and maintains selectivity.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and wash it with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., 20-50% EtOAc in hexanes) to yield 4-bromo-N,1,5-trimethyl-1H-pyrazol-3-amine.
Expected Outcome: The product should be isolable as a white to off-white solid. Purity should be confirmed by ¹H NMR and Mass Spectrometry.
Protocol 2.2: C4-Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl (-CHO) group onto electron-rich heterocycles.[5][6] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[7] This aldehyde product is a versatile intermediate for reductive amination, Wittig reactions, or oxidation to a carboxylic acid.
Table 2: Reagents and Materials for C4-Formylation
| Reagent/Material | Molecular Weight | Amount (1 mmol scale) | Notes |
| This compound | 139.19 g/mol | 139 mg (1.0 mmol) | Starting Material |
| Phosphoryl Chloride (POCl₃) | 153.33 g/mol | 0.11 mL (1.2 mmol) | 1.2 equivalents, handle in fume hood |
| N,N-Dimethylformamide (DMF) | 73.09 g/mol | 5 mL | Anhydrous, solvent and reagent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | ~50 mL | For careful quenching |
| Dichloromethane (DCM) | 84.93 g/mol | As needed | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | ~2 g | Drying agent |
Step-by-Step Procedure:
-
In a 50 mL three-neck flask under a nitrogen atmosphere, add 5 mL of anhydrous DMF.
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (0.11 mL, 1.2 mmol) dropwise via syringe. Safety Note: This is an exothermic reaction. Maintain the temperature at 0 °C. The Vilsmeier reagent will form as a solid or thick slurry.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (139 mg, 1.0 mmol) in 2 mL of anhydrous DMF dropwise to the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C for 3-5 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and then carefully pour it onto 50 g of crushed ice.
-
Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Caution: Quenching is highly exothermic and releases CO₂ gas.
-
Extract the aqueous mixture with dichloromethane (3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N,1,5-trimethyl-3-(methylamino)-1H-pyrazole-4-carbaldehyde.
Part 2: Downstream Derivatization Protocols
With the functionalized C4-intermediates in hand, a vast chemical space becomes accessible. The following protocols detail two of the most valuable transformations: Suzuki-Miyaura cross-coupling and amide bond formation.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling of the 4-Bromo Intermediate
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for its reliability in forming C-C bonds with exceptional functional group tolerance.[8] This protocol describes the coupling of the 4-bromo intermediate with a representative arylboronic acid.[9][10]
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Table 3: Reagents and Materials for Suzuki Coupling
| Reagent/Material | Molecular Weight | Amount (0.5 mmol scale) | Notes |
| 4-Bromo-N,1,5-trimethyl-1H-pyrazol-3-amine | 218.09 g/mol | 109 mg (0.5 mmol) | From Protocol 2.1 |
| Phenylboronic Acid | 121.93 g/mol | 91 mg (0.75 mmol) | 1.5 equivalents |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.7 g/mol | 18 mg (0.025 mmol) | 5 mol %, pre-catalyst |
| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 106 mg (1.0 mmol) | 2.0 equivalents, base |
| 1,4-Dioxane | 88.11 g/mol | 4 mL | Degassed solvent |
| Water | 18.02 g/mol | 1 mL | Degassed solvent |
Step-by-Step Procedure:
-
To a microwave vial or Schlenk tube, add the 4-bromo-pyrazole (109 mg, 0.5 mmol), phenylboronic acid (91 mg, 0.75 mmol), Pd(dppf)Cl₂ (18 mg, 0.025 mmol), and sodium carbonate (106 mg, 1.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed water. Rationale: Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Seal the vessel and heat the reaction mixture to 90-100 °C for 6-12 hours, or until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify via flash column chromatography to yield the desired 4-aryl-N,1,5-trimethyl-1H-pyrazol-3-amine.
Protocol 3.2: Amide Bond Formation
The exocyclic N-methylamino group can be readily acylated to form amides, a common functional group in pharmaceuticals. This protocol uses a standard coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator, Hydroxybenzotriazole (HOBt), for efficient amide bond formation.[11]
Table 4: Reagents and Materials for Amide Coupling
| Reagent/Material | Molecular Weight | Amount (0.5 mmol scale) | Notes |
| This compound | 139.19 g/mol | 70 mg (0.5 mmol) | Or a C4-functionalized derivative |
| Benzoic Acid | 122.12 g/mol | 67 mg (0.55 mmol) | 1.1 equivalents |
| EDC Hydrochloride | 191.70 g/mol | 115 mg (0.6 mmol) | 1.2 equivalents, coupling agent |
| HOBt | 135.12 g/mol | 81 mg (0.6 mmol) | 1.2 equivalents, activator |
| Diisopropylethylamine (DIPEA) | 129.24 g/mol | 0.21 mL (1.2 mmol) | 2.4 equivalents, non-nucleophilic base |
| Dichloromethane (DCM) | 84.93 g/mol | 5 mL | Anhydrous solvent |
Step-by-Step Procedure:
-
In a 25 mL round-bottom flask, dissolve benzoic acid (67 mg, 0.55 mmol), EDC (115 mg, 0.6 mmol), and HOBt (81 mg, 0.6 mmol) in 5 mL of anhydrous DCM.
-
Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
-
Add the this compound (70 mg, 0.5 mmol) followed by DIPEA (0.21 mL, 1.2 mmol).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with 15 mL of DCM.
-
Wash the organic solution sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to yield the target amide.
Conclusion and Further Perspectives
The protocols detailed in this application note provide a robust framework for the functionalization of this compound. By leveraging selective electrophilic substitution at the C4-position followed by powerful cross-coupling and derivatization reactions, researchers can rapidly access a wide array of novel chemical entities. These methods are highly adaptable and can be applied to diverse substrates, making this pyrazole scaffold an invaluable tool in the modern drug discovery pipeline. Further exploration could involve C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) on the 4-bromo intermediate or exploring annulation strategies to construct fused heterocyclic systems.[12]
References
-
Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. Available at: [Link]
-
Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. ResearchGate. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. Available at: [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. Available at: [Link]
-
Pyrazole. SlideShare. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. National Institutes of Health. Available at: [Link]
-
Selected Electrosynthesis of 3-Aminopyrazoles from α,β-Alkynic Hydrazones and Secondary Amines. ACS Publications. Available at: [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available at: [Link]
-
Unusual in Water Multicomponent Reaction of 3-Amino-5-methylpyrazole, Acetylacetone and Aldehyde. French-Ukrainian Journal of Chemistry. Available at: [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. ResearchGate. Available at: [Link]
-
Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Synfacts. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]
-
Regioselective synthesis of 3- and 5-aminopyrazoles. The Heterocyclist. Available at: [Link]
-
A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Organic Chemistry Portal. Available at: [Link]
-
3,5-Dimethylpyrazole. Wikipedia. Available at: [Link]
-
Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]
-
Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. Available at: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Available at: [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available at: [Link]
-
Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Royal Society of Chemistry. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. RJPBCS. Available at: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. hepatochem.com [hepatochem.com]
- 12. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Nucleus: A Versatile Scaffold in Modern Medicinal Chemistry — Application Notes on N,1,5-Trimethyl-1H-pyrazol-3-amine
Introduction: The Privileged Pyrazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a prime example of such a "privileged scaffold".[1][2][3] Its remarkable versatility and amenability to chemical modification have made it a focal point for drug discovery efforts, leading to a diverse array of compounds with a broad spectrum of pharmacological activities.[4][5][6] The presence of the pyrazole nucleus in a number of blockbuster drugs, including the anti-inflammatory agent celecoxib, the anticancer drug ibrutinib, and the erectile dysfunction medication sildenafil, underscores its profound impact on modern medicine.[1][3][5]
This document provides a detailed exploration of the potential applications of a specific, yet representative, member of this class: N,1,5-Trimethyl-1H-pyrazol-3-amine . While direct literature on this exact molecule is sparse, its structural features allow for well-grounded extrapolation of its potential utility as a key building block and bioactive agent in drug discovery programs. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrazole core in their own research endeavors.
This compound: A Profile
This compound is a substituted aminopyrazole. The strategic placement of methyl groups at the N1 and C5 positions, along with an amino group at the C3 position, provides a unique combination of electronic and steric properties that can be exploited in medicinal chemistry.
Structural Features and Potential Implications:
-
Amino Group at C3: This primary amine serves as a crucial handle for further synthetic elaboration. It can be readily acylated, alkylated, or used in cyclization reactions to build more complex molecular architectures. This functional group is often a key pharmacophoric element, participating in hydrogen bonding interactions with biological targets.
-
Methyl Group at N1: The methylation of the pyrazole nitrogen is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. It also prevents tautomerization, leading to a single, well-defined regioisomer.
-
Methyl Group at C5: This substituent can influence the steric environment around the adjacent C4 position and the N1 nitrogen, potentially impacting binding affinity and selectivity for specific biological targets.
Potential Therapeutic Applications: An Evidence-Based Extrapolation
Based on the extensive body of research on analogous pyrazole derivatives, this compound can be envisioned as a valuable starting point for the development of agents targeting a range of therapeutic areas.
Anti-inflammatory Agents
The pyrazole scaffold is famously associated with anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] The selective COX-2 inhibitor celecoxib is a testament to this potential. The substitution pattern of this compound could be conducive to the design of novel COX inhibitors.
Hypothesized Mechanism of Action in Inflammation
Caption: Potential inhibition of COX enzymes by pyrazole derivatives.
Anticancer Agents
A growing body of evidence highlights the potential of pyrazole derivatives as anticancer agents.[8][9][10] These compounds have been shown to target various pathways involved in cancer progression, including protein kinases, cell cycle regulation, and angiogenesis. The this compound scaffold could be elaborated to generate potent and selective inhibitors of cancer-related targets. For instance, derivatization of the 3-amino group could lead to compounds that mimic the binding mode of known kinase inhibitors.[9]
Antimicrobial and Antifungal Agents
The pyrazole nucleus is also a component of various compounds with demonstrated antimicrobial and antifungal activities.[4][11] The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. This compound represents a potential starting point for the synthesis of novel compounds with activity against a range of bacterial and fungal strains.
Other Potential Applications
The versatility of the pyrazole scaffold extends to a wide range of other biological activities, including:
-
Antidiabetic: Some pyrazole derivatives have shown potential as antidiabetic agents.[4][12]
-
Anticonvulsant: The pyrazole core is present in some compounds with anticonvulsant properties.[4]
-
Antidepressant: Certain pyrazole derivatives have been investigated for their antidepressant effects.[5]
Experimental Protocols
The following protocols provide a general framework for the synthesis, characterization, and preliminary biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of substituted aminopyrazoles.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate β-ketonitrile precursor in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: To the stirred solution, add a slight molar excess of 1,2-dimethylhydrazine. The choice of substituted hydrazine is critical for obtaining the desired N-methylated pyrazole.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of Anticancer Activity (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[13]
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound (or its derivatives) in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: In Vitro Evaluation of Anti-inflammatory Activity (COX Inhibition Assay)
This protocol provides a general method for assessing the inhibitory activity of a compound against COX enzymes.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and prepare a solution of the substrate, arachidonic acid.
-
Assay Reaction: In a 96-well plate, pre-incubate the COX enzyme with various concentrations of the test compound (this compound or its derivatives) or a reference inhibitor (e.g., celecoxib or indomethacin) in a suitable buffer.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandins (e.g., PGE₂) using a commercially available ELISA kit or other suitable detection methods.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ values for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2) will indicate the selectivity of the compound.
Data Presentation: A Hypothetical Example
The following table illustrates how quantitative data from biological assays could be presented.
| Compound | Target Cell Line/Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | MCF-7 (Breast Cancer) | > 100 | - |
| Derivative A | MCF-7 (Breast Cancer) | 15.2 | - |
| Derivative B | A549 (Lung Cancer) | 8.7 | - |
| Derivative C | COX-1 | 25.4 | 0.2 |
| Derivative C | COX-2 | 5.1 | - |
| Celecoxib (Reference) | COX-2 | 0.04 | >100 |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold within the esteemed pyrazole family of heterocyclic compounds. Its structural attributes make it an ideal candidate for further synthetic elaboration to generate libraries of novel compounds with diverse pharmacological activities. The protocols outlined in this document provide a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this and related pyrazole derivatives. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds for specific therapeutic targets, ultimately paving the way for the development of next-generation pyrazole-based drugs.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Vertex AI.
- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (n.d.). Google Vertex AI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health.
- (PDF) Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. (n.d.). Google Vertex AI.
- Pyrazole derivatives with diverse therapeutic activities. (n.d.). ResearchGate.
- Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science.
- Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). PubMed Central.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Versatile Scaffolding of N,1,5-Trimethyl-1H-pyrazol-3-amine in Modern Organic Synthesis
Introduction: Unveiling a Privileged Heterocycle
In the landscape of contemporary organic synthesis and medicinal chemistry, the pyrazole nucleus stands as a cornerstone heterocyclic motif. Its derivatives are integral to a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] Among the diverse family of pyrazole-based building blocks, N,1,5-trimethyl-1H-pyrazol-3-amine emerges as a particularly versatile and valuable precursor. Its strategic placement of methyl and amino functionalities on the pyrazole core provides a unique combination of steric and electronic properties, rendering it a highly sought-after intermediate in the synthesis of complex molecular architectures, notably in the development of kinase inhibitors and other therapeutic agents.[2]
This comprehensive guide delves into the synthetic utility of this compound, offering detailed application notes and robust protocols for its incorporation into advanced organic synthesis. We will explore its role in the construction of fused heterocyclic systems, such as the medicinally significant pyrazolo[1,5-a]pyrimidines, and its derivatization through N-acylation and N-sulfonylation to access a diverse array of functionalized molecules. The causality behind experimental choices and self-validating protocols are emphasized to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Core Applications and Synthetic Protocols
The reactivity of this compound is primarily centered around the nucleophilic character of the 3-amino group and the adjacent ring nitrogen, making it an ideal candidate for cyclocondensation and functional group elaboration.
Synthesis of Pyrazolo[1,5-a]pyrimidines: A Gateway to Bioactive Molecules
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3] The cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds is a cornerstone for the synthesis of this fused heterocyclic system.
A highly efficient, multicomponent reaction in water provides a green and straightforward approach to complex pyrazolo[1,5-a]pyrimidine derivatives. While the specific use of this compound is not explicitly detailed in the cited literature, the following protocol, adapted from a similar reaction with 3-amino-5-methylpyrazole, serves as an excellent and directly applicable starting point.[4]
Reaction Scheme:
Figure 1: Multicomponent synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Experimental Protocol: Synthesis of Bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)methane [4]
-
Materials:
-
This compound (2.4 mmol)
-
Paraformaldehyde (1.3 mmol)
-
Acetylacetone (2.4 mmol)
-
Water (5 mL)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (2.4 mmol), paraformaldehyde (1.3 mmol), acetylacetone (2.4 mmol), and water (5 mL).
-
Heat the reaction mixture to reflux with stirring for 30 minutes. The formation of a crystalline product should be observed during the reaction.
-
After the reflux period, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and allow it to air-dry to yield the desired product.
-
-
Microwave-Assisted Synthesis:
-
In a microwave reactor vessel, combine this compound (2.4 mmol), paraformaldehyde (1.2 mmol), acetylacetone (2.4 mmol), and water (4 mL).
-
Irradiate the mixture at 100 °C for 100 minutes.
-
After cooling, filter the precipitate, wash with water, and air-dry.
-
Table 1: Reaction Conditions and Yields for Pyrazolo[1,5-a]pyrimidine Synthesis
| Method | Reagents Ratio (Amine:Aldehyde:Diketone) | Solvent | Temperature | Time | Yield |
| Conventional Heating | 2:1:2 | Water | Reflux | 30 min | High |
| Microwave Irradiation | 2:1:2 | Water | 100 °C | 100 min | High |
Causality Behind Experimental Choices:
-
Multicomponent Reaction: This approach is highly efficient as it combines multiple synthetic steps into a single operation, reducing reaction time, and simplifying purification.[4]
-
Water as a Solvent: Utilizing water aligns with the principles of green chemistry, offering an environmentally benign and cost-effective reaction medium.[4]
-
Microwave and Ultrasound Activation: These non-conventional energy sources can accelerate the reaction rate and improve yields.[4]
N-Acylation and N-Sulfonylation: Diversification of the Pyrazole Scaffold
The amino group at the 3-position of this compound is a key handle for further functionalization through acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties and biological activity of lead compounds.
N-Acylation Workflow:
References
Application Notes and Protocols for the In Vitro Characterization of N,1,5-Trimethyl-1H-pyrazol-3-amine
Introduction: Unveiling the Therapeutic Potential of Novel Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] N,1,5-Trimethyl-1H-pyrazol-3-amine is a novel small molecule belonging to this versatile class. The initial in vitro characterization of such a compound is a critical step in the drug discovery pipeline, essential for elucidating its biological activity, mechanism of action, and potential therapeutic applications.
This document provides a comprehensive suite of in vitro testing protocols designed for the initial characterization of this compound. As a self-validating system, this guide is structured to logically progress from foundational cytotoxicity assessments to more intricate mechanistic and cellular pathway analyses. The experimental choices detailed herein are grounded in established principles of pharmacology and toxicology, adhering to international standards for robust and reproducible in vitro testing.[4]
Part 1: Foundational Analysis: Determining the Cytotoxic Profile
A paramount initial step in the evaluation of any novel compound is to ascertain its effect on cell viability and proliferation. These assays are crucial for identifying a therapeutic window and establishing appropriate concentration ranges for subsequent, more specific in vitro studies. The protocols below describe two widely accepted colorimetric assays, the MTT and XTT assays, which measure cellular metabolic activity as an indicator of cell viability.[5][6][7]
Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for determining the cytotoxic effects of this compound on cultured cells.
Caption: Workflow for assessing cell viability using MTT or XTT assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a classic colorimetric method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Materials:
-
This compound
-
Selected cancer or normal cell lines (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free medium to obtain a range of desired concentrations. The final solvent concentration should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.[5]
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6][8] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is an alternative to the MTT assay.[5] A key advantage is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and making the protocol simpler and more suitable for high-throughput screening.[5][9]
Materials:
-
This compound
-
Selected cell lines
-
Complete cell culture medium
-
XTT labeling reagent and electron-coupling reagent (typically supplied as a kit)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[10]
-
XTT Addition: Add 50 µL of the XTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need optimization depending on the cell type and density.[5]
-
Absorbance Measurement: Gently shake the plate to ensure a uniform color. Measure the absorbance of the wells at a wavelength between 450 and 500 nm using a microplate reader.[5] A reference wavelength of 630-690 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay to determine the IC50 value.
Hypothetical Data: Cytotoxicity of this compound
| Cell Line | Type | IC50 (µM) after 48h |
| A549 | Human Lung Carcinoma | 15.2 |
| MCF-7 | Human Breast Adenocarcinoma | 22.8 |
| HeLa | Human Cervical Adenocarcinoma | 18.5 |
| HEK293 | Human Embryonic Kidney (Normal) | > 100 |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic profile is established, the next logical step is to investigate the potential molecular targets of this compound. Enzyme inhibition and receptor binding assays are fundamental techniques for this purpose.
Protocol 3: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the test compound against a specific enzyme.[11][12] The assay measures the rate of a reaction where the substrate or product is chromogenic.[13]
Caption: General workflow for a spectrophotometric enzyme inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified target enzyme, substrate, and this compound in an optimized assay buffer.[12][14]
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compound or vehicle control.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature to allow for binding.[14]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[14]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode for a set duration (e.g., 10-30 minutes).
-
Data Analysis: Determine the initial reaction rate (V₀) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each concentration and plot against the log of the inhibitor concentration to determine the IC50 value.[14]
Hypothetical Data: Enzyme Inhibition by this compound
| Target Enzyme | IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | 5.8 |
| 5-Lipoxygenase (5-LOX) | 12.3 |
| Kinase X | 0.9 |
| Protease Y | > 50 |
Protocol 4: Competitive Radioligand Receptor Binding Assay
This assay determines the affinity of the test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[15][16]
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or tissue homogenates.
-
Assay Setup: In a 96-well filter plate, combine the receptor-containing membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled), and varying concentrations of unlabeled this compound.[17]
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. The filter membrane traps the receptor-bound radioligand, while the unbound radioligand passes through.[16]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: After drying the filter plate, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.[16]
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. The data are fitted to a one-site competition model to determine the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Part 3: Analysis of Cellular Signaling Pathways
To understand the downstream cellular effects of this compound, it is essential to investigate its impact on key signaling pathways. Western blotting is a powerful technique for this purpose, allowing for the detection and quantification of changes in the expression and phosphorylation status of specific proteins.[18][19]
Protocol 5: Western Blot Analysis of Protein Expression and Phosphorylation
This protocol details the steps to analyze changes in signaling proteins in cell lysates after treatment with the test compound.[20]
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time.[20]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[20]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane into an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH) overnight at 4°C with gentle agitation.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[20]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, normalize the phosphorylated protein signal to the total protein signal.
Hypothetical Data: Densitometry Analysis of Western Blots
| Treatment | p-Akt / Total Akt (Relative Intensity) |
| Vehicle Control | 1.00 |
| Compound (0.5x IC50) | 0.65 |
| Compound (1x IC50) | 0.32 |
| Compound (2x IC50) | 0.11 |
Conclusion
The protocols outlined in these application notes provide a robust and systematic framework for the initial in vitro characterization of this compound. By progressing from broad cytotoxicity screening to specific enzyme and receptor-based assays, and finally to the analysis of cellular signaling pathways, researchers can efficiently gather critical data on the compound's biological activity, potency, and mechanism of action. Adherence to these detailed methodologies, grounded in authoritative guidelines, will ensure the generation of high-quality, reproducible data, thereby accelerating the evaluation of this novel compound's therapeutic potential.[4][21]
References
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). [Link]
-
Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
-
PETA International Science Consortium Ltd. (2024). Updates to OECD in vitro and in chemico test guidelines. [Link]
-
OECD. (2010). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 439. [Link]
-
RE-Place. (2021). OECD publishes new and updated Test Guidelines for chemicals. [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
-
OECD. (2010). OECD GUIDELINES FOR THE TESTING OF CHEMICALS 439. [Link]
-
U.S. Food and Drug Administration. Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
-
National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
-
Creative Biolabs. Receptor Ligand Binding Assay. [Link]
-
National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. [Link]
-
MilliporeSigma. Receptor Binding Assays. [Link]
-
Assay Genie. Western Blot Protocol & Troubleshooting Guide. [Link]
-
National Center for Biotechnology Information. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
RMIT University. (2024). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]
-
National Center for Biotechnology Information. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. [Link]
-
PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Link]
-
MDPI. (2022). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][20][21]triazin-7(6H)-ones and Derivatives. [Link]
-
National Center for Biotechnology Information. (2012). Current status of pyrazole and its biological activities. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
SpringerLink. (2025). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. [Link]
-
PubMed. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. oecd.org [oecd.org]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Receptor-Ligand Binding Assays [labome.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. assaygenie.com [assaygenie.com]
- 20. benchchem.com [benchchem.com]
- 21. ptacts.uspto.gov [ptacts.uspto.gov]
Application Note & Protocols: Strategic Derivatization of N,1,5-Trimethyl-1H-pyrazol-3-amine for Enhanced Biological Activity
Introduction: The Pyrazole Scaffold as a Privileged Structure
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions make it a "privileged scaffold" in drug design.[2][3] N,1,5-Trimethyl-1H-pyrazol-3-amine is a valuable starting material, presenting multiple reactive sites for chemical modification. The primary amino group at the C3 position is a versatile handle for introducing a wide range of functionalities, while the C4 position on the pyrazole ring offers an avenue for core modification.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. The goal is to generate a library of novel analogues with potentially improved biological activity. We will detail field-proven protocols for N-acylation, N-sulfonylation, and C4-halogenation, explaining the scientific rationale behind each step. The guide follows a logical workflow from synthesis and purification to analytical characterization, providing a robust framework for your discovery program.
Rationale for Derivatization: A Structure-Activity Relationship (SAR) Perspective
The biological activity of pyrazole derivatives is highly dependent on the nature and position of their substituents.[4] Understanding the structure-activity relationship (SAR) is crucial for designing new molecules with enhanced potency, selectivity, or improved pharmacokinetic profiles.[5][6]
-
C3-Amine Derivatization: The 3-amino group is an excellent hydrogen bond donor. Converting it into an amide or sulfonamide can introduce additional interaction points (hydrogen bond acceptors via the carbonyl or sulfonyl oxygens) and allows for the introduction of diverse lipophilic or polar groups. For example, pyrazole-3-carboxamides are a well-established class of cannabinoid receptor antagonists.[6]
-
C4-Position Modification: The C4 position of the pyrazole ring is often involved in steric and electronic interactions within a target's binding pocket. Introducing substituents at this position can modulate the molecule's conformation and electronic distribution. Direct C-H functionalization or halogenation followed by cross-coupling reactions are powerful strategies to explore this chemical space.[7][8]
-
N1 and C5-Methyl Groups: The existing methyl groups at the N1 and C5 positions provide a baseline lipophilicity and steric profile. While these are not the primary focus of derivatization in this guide, their presence is critical to the overall SAR of the parent molecule.
The following diagram illustrates the key derivatization sites on the this compound scaffold.
Caption: Key sites for derivatization on the core scaffold.
Core Derivatization Strategies & Protocols
This section outlines three robust protocols for modifying the parent compound. Each protocol is designed to be self-validating, with clear steps for reaction, workup, and purification.
Strategy 1: N-Acylation of the 3-Amino Group
N-acylation is a fundamental transformation that converts the primary amine into a more complex amide functionality. This reaction is typically high-yielding and tolerates a wide variety of acyl chlorides, allowing for the rapid generation of a diverse library of derivatives.[9][10]
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 eq). The base is critical for scavenging the HCl generated during the reaction, driving it to completion.[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure N-acylated pyrazole derivative.
| Derivative ID | Acyl Chloride | Solvent | Base | Typical Yield (%) |
| DA-01 | Benzoyl chloride | DCM | TEA | 85 - 95 |
| DA-02 | Acetyl chloride | DCM | TEA | 90 - 98 |
| DA-03 | 4-Chlorobenzoyl chloride | Acetonitrile | DIPEA | 88 - 96 |
| DA-04 | Cyclopropanecarbonyl chloride | DCM | TEA | 80 - 90 |
Strategy 2: N-Sulfonylation of the 3-Amino Group
The introduction of a sulfonamide moiety is a common tactic in medicinal chemistry to improve physicochemical properties and introduce strong hydrogen-bond accepting groups.[11] The protocol is similar to N-acylation but uses a sulfonyl chloride.
-
Reagent Preparation: Dissolve this compound (1.0 eq) in an anhydrous solvent like Acetonitrile or Tetrahydrofuran (THF) in a dry round-bottom flask with a magnetic stir bar.
-
Base Addition: Add triethylamine (TEA) (1.5 - 2.0 eq).[1]
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.2 eq) portion-wise at room temperature.
-
Reaction & Monitoring: Stir the reaction at room temperature or gently heat to 40-50 °C for 4-16 hours. Monitor by TLC or LC-MS.
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Add distilled water to the residue.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with 1M HCl, then saturated NaHCO₃, and finally brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude material by flash column chromatography (typically using a hexane/ethyl acetate gradient) to obtain the desired N-sulfonylated derivative.
Strategy 3: C4-Position Halogenation
Introducing a halogen at the C4 position creates a valuable synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira).[7][12] N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of the electron-rich C4 position of the pyrazole ring.[13]
-
Reagent Preparation: Dissolve this compound (1.0 eq) in a suitable solvent such as Acetonitrile or Dichloromethane in a flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Reaction & Monitoring: Stir the mixture at room temperature for 1-4 hours. The reaction is often rapid. Monitor the consumption of the starting material by TLC or LC-MS.
-
Workup:
-
Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess bromine.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.
Workflow Visualization
The overall experimental workflow, from the starting material to a diversified library of compounds ready for biological screening, is depicted below.
Caption: Experimental workflow for library generation.
Analytical Characterization of Derivatives
Unambiguous characterization of all newly synthesized compounds is essential for establishing SAR. A combination of spectroscopic and chromatographic techniques should be employed.[14][15]
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information, confirming the addition of the new substituent and its location. Key shifts to observe include the disappearance of the C3-NH₂ protons and the appearance of a new amide NH proton, as well as new signals corresponding to the added acyl or sulfonyl group.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the new derivative, providing a crucial check for the success of the reaction. High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
-
HPLC: Used to assess the purity of the final compounds. A purity level of >95% is typically required for biological screening.
| Derivative ID | Structure | Expected [M+H]⁺ | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| Parent | This compound | 140.12 | ~3.6 (s, 3H, N-CH₃), ~3.5 (br s, 2H, NH₂), ~2.2 (s, 3H, C5-CH₃) |
| DA-01 | N-(1,5-dimethyl-1H-pyrazol-3-yl)-N-methylbenzamide | 244.14 | ~7.8-7.4 (m, 5H, Ar-H), ~7.5 (br s, 1H, NH), ~3.7 (s, 3H, N-CH₃) |
| DS-01 | N-(1,5-dimethyl-1H-pyrazol-3-yl)-N,4-dimethylbenzenesulfonamide | 294.12 | ~7.7 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~6.8 (br s, 1H, NH) |
| DH-01 | 4-Bromo-N,1,5-trimethyl-1H-pyrazol-3-amine | 218.03/220.03 | ~3.6 (s, 3H, N-CH₃), ~3.8 (br s, 2H, NH₂), ~2.2 (s, 3H, C5-CH₃) |
Conclusion
This application note provides a strategic framework and detailed protocols for the derivatization of this compound. By employing N-acylation, N-sulfonylation, and C4-halogenation, researchers can efficiently generate a diverse library of novel compounds. This approach, grounded in established SAR principles, provides a powerful platform for discovering new chemical entities with enhanced biological activity for various therapeutic targets. Rigorous purification and analytical characterization are paramount to ensuring the quality of the compound library and the reliability of subsequent biological screening data.
References
-
Kang, E. J., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(33), 6445-6466. [Link][7][8]
-
Nevolina, T. A., & Elinson, M. N. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Chemistry of Heterocyclic Compounds, 58(4), 281-295. [Link][17]
-
Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., Pertwee, R., & Makriyannis, A. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link][5][6]
-
Bae, S., Jang, H., Jung, H., & Joo, J. M. (2019). Direct C-H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 84(15), 9636–9646. [Link][12]
-
DrugDesign.org. (2005). Structure Activity Relationships (SAR). [Link][4]
-
Chen, J., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4564-4568. [Link][18]
-
Sengar, R., Tyagi, S., Prakash, A., Pathak, V., & Pathak, P. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3). [Link][15]
-
O'Neill, P. M., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8512–8523. [Link][19]
-
Organic Chemistry Portal. (2024). Sulfonamide synthesis by S-N coupling. [Link][11]
-
Liu, Y., et al. (2024). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science, 15(18), 6681-6689. [Link][9]
-
Zareef, M., et al. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate. [Link][16]
-
Al-Adhami, K. J., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1382. [Link][1]
-
Kumar, V., & Aggarwal, R. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 174–184. [Link][2]
-
Patel, J. K., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1089. [Link][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06697E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 12. Direct C-H Alkenylation of Functionalized Pyrazoles. | Semantic Scholar [semanticscholar.org]
- 13. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N,1,5-Trimethyl-1H-pyrazol-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of N,1,5-Trimethyl-1H-pyrazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the purity of the final product. We have structured this document in a question-and-answer format to directly address the practical issues you may encounter in the lab.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached via a two-step process. This strategy focuses on first constructing the core pyrazole ring with the desired 1- and 5-methyl substituents, followed by a selective methylation of the exocyclic amine. This approach allows for better control over regioselectivity and minimizes the formation of complex isomeric mixtures.
The proposed synthetic pathway is as follows:
-
Step 1: Cyclocondensation. Reaction of a suitable β-ketonitrile, specifically acetoacetonitrile (3-oxobutanenitrile), with methylhydrazine to form the key intermediate, 1,5-dimethyl-1H-pyrazol-3-amine.
-
Step 2: Selective N-methylation. Methylation of the 3-amino group of the intermediate to yield the final product, this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis.
Part 1: Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine (Intermediate)
Q1: My yield for the cyclocondensation reaction is significantly lower than expected. What are the common causes?
A1: Low yields in this step typically stem from three main areas: incomplete reaction, formation of side products, and purification losses.
-
Incomplete Reaction: The condensation of a β-ketonitrile with hydrazine is sensitive to reaction conditions. Ensure the temperature is appropriate; while the reaction can proceed at room temperature, gentle heating (e.g., to 60-80°C in ethanol) can drive it to completion.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Side Products: The primary side product concern is the formation of the undesired regioisomer, 1,3-dimethyl-1H-pyrazol-5-amine. This is a critical challenge in pyrazole synthesis with unsymmetrical precursors.[3] See Q2 for strategies to mitigate this.
-
Purification Issues: The product, 3-amino-5-methylpyrazole, is a solid with a relatively low melting point and can be challenging to purify.[4] If distillation is used, ensure a high-quality vacuum to prevent decomposition. Recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) is often more effective.
Q2: I'm getting a mixture of regioisomers (1,5-dimethyl vs. 1,3-dimethyl). How can I improve selectivity for the desired 1,5-isomer?
A2: This is the most critical challenge of Step 1. The regioselectivity is determined by which nitrogen atom of methylhydrazine attacks which electrophilic center of acetoacetonitrile first. For the desired 1,5-dimethyl isomer, the unsubstituted -NH2 group of methylhydrazine must attack the ketone carbonyl.
-
Mechanism & Causality: Methylhydrazine has two nucleophilic nitrogen atoms: the N1 (methylated) and N2 (unsubstituted). The N2 (-NH2) is generally more sterically accessible and more nucleophilic in neutral media. The ketone carbonyl of acetoacetonitrile is a harder electrophile than the nitrile carbon. To favor the desired isomer, you want to promote the reaction at the ketone first.
-
Control via pH: Conducting the reaction under mildly acidic conditions (pH 1-2) is a key strategy.[4] The more basic N1 nitrogen of methylhydrazine will be preferentially protonated, reducing its nucleophilicity. This directs the attack to occur from the terminal -NH2 group onto the most electrophilic site (the ketone), leading preferentially to the 1,5-dimethyl product after cyclization and dehydration.
-
Solvent Choice: Polar protic solvents like ethanol or water are generally preferred as they can facilitate the proton transfer steps involved in the cyclization.[5]
Q3: My purification by distillation is giving a poor recovery. What's a better method?
A3: While vacuum distillation is possible, 3-amino-5-methylpyrazole can be prone to thermal degradation.[4] An acid-base extraction is often a more robust method for initial purification.
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the aqueous layer with an acidic solution (e.g., 1M HCl). The basic amine product will move to the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.
-
Carefully basify the aqueous layer with a strong base (e.g., NaOH or Na2CO3) to a pH > 10.
-
Extract the free amine product back into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the purified intermediate. This can then be further purified by recrystallization if needed.
Part 2: Selective N-methylation of 1,5-Dimethyl-1H-pyrazol-3-amine
Q4: My methylation reaction is producing multiple products, including di-methylated species and ring-methylated isomers. How can I improve selectivity?
A4: Achieving selective mono-methylation on the exocyclic amine without affecting the pyridine-like N2 ring nitrogen is crucial. Over-methylation is a common side reaction.
-
Choice of Reagents:
-
Methylating Agent: Use a less reactive agent or control the stoichiometry carefully. Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common choices.[6] Use of exactly 1.0 equivalent of the methylating agent is recommended to start.
-
Base: The choice of base is critical. A very strong base like NaH may deprotonate the amine too effectively, leading to over-methylation. A milder inorganic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often preferred.[7][8] These bases are sufficient to activate the amine for methylation without promoting side reactions aggressively.
-
-
Reaction Conditions:
-
Temperature: Perform the reaction at a low temperature (e.g., 0°C to room temperature) to control the reaction rate and improve selectivity.
-
Solvent: Aprotic polar solvents like acetonitrile or DMF are suitable.[7]
-
-
Stoichiometry: Carefully control the stoichiometry. A slight excess of the amine starting material relative to the methylating agent can help consume the methylating agent and reduce the chance of di-methylation.
| Parameter | Recommendation for Selectivity | Rationale |
| Methylating Agent | Methyl Iodide or Dimethyl Sulfate | Standard, effective methylating agents. |
| Stoichiometry | 1.0 - 1.1 eq. of Amine to 1.0 eq. of Methylating Agent | Minimizes excess methylating agent available for over-reaction. |
| Base | Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) | Mild bases that reduce the likelihood of multiple deprotonations and ring methylation. |
| Temperature | 0 °C to Room Temperature | Slows the reaction rate, favoring the more kinetically favorable mono-methylation of the exocyclic amine. |
| Solvent | Acetonitrile, DMF | Aprotic polar solvents that effectively dissolve reagents without interfering with the reaction. |
Q5: How can I effectively separate the final product from unreacted starting material and the di-methylated byproduct?
A5: The starting material (a primary amine), the desired product (a secondary amine), and the di-methylated byproduct (a tertiary amine) have different polarities and basicities, which can be exploited for separation.
-
Column Chromatography: This is the most reliable method. A silica gel column using a gradient elution, for instance, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will typically elute the less polar tertiary amine first, followed by the desired secondary amine, and finally the more polar primary amine starting material.
-
Alternative (Advanced): In some cases, derivatization or protection/deprotection strategies can be used for difficult separations, but chromatography is the standard approach. For example, reacting the mixture with an acylating agent would only react with the primary and secondary amines, altering their polarity for easier separation.[9]
Recommended Experimental Protocols
Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine
This protocol is adapted from general procedures for aminopyrazole synthesis.[4][10]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine sulfate (14.4 g, 0.1 mol) and 100 mL of water.
-
Reaction: Cool the mixture in an ice bath and slowly add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 20 mL of water, keeping the temperature below 10°C.
-
Addition: To this solution of free methylhydrazine, add acetoacetonitrile (8.3 g, 0.1 mol) dropwise over 30 minutes.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60°C for 3 hours. Monitor the reaction by TLC (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: Cool the reaction to room temperature. Extract the mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by vacuum distillation or recrystallization from toluene to obtain 1,5-dimethyl-1H-pyrazol-3-amine as a white to pale yellow solid.
-
Expected Yield: 65-75%.
-
Protocol 2: Synthesis of this compound
This protocol is based on standard N-methylation procedures.[7]
-
Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1,5-dimethyl-1H-pyrazol-3-amine (5.55 g, 0.05 mol) in 50 mL of dry acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (7.6 g, 0.055 mol) to the solution.
-
Methylation: Cool the suspension to 0°C in an ice bath. Add methyl iodide (7.1 g, 3.1 mL, 0.05 mol) dropwise over 20 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Filter the mixture to remove the potassium carbonate. Rinse the solid with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexane) to isolate the pure this compound.
-
Expected Yield: 70-85%.
-
References
-
Al-Mohasneh, M. A., et al. (2018). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Mishra, S. S. (2014). Answer to "Could anybody tell about synthesis of 3,5 dimethylpyrazole?". ResearchGate. Available at: [Link]
- CN100506798C - Method for preparing 3.5-dimethylpyrazole. Google Patents.
-
Unit 4 Pyrazole | PDF. Slideshare. Available at: [Link]
-
Patel, H., et al. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. International Journal of ChemTech Research. Available at: [Link]
-
Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. ResearchGate. Available at: [Link]
-
Rostami, A., et al. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Available at: [Link]
-
Kaur, N., et al. (2021). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. Available at: [Link]
-
Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Gomaa, A. M. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available at: [Link]
- CN102924467A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.
-
Rios-Gutiérrez, M., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
Study on Synthesis of 3-Methyl-5-pyrazolone. Semantic Scholar. Available at: [Link]
-
Reddy, V. P., et al. (2007). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]
-
N-methylation of pyrazole. Reddit. Available at: [Link]
-
Liu, X., et al. (2018). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Antre, R. V., et al. (2012). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journal of Pharmacology. Available at: [Link]
-
Mogahid, O. M., et al. (2020). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
-
Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research. Available at: [Link]
-
Corrosion. (2020). Synthesis of 3,5-Dimethylpyrazole. YouTube. Available at: [Link]
-
Optimization of the three-component reaction of 3-methyl-1-phenyl-1H-pyrazole-5-ol, benzaldehyde, and malononitrile under various conditions. ResearchGate. Available at: [Link]
- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Available at: [Link]
-
Al-Amiery, A. A., et al. (2012). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc. Available at: [Link]
-
Knights, S., et al. (2016). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Study on Synthesis of 3-Methyl-5-pyrazolone | Semantic Scholar [semanticscholar.org]
- 2. banglajol.info [banglajol.info]
- 3. mdpi.com [mdpi.com]
- 4. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 5. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 9. reddit.com [reddit.com]
- 10. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N,1,5-Trimethyl-1H-pyrazol-3-amine
Welcome to the Technical Support Center for the purification of N,1,5-Trimethyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this and structurally similar aminopyrazole compounds. The information provided herein is a synthesis of established chemical principles and practical field experience.
Introduction to Purification Challenges
This compound is a substituted aminopyrazole, a class of compounds known for its utility as a versatile building block in medicinal chemistry. The purification of this compound can be challenging due to several factors inherent to its structure and common synthetic routes. These challenges often include:
-
Formation of Regioisomers: The synthesis of substituted pyrazoles can often lead to the formation of regioisomers, which possess very similar physical and chemical properties, making their separation difficult.
-
Polarity: The presence of the amine group imparts a degree of polarity that can lead to issues such as tailing on silica gel chromatography and difficulties in choosing an appropriate recrystallization solvent.
-
Byproduct Formation: Incomplete reactions or side reactions can introduce impurities that are structurally similar to the desired product.
-
Compound Stability: Aminopyrazoles can be sensitive to prolonged exposure to heat or acidic conditions, potentially leading to degradation.
This guide provides a structured approach to troubleshooting these common issues in a question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: My TLC analysis shows multiple spots with very similar Rf values, making it difficult to assess purity.
Question: I've run a TLC of my crude reaction mixture, and I see a major spot that I believe is my product, but there's another spot very close to it. How can I improve the separation on TLC to better guide my purification?
Answer: This is a common issue, often indicative of regioisomers or closely related impurities. Here are several strategies to improve TLC resolution:
-
Solvent System Optimization:
-
Vary Polarity: Systematically vary the ratio of your eluent system. For aminopyrazoles, mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or acetone are good starting points. Try a gradient of ethyl acetate in hexanes (e.g., 10%, 20%, 30%).
-
Introduce a Third Solvent: Adding a small amount of a third solvent can significantly alter selectivity. For example, adding 1-2% of methanol or triethylamine to a hexanes/ethyl acetate mixture can improve the separation of basic compounds. Triethylamine can help to reduce tailing on silica gel.
-
-
Double Elution: Run the TLC plate in the same solvent system twice. After the first run, remove the plate, dry it completely, and then place it back in the TLC chamber. This can often improve the separation of spots with close Rf values.
-
Choice of Stationary Phase: If you have access to them, try different TLC plates. Amine-functionalized silica plates can offer different selectivity for basic compounds compared to standard silica gel.
-
Visualization Technique: Ensure you are using an appropriate visualization method. While many pyrazoles are UV active, some impurities may not be. Using a chemical stain like potassium permanganate can reveal non-UV active impurities.[1]
Issue 2: I'm getting poor recovery and significant tailing during column chromatography on silica gel.
Question: I'm trying to purify my this compound using flash column chromatography with a hexanes/ethyl acetate gradient, but the peaks are broad and my yield is low. What's going on?
Answer: Poor recovery and tailing of amines on silica gel are classic problems arising from the interaction of the basic amine group with the acidic silanol groups on the silica surface. This can lead to irreversible adsorption of your product.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running your column, you can "deactivate" the silica gel by treating it with a base.
-
Triethylamine in Eluent: Add 0.5-1% triethylamine to your mobile phase. This will compete with your amine product for the acidic sites on the silica gel, reducing tailing and improving recovery.
-
Pre-treatment of Silica: You can prepare a slurry of your silica gel in the mobile phase containing triethylamine before packing the column.
-
-
Alternative Stationary Phases:
-
Alumina (Neutral or Basic): For strongly basic compounds, alumina can be a better choice than silica gel. Start with neutral alumina and a similar solvent system as you would for silica.
-
Amine-Functionalized Silica: This is an excellent, albeit more expensive, option for the purification of amines. It is specifically designed to minimize interactions with basic compounds.[2]
-
-
Solvent System Modification:
-
Use of a More Polar Co-solvent: Sometimes, a more polar solvent like dichloromethane or a small amount of methanol in the eluent can help to disrupt the strong interactions between the amine and the silica gel. A common eluent system for aminopyrazoles is a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Experimental Protocol: General Column Chromatography for Aminopyrazoles
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). If deactivating, add 0.5-1% triethylamine to the solvent.
-
Column Packing: Pour the slurry into your column and allow it to pack evenly. A layer of sand at the top can help protect the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Load the solution onto the column.
-
Elution: Begin eluting with your chosen solvent system, gradually increasing the polarity if using a gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product.
Issue 3: My compound "oils out" during recrystallization.
Question: I've tried to recrystallize my product from ethanol and water, but it separates as an oil instead of forming crystals. How can I induce crystallization?
Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are several techniques to overcome this:
-
Solvent Selection:
-
Use a Two-Solvent System: A two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs for aminopyrazoles include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.
-
Lower the Temperature of Dissolution: Try to dissolve your compound at a lower temperature to avoid exceeding its melting point.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Then, place it in a refrigerator or an ice bath to maximize crystal formation. Rapid cooling often favors oil formation.
Table 1: Common Recrystallization Solvents for Aminopyrazoles
| Solvent(s) | Polarity | Comments |
| Ethanol | Polar | Often a good starting point for moderately polar compounds. |
| Methanol/Water | Polar | A good two-solvent system for polar compounds. |
| Acetone/Hexanes | Medium/Non-polar | Effective for compounds with intermediate polarity. |
| Ethyl Acetate/Hexanes | Medium/Non-polar | A versatile system for a wide range of polarities. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound synthesis?
A1: The most common impurities depend on the synthetic route. A plausible synthesis involves the condensation of a β-ketonitrile with methylhydrazine, followed by N-alkylation. Potential impurities include:
-
Regioisomers: If the β-ketonitrile is unsymmetrical, you can form the isomeric N,1,3-Trimethyl-1H-pyrazol-5-amine.
-
Unreacted Starting Materials: Residual β-ketonitrile or methylhydrazine.
-
Byproducts from N-alkylation: If the N-alkylation step is not complete, you may have the unalkylated aminopyrazole. Over-alkylation could also occur.
-
Hydrolysis Products: Depending on the workup conditions, nitrile or ester functionalities in starting materials could be hydrolyzed.
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of spectroscopic and chromatographic techniques is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and purity assessment. For this compound, you would expect to see signals for the three methyl groups and the pyrazole ring proton. The integration of these signals can give an indication of purity.
-
Mass Spectrometry (MS): Provides the molecular weight of your compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for assessing purity. A single sharp peak is indicative of a pure compound.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| N-CH₃ (at position 1) | 3.6 - 3.8 | singlet |
| C-CH₃ (at position 5) | 2.1 - 2.3 | singlet |
| N-CH₃ (amine) | 2.8 - 3.0 | singlet |
| Pyrazole C4-H | 5.3 - 5.5 | singlet |
| NH₂ | Broad singlet (variable) | singlet |
Note: These are estimated values based on similar structures and may vary depending on the solvent and other factors.
Q3: What are the best storage conditions for this compound?
A3: Aminopyrazoles can be sensitive to light, air, and heat. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer).
Visualizations
Workflow for Troubleshooting Poor Column Chromatography Performance
Caption: Troubleshooting workflow for amine purification.
Logical Relationship of Purification Challenges and Solutions
Caption: Challenges and solutions in purification.
References
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Retrieved from [Link]
-
YouTube. (2019, March 19). Column Chromatography. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Amino-1-methyl-1H-pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3,5-Trimethyl-pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
MONAD. (2024, May 6). How Do You Prepare Column Chromatography?. Retrieved from [Link]
-
Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3,5-Trimethyl-pyrazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS 28466-21-9). Retrieved from [Link]
-
PubMed. (2022, August 5). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of N,1,5-Trimethyl-1H-pyrazol-3-amine
Welcome to the technical support guide for the synthesis of N,1,5-Trimethyl-1H-pyrazol-3-amine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common challenges, focusing on the formation of side products, and provide field-tested troubleshooting strategies and detailed protocols to enhance the yield and purity of your target molecule.
Synthetic Overview: The Challenge of Selective Methylation
The synthesis of this compound typically follows a two-stage process: first, the formation of the 3-amino-5-methylpyrazole core, followed by a multi-faceted methylation step. While the initial cyclization is relatively straightforward, the subsequent introduction of three methyl groups onto two different nitrogen atoms (the ring N1 and the exocyclic amino N) presents significant regioselectivity and chemoselectivity challenges. The primary hurdles are controlling the site of methylation on the pyrazole ring (N1 vs. N2) and preventing over-methylation of the exocyclic amino group.
The diagram below illustrates the intended synthetic pathway and the critical junctures where side reactions commonly occur.
Caption: General synthetic pathway and common side reaction points.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My initial pyrazole synthesis via Knorr condensation is giving a low yield and the reaction mixture is a dark red/yellow color. What is the cause?
A1: Low yields and discoloration are common issues in Knorr pyrazole synthesis, often stemming from two primary sources: starting material quality and reaction conditions.[1]
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Causality (Starting Materials): The hydrazine starting material is often the culprit. Hydrazine derivatives can degrade over time, and impurities can lead to colored byproducts and side reactions that consume your starting material.[1][2] It is highly recommended to use freshly opened or purified hydrazine.[1]
-
Causality (Reaction Conditions): If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1] Discoloration can also arise from oxidative processes.[1]
-
Troubleshooting Steps:
-
Assess Purity: Verify the purity of your 1,3-dicarbonyl compound and hydrazine. Use fresh reagents whenever possible.
-
Optimize pH: If using a hydrazine salt, add a mild base like sodium acetate.[1]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress to avoid prolonged heating that can lead to degradation.[1]
-
Purification: Many colored impurities can be removed during workup or by recrystallization of the crude product.[1]
-
Q2: I've successfully synthesized 3-amino-5-methyl-1H-pyrazole, but the subsequent methylation step yields a complex mixture of products. How can I control the regioselectivity of ring N-methylation (N1 vs. N2)?
A2: This is the most critical challenge. The two adjacent nitrogen atoms in the pyrazole ring have similar nucleophilicity, making selective methylation difficult with standard reagents like methyl iodide or dimethyl sulfate, which often yield poor N1/N2 selectivity.[3]
-
Mechanistic Insight: The regioselectivity is governed by a delicate balance of steric and electronic factors. The N1 position is generally less sterically hindered. By manipulating the reaction conditions, you can exploit this difference.
-
Strategic Solutions:
-
Steric Hindrance: Employ a sterically bulky base (e.g., potassium tert-butoxide) in a non-polar aprotic solvent like THF. The bulky base will preferentially deprotonate the more accessible N1 proton, and the resulting pyrazolate anion will be alkylated at the N1 position. Using a strong, non-bulky base like NaH in a polar solvent like DMF can lead to a mixture of isomers.[4]
-
Masked Methylating Reagents: A highly effective modern approach involves using sterically bulky α-halomethylsilanes (e.g., (chloromethyl)trimethylsilane). These reagents significantly improve the selectivity of N-alkylation towards the N1 position. The silyl group is then removed in a subsequent step via protodesilylation using a fluoride source, yielding the N1-methyl pyrazole with excellent regioselectivity (>95:5 N1/N2).[3][5]
-
Q3: My main side product appears to be the 3-(dimethylamino) derivative. How do I prevent over-methylation on the exocyclic amine?
A3: Over-methylation occurs when the exocyclic amino group, which is also nucleophilic, reacts with the methylating agent more than once. Controlling this requires careful management of stoichiometry and reaction conditions.
-
Causality: The mono-methylated amine (your desired intermediate state) can be more nucleophilic than the starting primary amine, leading to a rapid second methylation.
-
Strategic Solutions:
-
Stoichiometric Control: Use a precise stoichiometry of your methylating agent. For the final N-methylation step, using just over 1.0 equivalent of the methylating agent is crucial.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of the second methylation, allowing for better control.
-
Protecting Group Strategy: For maximum control, a protecting group strategy is the most robust method.
-
First, selectively methylate the pyrazole ring at the N1 position.
-
Then, protect the exocyclic amine (e.g., as a Boc-carbamate).
-
This protected intermediate will not undergo methylation.
-
Finally, deprotect to reveal the desired product. While this adds steps, it provides the cleanest route to the target molecule.
-
-
Q4: What is the most reliable method for purifying the final product and separating it from its isomers?
A4: The separation of N1/N2 regioisomers and other closely related byproducts can be challenging due to their similar polarities.
-
Recommended Technique: Column chromatography on silica gel is the most effective method.[1]
-
Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. The N1 isomer is typically less polar than the N2 isomer and will elute first.
-
TLC Analysis: Careful TLC analysis with multiple solvent systems is key to developing a good separation method. Staining (e.g., with potassium permanganate) may be required for visualization.
-
-
Alternative Technique: For some derivatives, recrystallization can be effective if a suitable solvent system is found that selectively crystallizes the desired isomer.[1]
Recommended Experimental Protocols
The following protocols represent a logical, step-wise approach to maximize the purity of the final product.
Protocol A: Synthesis of 3-Amino-5-methyl-1H-pyrazole (The Core)
This protocol is based on the classic Knorr synthesis.[6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-oxobutanenitrile (1.0 eq) with ethanol (5 mL per 1 g of nitrile).
-
Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. The product often precipitates as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 3-amino-5-methyl-1H-pyrazole.
Protocol B: Selective N1-Methylation of 3-Amino-5-methyl-1H-pyrazole
This protocol prioritizes regioselectivity at the pyrazole ring.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 3-amino-5-methyl-1H-pyrazole (1.0 eq) and anhydrous THF (10 mL per 1 g of pyrazole). Cool the mixture to 0 °C.
-
Deprotonation: Slowly add potassium tert-butoxide (t-BuOK) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C. Stir the resulting suspension for 30 minutes at 0 °C.
-
Methylation: Add methyl iodide (1.05 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching & Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude material by column chromatography (Hexane/Ethyl Acetate gradient) to isolate 1,5-dimethyl-1H-pyrazol-3-amine.
Protocol C: Final N-Methylation
-
Setup: Dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent like acetonitrile or acetone. Cool the solution to 0 °C.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) (1.5 eq).
-
Methylation: Add methyl iodide (1.05 eq) dropwise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Workup: Filter off the base and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer and concentrate to yield the crude product.
-
Purification: Purify by column chromatography to obtain this compound.
Data Summary & Visualization
Table 1: Influence of Conditions on N1/N2 Selectivity in Pyrazole Methylation
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Approx. N1:N2 Ratio | Reference Principle |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 3:1 | Standard Conditions[3] |
| 2 | Methyl Iodide | NaH | DMF | 25 | 2:1 | Strong Base, Polar Solvent[4] |
| 3 | Methyl Iodide | t-BuOK | THF | 25 | >10:1 | Bulky Base, Non-polar Solvent[4] |
| 4 | (Chloromethyl)TMS | t-BuOK | THF | 25 | >95:5 | Masked Reagent Strategy[3][5] |
Note: Ratios are illustrative and can vary based on the specific pyrazole substrate.
Troubleshooting Workflow
The following decision tree can guide your troubleshooting process when encountering an impure product mixture after the methylation steps.
Caption: A decision tree for troubleshooting impure methylation reactions.
References
- Benchchem. (n.d.). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
-
Fadda, A. A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(11), 4437-4447. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Shaaban, M. R., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12(1), 1-28. Available at: [Link]
-
Slideshare. (n.d.). Unit 4 Pyrazole. Retrieved from [Link]
-
Aggarwal, R., et al. (2011). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2011(1), 251-283. Available at: [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved from [Link]
-
Reddit. (2022). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate.
-
Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. Available at: [Link]
-
Organic Chemistry. (2019). synthesis of pyrazoles. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. Retrieved from [Link]
-
Reddit. (2021). N-methylation of pyrazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]
-
Journal of Organic Chemistry. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: [Link]
-
National Institutes of Health. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. Retrieved from [Link]
-
PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ResearchGate. (2004). 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol. Retrieved from [Link]
-
High-Purity Pyrazole Derivatives. (n.d.). Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. Retrieved from [Link]
-
TSI Journals. (n.d.). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Retrieved from [Link]
-
National Institutes of Health. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. Retrieved from [Link]
-
Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Methylation
Welcome to the technical support center for the N-methylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for one of the most common and persistent challenges in heterocyclic chemistry: controlling the regioselectivity of N-methylation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The Core Challenge: Regioselectivity in Asymmetrical Pyrazoles
The N-methylation of pyrazoles is a cornerstone transformation in the synthesis of countless pharmaceuticals, agrochemicals, and materials. However, the inherent structure of an unsymmetrically substituted pyrazole presents a significant hurdle. The ring contains two adjacent nitrogen atoms, N1 and N2, which often possess similar nucleophilicity.[1] This leads to the frequent formation of a mixture of N1- and N2-methylated regioisomers, which can be challenging and costly to separate.[1]
Traditional methylating agents like methyl iodide or dimethyl sulfate are notoriously unselective, often yielding isomer mixtures that complicate downstream processing and purification.[1] This guide will equip you with the strategies to overcome this challenge, whether your goal is to selectively synthesize the N1 or the N2 isomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control whether methylation occurs at the N1 or N2 position?
A1: The outcome of the reaction is a delicate balance of several interconnected factors:
-
Steric Hindrance: This is often the most dominant factor. The less sterically hindered nitrogen atom is typically favored for alkylation. Bulky substituents on the pyrazole ring (e.g., at the C3 or C5 position) will direct methylation to the more accessible nitrogen.[1] Likewise, using a sterically demanding methylating agent can dramatically enhance selectivity for the less hindered site.[1]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups can reduce the nucleophilicity of the nearby nitrogen, potentially directing the methylation to the other nitrogen atom.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly alter the N1/N2 ratio.[1] For instance, the combination of a strong base with a polar aprotic solvent can favor a specific isomer depending on the substrate.[1]
-
Catalysis and Directing Groups: The use of specific catalysts, such as magnesium-based Lewis acids, can favor the formation of the N2 isomer through chelation.[2] Additionally, certain functional groups on the pyrazole or the alkylating agent can direct the reaction through non-covalent interactions like hydrogen bonding.[3]
Q2: My primary goal is to synthesize the N1-methylated pyrazole. What are the most reliable methods?
A2: For high N1-selectivity, the most effective modern strategy is to exploit steric hindrance.
-
Sterically Hindered Methylating Agents: The use of bulky α-halomethylsilanes, such as (chloromethyl)triisopropoxysilane, as "masked" methylating reagents has proven exceptionally effective.[4][5][6] These reagents preferentially alkylate the less hindered N1 position. The silyl group is then easily removed in a subsequent step (protodesilylation) using a fluoride source like TBAF to reveal the N-methyl group.[4][5][6] This method consistently achieves N1/N2 ratios of 92:8 to >99:1.[4][5][6][7]
-
Optimized Base and Solvent: For certain substrates, particularly those with an existing steric bias, classic conditions can be optimized. A common system that favors N1 products is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO.[8]
-
Biocatalysis: Engineered methyltransferase enzymes can offer unparalleled regioselectivity (>99%), though this requires specialized biochemical setups.[1][9][10]
Q3: Conversely, how can I favor the formation of the N2-methylated isomer?
A3: While often the more sterically hindered product, N2-alkylation can be achieved with high selectivity by overriding the steric factors.
-
Magnesium Catalysis: A highly effective method involves using a magnesium-based Lewis acid catalyst, such as MgBr₂.[2] The magnesium ion is proposed to coordinate with both the N2 nitrogen and a directing group on the pyrazole (e.g., a substituent at the C3 position), effectively "presenting" the N2 nitrogen for alkylation. This method has been shown to provide N2-alkylated products with high regioselectivity (76:24 to 99:1).[2]
-
Substituent Directing Effects: The choice of both the alkylating agent and pyrazole substituents can promote N2-selectivity. For example, using an alkylating agent capable of forming a hydrogen bond with a substituent on the pyrazole ring can stabilize the transition state for N2 attack, reversing the typical N1 preference.[3]
Q4: I'm seeing a new, more polar spot on my TLC that isn't either of the expected products. What could it be?
A4: You are likely observing the formation of a quaternary pyrazolium salt. This occurs from over-methylation of your desired N-methylated product. This side reaction is more common when using highly reactive methylating agents (like methyl iodide or dimethyl sulfate) or when running the reaction for extended periods. To avoid this, carefully control the stoichiometry of your methylating agent (use closer to 1.0-1.1 equivalents) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.[1]
Q5: My reaction is giving very low or no yield. What are the first things I should check?
A5: Low or no yield in a pyrazole methylation reaction typically points to one of three issues:
-
Ineffective Deprotonation: The pyrazole N-H must be deprotonated to form the nucleophilic pyrazolide anion. If your base is not strong enough, the reaction will not proceed. For less acidic pyrazoles, a weak base like K₂CO₃ may be insufficient. Switch to a stronger base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS).[1]
-
Presence of Water: Strong bases and the pyrazolide anion are readily quenched by water. Ensure all your reagents and solvents are scrupulously anhydrous.[8] Dry solvents over molecular sieves and oven-dry your glassware before use.
-
Poor Reagent Quality: Methylating agents, especially methyl iodide, can degrade over time. Use freshly purchased or purified reagents for best results.[1]
Q6: My reaction produced a mixture of isomers that are proving impossible to separate by column chromatography. What can I do?
A6: This is a common and frustrating problem, as N1 and N2 regioisomers often have very similar polarities.
-
Re-optimize the Reaction: The most efficient solution is often to avoid the separation problem altogether by re-running the reaction using one of the highly selective methods described in Q2 or Q3.
-
Modify Chromatographic Conditions: If re-optimization is not feasible, experiment with different separation techniques. Try switching the stationary phase (e.g., from silica to alumina or reversed-phase C18). You can also try adding a small amount of an amine base (like triethylamine) or an acid (like acetic acid) to the eluent system, which can sometimes improve the separation of basic heterocyclic compounds.[1]
Visualizing Reaction Control
The choice between N1 and N2 methylation is fundamentally a question of which reaction pathway is kinetically favored. The diagrams below illustrate the core concepts guiding this selectivity.
Caption: Conceptual pathways for achieving regioselective pyrazole methylation.
Troubleshooting Guide
Use this guide to diagnose and solve specific issues encountered during your experiments.
| Symptom / Problem | Potential Cause | Recommended Action & Explanation |
| Poor Regioselectivity (e.g., 1:1 mixture of N1 & N2 isomers) | 1. Non-selective methylating agent: MeI and (MeO)₂SO₂ are often inherently non-selective. | Solution: Switch to a method designed for selectivity. For N1 , use a sterically bulky reagent like (chloromethyl)triisopropoxysilane.[4][5][6] For N2 , employ a magnesium catalyst like MgBr₂.[2] |
| 2. Suboptimal reaction conditions: The base/solvent combination is not providing sufficient differentiation between the two nitrogen atoms. | Solution: Systematically screen conditions. For N1-selectivity, a K₂CO₃/DMSO system is a good starting point.[8] For stronger bases like NaH or KHMDS, THF is a common solvent.[1] Analyze the N1/N2 ratio at different temperatures. | |
| Low or No Product Yield | 1. Insufficiently strong base: The pyrazole N-H (pKa ≈ 14-15) is not being fully deprotonated. | Solution: Switch to a stronger base. If K₂CO₃ or Cs₂CO₃ fails, use NaH (60% dispersion in mineral oil) or a soluble base like KHMDS.[1] These are significantly more powerful and will deprotonate most pyrazoles efficiently. |
| 2. Water in the reaction: Moisture is quenching the base and the pyrazolide anion. | Solution: Ensure all components are anhydrous. Use solvents from a purification system or freshly opened bottles. Dry glassware in an oven (120 °C) overnight and cool under an inert atmosphere (N₂ or Ar). | |
| 3. Low pyrazole reactivity: Strong electron-withdrawing groups on the ring decrease the nucleophilicity of the pyrazolide anion. | Solution: Increase the reaction temperature or use a more reactive methylating agent (e.g., switch from a methyl chloride to methyl iodide or methyl triflate).[1][8] | |
| Over-methylation (Formation of a quaternary pyrazolium salt) | 1. Excess methylating agent: Using a large excess of a reactive methylating agent drives the reaction to the undesired second methylation. | Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the methylating agent. Add the agent slowly to the reaction mixture to avoid localized high concentrations. |
| 2. Extended reaction time: Leaving the reaction for too long after the starting material is consumed. | Solution: Monitor the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting pyrazole is consumed. | |
| Product Loss During Workup | 1. High product polarity: N-methylated pyrazoles can be quite polar and may have significant water solubility. | Solution: Minimize the volume of aqueous washes during the extraction. After the initial extraction, "back-extract" the combined aqueous layers one or two more times with your organic solvent to recover dissolved product.[1] |
Experimental Protocols
Protocol 1: High N1-Selectivity using a Masked Methylating Reagent
This protocol is based on the highly selective method using a sterically bulky silylmethyl reagent.[1][4]
Materials:
-
Substituted pyrazole (1.0 equiv)
-
(Chloromethyl)triisopropoxysilane (1.2 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 equiv)
-
Water, Ethyl acetate, Brine
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the substituted pyrazole (1.0 equiv) and dissolve it in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add (chloromethyl)triisopropoxysilane (1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the silylated intermediate by TLC or LC-MS.
-
Upon completion of the N-alkylation step, add the TBAF solution (2.0 equiv) and water (2.0 equiv) to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 2-4 hours to drive the protodesilylation. Monitor this step by TLC or LC-MS until the intermediate is fully consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Workflow for high N1-selective methylation.
Protocol 2: High N2-Selectivity using a Magnesium Catalyst
This protocol is adapted from a magnesium-catalyzed method developed for the N2-alkylation of 3-substituted pyrazoles.[2]
Materials:
-
3-Substituted pyrazole (1.0 equiv)
-
Magnesium bromide (MgBr₂) (0.2 equiv)
-
2-Bromo-N,N-dimethylacetamide (or other suitable alkylating agent) (2.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated NH₄Cl in MeOH, Water, Isopropyl acetate (i-PrOAc)
Procedure:
-
In a glovebox or under a strictly inert atmosphere (N₂ or Ar), charge an oven-dried vial with the 3-substituted pyrazole (1.0 equiv) and MgBr₂ (0.2 equiv).
-
Add anhydrous THF, followed by the alkylating agent (2.0 equiv).
-
Add DIPEA (2.1 equiv) dropwise to the solution at room temperature (25 °C).
-
Stir the resulting mixture at 25 °C for 2-4 hours, or until consumption of the starting material is confirmed by TLC or LC-MS.
-
Quench the reaction by adding saturated NH₄Cl in MeOH.
-
Concentrate the mixture to dryness under reduced pressure.
-
Add water to the residue and extract multiple times with isopropyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
References
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Semantic Scholar. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]
-
PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. National Library of Medicine. Available at: [Link]
-
Hammer, S. C., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie. Available at: [Link]
-
Meador, R. I. L., et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics. Available at: [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Available at: [Link]
-
Xu, H-D., et al. (2024). Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]
-
Bengel, L. L., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. PubMed Central. Available at: [Link]
-
R Discovery. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]
-
ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]
-
MDPI. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
ResearchGate. (2022). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]
- Google Patents. (1996). N-alkylation method of pyrazole.
-
Cernijenko, A., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes (2021) | Benjamin List | 2 Citations [scispace.com]
- 10. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of N,1,5-Trimethyl-1H-pyrazol-3-amine analogs
Welcome to the technical support guide for researchers working with N,1,5-Trimethyl-1H-pyrazol-3-amine analogs. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved drugs and bioactive molecules.[1][2][3][4] This structural prominence suggests that when a novel analog exhibits lower-than-expected bioactivity, the root cause is often found in the experimental details rather than an inherent flaw in the pharmacophore.
This guide is designed to function as a direct line to a field expert. It provides a logical, step-by-step framework to diagnose and resolve common issues encountered during the screening and validation of these compounds. We will move from foundational compound-related issues to complex biological considerations, ensuring a comprehensive and efficient troubleshooting process.
Troubleshooting Guide: From Inactivity to Insight
This section is structured to mirror a logical experimental troubleshooting workflow. Start with Question 1 and proceed sequentially, as resolving foundational issues like solubility is critical before investigating more complex phenomena like target engagement.
The Core Troubleshooting Workflow
The following workflow provides a high-level overview of the diagnostic process. Each step is detailed in the subsequent Q&A section.
Caption: A logical workflow for troubleshooting low bioactivity.
Q1: I'm not seeing any activity with my this compound analog. Where do I start?
Answer: Start with the most fundamental and common sources of experimental failure: compound integrity and solubility. An inactive compound might not be inactive at all; it may simply not be present in a stable, monomeric, and soluble state at the required concentration in your assay.[5]
Pillar of Expertise: Before questioning complex biological mechanisms, you must validate that the compound was correctly prepared and delivered to the biological system. Issues with storage, solvent choice, and solubility are responsible for a significant portion of reproducibility problems in small molecule screening.[6]
Step 1.1: Verify Compound Handling and Storage
-
Source and Purity: Confirm the purity of your analog via the supplier's certificate of analysis (CoA) or in-house analytics (LC-MS, NMR). Impurities can inhibit or mask activity.
-
Storage Conditions: Pyrazole derivatives, like many small molecules, should be stored under the manufacturer's recommended conditions—typically cold (-20°C or -80°C), dry, and protected from light—to prevent degradation.[6]
-
Stock Solution Preparation: Use anhydrous, high-purity dimethyl sulfoxide (DMSO) for initial stock solutions.[6][7][8] Water in DMSO can accelerate the degradation of certain compounds. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5][6]
Step 1.2: Assess Aqueous Solubility The most common pitfall is compound precipitation when diluting the DMSO stock into an aqueous assay buffer—a phenomenon known as "solvent shock".[6] A precipitated compound has an effective concentration far lower than the intended test concentration.
This is a rapid, essential check to perform before any biological assay.
-
Preparation: Bring your high-concentration DMSO stock solution (e.g., 10 mM) and your final aqueous assay buffer to room temperature.
-
Dilution: In a clear microcentrifuge tube, add the appropriate volume of your DMSO stock to your assay buffer to achieve the highest concentration you plan to test. For example, to make a 100 µM solution from a 10 mM stock, add 10 µL of stock to 990 µL of buffer.
-
Mixing: Vortex the solution gently.
-
Incubation: Let the solution stand for 30-60 minutes under the same temperature conditions as your main experiment (e.g., 37°C).
-
Inspection: Visually inspect the tube against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate. For a more sensitive check, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and look for a pellet.
-
Interpretation: If you observe any precipitate, your compound is not soluble at that concentration. Do not use this solution.[6] You must either lower the test concentration or investigate formulation strategies (e.g., use of co-solvents or excipients, though these can have their own effects on the assay).
| Solvent/Storage Parameter | Recommendation | Rationale |
| Primary Stock Solvent | Anhydrous, high-purity DMSO | Broad solubility for many organic molecules; minimizes hydrolytic degradation.[6] |
| Stock Concentration | 1-20 mM (Typical) | A high concentration minimizes the final percentage of DMSO in the assay. |
| Stock Storage | -80°C in single-use aliquots | Prevents degradation from repeated freeze-thaw cycles and long-term chemical breakdown.[5] |
| Final DMSO Concentration | < 0.5% (Cell-based); < 1% (Biochemical) | High concentrations of DMSO can be toxic to cells or interfere with enzyme activity. |
Q2: My compound appears soluble, but could it be interfering with the assay itself? How do I check for aggregation?
Answer: Yes, this is a critical consideration. Many organic small molecules are prone to self-assembly in aqueous solutions, forming colloidal aggregates, especially at concentrations in the low-to-mid micromolar range.[9] These aggregates can non-specifically inhibit enzymes by sequestering them on their surface, leading to a false-positive signal (in an inhibition assay) that is reproducible but not related to specific binding at the target's active site.[10][11] This is a primary mechanism for compounds known as Pan-Assay Interference Compounds (PAINs).
Pillar of Trustworthiness: A key check for aggregation-based activity is to repeat the assay in the presence of a low concentration of a non-ionic detergent. The detergent disrupts the formation of aggregates, and if the compound's activity is significantly reduced or eliminated, aggregation is the likely cause.[10]
Caption: Mechanism of true vs. aggregation-based enzyme inhibition.
This protocol is essential for validating hits from biochemical screens, especially enzyme inhibition assays.
-
Reagent Preparation: Prepare your assay buffer as usual. Create a second batch of the same buffer that includes 0.01% (w/v) Triton X-100. Ensure the detergent is fully dissolved.
-
Assay Setup: Set up your experiment in parallel plates or wells.
-
Plate A (No Detergent): Run your standard assay protocol with your pyrazole analog across a dose-response curve. Include positive and negative controls.
-
Plate B (With Detergent): Run the identical assay, but use the buffer containing 0.01% Triton X-100 for all dilutions and reactions.
-
-
Execution & Data Analysis: Incubate both plates under identical conditions and measure the readouts.
-
Interpretation:
-
No Aggregation: The IC₅₀ values for your compound are very similar (e.g., < 3-fold difference) between the two conditions.
-
Aggregation Likely: The compound's potency is significantly reduced (e.g., >10-fold increase in IC₅₀) or activity is completely abolished in the presence of Triton X-100. This strongly suggests the original activity was an artifact of aggregation.[10]
-
Q3: My compound is stable, soluble, and not an aggregator, but it's still inactive in my cell-based assay. What's next?
Answer: For a compound to work in a cell-based assay where the target is intracellular, it must be able to cross the cell membrane. Poor cell permeability is a common reason why compounds that are potent in biochemical (cell-free) assays fail to show activity in cellular models.[12][13]
Pillar of Expertise: The chemical properties that govern a compound's solubility and its ability to passively diffuse across a lipid bilayer can be in opposition. The this compound scaffold has features (e.g., nitrogen atoms capable of hydrogen bonding) that influence its polarity and size, which are key determinants of permeability. Standard in vitro models can predict a compound's ability to cross biological barriers.
The Caco-2 assay is a widely accepted model for predicting intestinal absorption in humans, serving as an excellent proxy for general passive cell permeability.[14][15]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for ~21 days until they form a differentiated and polarized monolayer with functional tight junctions.
-
Assay Setup: The assay measures the flux of the compound from the apical (A) side to the basolateral (B) side of the monolayer.
-
The test compound is added to the apical chamber.
-
At various time points (e.g., 30, 60, 120 minutes), samples are taken from the basolateral chamber.
-
-
Quantification: The concentration of the compound in the basolateral samples is quantified, typically by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Interpretation of Results: The Papp value is used to classify the compound's permeability.
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Implication for Cell-Based Assays |
| > 10 | High | Compound is likely cell-permeable. Inactivity is probably not due to poor uptake. |
| 1 - 10 | Medium | Permeability may be a contributing factor to weak cellular activity. |
| < 1 | Low | Poor cell permeability is a likely cause of inactivity in cellular assays.[15] |
Q4: I've ruled out all other issues. How can I definitively confirm my compound is binding to its intended target inside the cell?
Answer: This is the ultimate question. If your compound is stable, soluble, non-aggregating, and cell-permeable but still shows no effect on downstream functional readouts (e.g., phosphorylation, gene expression), you need to confirm direct physical interaction with the target protein. This is known as target engagement.[16][17][18]
Pillar of Authoritative Grounding: The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to assess target engagement in a native cellular environment.[19][20] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature (Tₘ).
Caption: A simplified workflow for a CETSA experiment.
This protocol provides a general framework. Specific temperatures and conditions must be optimized for your target protein.
-
Cell Treatment: Treat intact cells with your pyrazole analog at the desired concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles or sonication).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.
-
Detection: Carefully collect the supernatant, which contains the soluble (non-denatured) proteins. Analyze the amount of your specific target protein remaining in the supernatant using a quantitative method like Western Blotting or ELISA.
-
Data Analysis & Interpretation:
-
Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.
-
No Target Engagement: The melting curves for the vehicle and compound-treated samples are identical.
-
Positive Target Engagement: The melting curve for the compound-treated sample is shifted to the right (to higher temperatures), indicating that the binding of your analog stabilized the protein against thermal denaturation.[19] This is direct evidence of target engagement in a cellular context.
-
Frequently Asked Questions (FAQs)
Q: What makes the pyrazole scaffold a 'privileged structure' in drug discovery? A: The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, diverse biological targets.[1][21] Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that offers a unique combination of features:
-
Versatile Chemistry: The ring can be readily and selectively substituted at multiple positions, allowing chemists to fine-tune its properties.[4][22]
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with protein active sites.[23]
-
Aromaticity & Stability: The ring is metabolically stable and provides a rigid core to orient functional groups in precise three-dimensional space. These properties are why pyrazole rings are found in drugs targeting a wide range of conditions, from inflammation (Celecoxib) to cancer (Ruxolitinib) and erectile dysfunction (Sildenafil).[2][3][24]
Q: Are there general structure-activity relationships (SAR) for pyrazole analogs I should be aware of? A: While specific SAR is highly dependent on the biological target, some general principles have emerged from decades of medicinal chemistry research.[23] The activity and selectivity of pyrazole analogs are often modulated by the nature and position of substituents on the ring. For your this compound scaffold, key positions to consider are:
-
N1-substituent: The methyl group at this position influences solubility and can orient other groups. Larger or different substituents here dramatically alter target interactions.
-
C3-amine: The amino group is a key interaction point, often serving as a hydrogen bond donor. Modifications here can significantly impact potency.
-
C5-substituent: The methyl group at this position can provide beneficial steric interactions or be modified to explore new binding pockets. Systematic modification at these positions is a cornerstone of lead optimization to improve potency, selectivity, and pharmacokinetic properties.[23]
Q: What are Pan-Assay Interference Compounds (PAINs) and could my pyrazole analog be one? A: PAINs are compounds that show activity in multiple, unrelated assays through non-specific mechanisms.[11] As discussed in the troubleshooting section, compound aggregation is a very common PAINs mechanism.[9][10] While the pyrazole core itself is not inherently a PAINs structure, certain substituents added to it could confer properties (e.g., high lipophilicity, reactive groups) that lead to such behavior. If your compound is active, it is crucial to run counter-screens (like the detergent test for aggregation) and test its activity in orthogonal assays (assays with different detection technologies) to ensure the observed bioactivity is due to a specific interaction with your target and not an artifact.[25]
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijarr.org [ijarr.org]
- 8. ijarr.org [ijarr.org]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Determining small-molecule permeation through lipid membranes | Springer Nature Experiments [experiments.springernature.com]
- 13. Combining AI and live cell assays to develop drugs for "undruggable" cancer targets | EurekAlert! [eurekalert.org]
- 14. merckmillipore.com [merckmillipore.com]
- 15. bioivt.com [bioivt.com]
- 16. Target Engagement Assay Services [conceptlifesciences.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 25. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Enhancement for N,1,5-Trimethyl-1H-pyrazol-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for N,1,5-Trimethyl-1H-pyrazol-3-amine. This document provides in-depth troubleshooting and practical guidance for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Our goal is to explain the underlying scientific principles and provide robust, step-by-step protocols to help you achieve your desired experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound showing low solubility in aqueous buffers, and what are its key chemical features?
Answer: Understanding the structure of this compound is the first step in diagnosing solubility issues. The molecule consists of a pyrazole core, which is a five-membered aromatic heterocycle[1]. Its key functional groups dictate its physicochemical properties:
-
Pyrazole Ring: The aromatic ring structure contributes to the molecule's stability and relative planarity, which can favor crystal packing and lower aqueous solubility.
-
Amine Group (-NH2): The primary amine at the 3-position is basic. This is the most important feature to leverage for solubility enhancement. Like other amines, it can accept a proton (H+) to form a positively charged ammonium cation (R-NH3+). This ionized form is significantly more polar and thus more soluble in polar solvents like water[2].
-
Three Methyl Groups (-CH3): The methyl groups at the N-1, C-5, and N-1 positions are non-polar and hydrophobic. They increase the molecule's lipophilicity (affinity for fats/oils) and reduce its intrinsic solubility in water compared to a non-methylated pyrazole amine parent structure.
Therefore, you are working with a weakly basic compound whose aqueous solubility is inherently limited by its lipophilic methyl groups. The primary strategy for increasing its solubility in aqueous media will be to protonate the basic amine group.
Q2: How can I use pH adjustment to increase the solubility of my compound?
Answer: This is the most direct and effective initial approach for improving the aqueous solubility of a basic compound like this compound. The principle is based on shifting the equilibrium from the poorly soluble neutral form (the free base) to the highly soluble ionized form (the conjugate acid).
Causality: According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly lower than the pKa of the amine group, the compound will exist predominantly in its protonated, cationic form[2]. This charged species has much stronger electrostatic interactions with polar water molecules, leading to a dramatic increase in solubility. For stable salt formation and ionization, a difference of at least 2-3 pH units between the pKa of the base and the acid is generally recommended[3].
Caption: Decision workflow for selecting a solubility enhancement method.
References
-
Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Salt formation to improve drug solubility. PubMed. [Link]
-
Kumar, L., & Singh, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. [Link]
-
Gomez, A., et al. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Applied Sciences. [Link]
-
S. M. S. P., et al. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Kim, J. S., et al. (2014). Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider? Journal of Pharmaceutical Investigation. [Link]
-
National Center for Biotechnology Information (n.d.). 1,3,5-trimethyl-1H-pyrazol-4-amine. PubChem. [Link]
-
Alarcon, E., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]
-
Solubility of Things (n.d.). Pyrazole. [Link]
-
Hart, M. L., et al. (2017). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
Sharma, V., et al. (2023). Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies and Medicinal Properties in Contemporary Drug Discovery. International Journal of Research and Publication Reviews. [Link]
-
Ascendia Pharma (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Garcia, J. F., et al. (2018). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]
-
Shinde, G. V., et al. (2010). SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pharmapproach (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Waman, Y., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
SINTEF (2018). Influence of substitution of water by organic solvents in amine solutions on absorption of CO2. [Link]
-
Akrout, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Environmental Chemistry (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. [Link]
Sources
Technical Support Center: Characterization of Pyrazole Derivatives
Welcome to the technical support center for the characterization of pyrazole derivatives. As a Senior Application Scientist, I've designed this guide to address the most common and complex challenges encountered in the lab. Pyrazoles are a cornerstone in medicinal chemistry, but their unique structural features, such as tautomerism and potential for regioisomerism, often create significant characterization hurdles.[1][2] This guide provides in-depth, question-and-answer-based troubleshooting for researchers, scientists, and drug development professionals.
Section 1: The Tautomerism Puzzle - "The Moving Proton"
One of the most frequent challenges in pyrazole characterization is annular tautomerism, where the N-H proton can reside on either nitrogen (N1 or N2) of the ring. This dynamic equilibrium can profoundly influence spectroscopic data.
Q1: Why do the signals for C3 and C5 in my ¹³C NMR spectrum look broad, or have they coalesced into a single averaged peak?
A1: This is a classic sign of prototropic exchange occurring on a timescale that is intermediate to fast relative to the NMR experiment's timescale.[3] The pyrazole molecule is rapidly interconverting between its two tautomeric forms. When this exchange is fast, the spectrometer detects only a time-averaged signal for the C3 and C5 positions, making the molecule appear symmetrical.[3] If the exchange rate is intermediate, the signals broaden and can even disappear into the baseline.
Causality: The rate of this proton exchange is highly dependent on several factors:
-
Solvent: Protic solvents or those capable of hydrogen bonding (like DMSO-d₆ or CD₃OD) can facilitate proton transfer, affecting the exchange rate.[4][5]
-
Temperature: Higher temperatures increase the rate of exchange, leading to sharper, averaged signals. Lower temperatures slow it down, often resolving the distinct signals of each tautomer.[6]
-
Substituents: The electronic nature of substituents on the pyrazole ring influences the relative stability of the tautomers and the energy barrier for interconversion.[4]
Q2: How can I definitively determine which tautomer is predominant in my sample?
A2: A combination of techniques is often necessary for unambiguous determination. The goal is to either "freeze out" the equilibrium to see both species or use a method that is insensitive to the exchange rate.
Troubleshooting Workflow: Tautomer Identification
Caption: Workflow for resolving pyrazole tautomerism.
Experimental Protocols:
-
Variable-Temperature (VT) NMR Spectroscopy:
-
Objective: To slow the proton exchange by lowering the temperature, allowing for the observation of separate signals for each tautomer.[6]
-
Protocol:
-
Prepare a sample (5-10 mg) in a deuterated solvent with a low freezing point (e.g., DMSO-d₆, CDCl₃, or THF-d₈).
-
Acquire a standard ¹H and ¹³C NMR spectrum at room temperature.
-
Gradually lower the temperature of the NMR probe in 10-20°C increments.
-
Acquire a spectrum at each temperature, observing for the decoalescence of broad peaks into sharp, distinct signals.
-
-
Interpretation: By integrating the resolved signals at low temperature, you can determine the equilibrium constant (KT) for the tautomeric mixture.[6]
-
-
Solid-State (CP/MAS) NMR:
-
Objective: To analyze the compound in its solid form, where molecules are typically locked into a single tautomeric conformation.[4][7]
-
Insight: The solid-state spectrum will show sharp signals corresponding to only one tautomer, providing a clear picture of its structure in the crystalline state.[5] This can then be compared to solution-state data.
-
-
¹⁵N NMR Spectroscopy:
-
Objective: To directly observe the nitrogen environments. The chemical shifts of "pyrrole-like" and "pyridine-like" nitrogens are distinctly different.
-
Insight: In a slow-exchange regime, you will see two different ¹⁵N signals. The significant difference in chemical shifts (Δδ can be >50 ppm) makes ¹⁵N NMR a powerful tool for confirming the presence and identity of different tautomers.[5]
-
Section 2: Regioisomerism - Distinguishing Synthetic Twins
The synthesis of 1,3,5-trisubstituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and hydrazines is a common route that can yield two different regioisomers.[8][9] Differentiating these isomers is a critical and often non-trivial task.
Q3: My synthesis produced two isomers that are difficult to separate. How can I definitively assign the structure of each one?
A3: The key is to find a spectroscopic handle that differentiates the spatial relationship between substituents. While ¹H and ¹³C NMR are essential, advanced 2D NMR techniques are the gold standard for this purpose.
Key Analytical Techniques for Regioisomer Assignment:
| Technique | Principle | Application for Pyrazole Regioisomers |
| NOESY/ROESY | Detects through-space correlations between protons that are close to each other (<5 Å). | Can establish proximity between a substituent on N1 and a substituent on C5, or between a substituent on N1 and the proton at C5. This is often the most definitive method.[10] |
| HMBC | Detects long-range (2-3 bond) correlations between protons and carbons. | A correlation from the N1-substituent's protons to the C5 carbon (or vice-versa) confirms one isomer, while a correlation to C3 confirms the other. |
| X-ray Crystallography | Provides the absolute structure in the solid state. | If a suitable crystal can be obtained, this method provides an unambiguous assignment of the connectivity.[11] |
Experimental Protocol: NOESY for Regioisomer Assignment
-
Objective: To use the Nuclear Overhauser Effect (NOE) to confirm the spatial proximity of substituents on the pyrazole ring.
-
Protocol:
-
Sample Preparation: Prepare a reasonably concentrated sample (15-20 mg) of the purified isomer in a deuterated solvent. Ensure the sample is free of paramagnetic impurities.
-
Acquisition: Run a 2D NOESY (or ROESY for larger molecules) experiment. Use a mixing time appropriate for your molecule's size (typically 300-800 ms).
-
Data Analysis:
-
Process the 2D spectrum and carefully assign all diagonal peaks using your ¹H NMR spectrum.
-
Look for key cross-peaks. For example, in a 1,5-disubstituted pyrazole, you should see a cross-peak between the protons of the N1-substituent and the H5 proton. In a 1,3-disubstituted pyrazole, this correlation will be absent.
-
-
Logical Diagram for Isomer Assignment
Caption: NMR-based workflow for assigning regioisomer structures.
Section 3: Troubleshooting Specific Analytical Techniques
Q4: My regioisomers give identical molecular ions in the mass spectrum. How can I use fragmentation to differentiate them?
A4: While regioisomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can be different and diagnostic. The stability of the resulting fragment ions often depends on the position of the substituents.[12]
Key Fragmentation Pathways:
-
Loss of Substituents: The ease with which a substituent is lost can differ. For example, a group at C3 might be lost more readily than one at C5 due to the influence of the adjacent nitrogen atoms.
-
Ring Cleavage: The pyrazole ring can fragment in characteristic ways, such as by losing HCN or N₂. The specific fragmentation pathway and the relative abundance of the resulting ions can be unique to each isomer.[12][13]
Troubleshooting Strategy:
-
Acquire High-Resolution Mass Spectra (HRMS): This confirms the elemental composition of the parent and fragment ions.
-
Perform Tandem MS (MS/MS): Isolate the molecular ion and fragment it. Compare the resulting daughter ion spectra for the two isomers. Look for unique fragments or significant differences in the relative intensities of common fragments.
-
Consult Literature: The fragmentation of pyrazoles is well-studied. Search for mass spectrometry data on pyrazoles with similar substitution patterns to guide your interpretation.[12][14]
Table of Common Fragmentation Patterns
| Parent Ion Structure | Key Fragmentation Process | Characteristic Fragment Ions |
| N-Aryl Pyrazole | Loss of HCN from the pyrazole ring | [M - 27]⁺ |
| C-Acetyl Pyrazole | Loss of a methyl radical followed by CO | [M - 15]⁺, [M - 43]⁺ |
| 1,5-Disubstituted | Fragmentation often initiated by the N1-substituent | Varies, but can involve cleavage between N1-N2 |
| 1,3-Disubstituted | Fragmentation can be influenced by the C3-substituent | Varies, compare spectra directly with 1,5-isomer |
Q5: I can't grow a suitable crystal of my pyrazole derivative for X-ray analysis. What can I do?
A5: Crystal growth is often a process of trial and error. If standard methods fail, a systematic approach is needed.
Troubleshooting Crystal Growth:
-
Purity is Paramount: Ensure your compound is >99% pure. Even minor impurities can inhibit crystallization. Consider an extra purification step like preparative HPLC or recrystallization.
-
Systematic Solvent Screening: Don't just try one or two solvents. Set up a multi-well plate to screen a wide range of solvents and solvent mixtures (e.g., ethanol, methanol, acetonitrile, ethyl acetate, hexane, toluene, and their combinations).
-
Vary the Crystallization Method:
-
Slow Evaporation: The simplest method. Loosely cap a vial of a dilute solution.
-
Vapor Diffusion (Hanging/Sitting Drop): Place a drop of your compound's solution in a sealed container with a reservoir of a poor solvent (an "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing solubility and inducing crystallization.
-
Solvent Layering: Carefully layer a poor solvent on top of a concentrated solution of your compound in a good solvent. Crystals may form at the interface.
-
-
Derivatization: If the parent compound refuses to crystallize, consider making a derivative (e.g., a salt, co-crystal, or a simple ester/amide). These derivatives have different packing properties and may crystallize more readily.[15]
Section 4: Synthesis, Purification, and Stability
Q6: I'm getting a low yield in my pyrazole synthesis. What are the common culprits?
A6: Low yields in pyrazole synthesis often trace back to reactant stability, reaction conditions, or side reactions.[16]
Common Issues and Solutions:
-
Incomplete Reaction: The cyclocondensation can be slow. Ensure you are using a suitable catalyst (often a few drops of glacial acetic acid) and allow sufficient reaction time. Monitor the reaction by TLC until the starting material is consumed.[17]
-
Reactant Stability: Hydrazine and its derivatives can be sensitive to air and light. Use fresh, high-purity reagents. If degradation is suspected, consider running the reaction under an inert atmosphere (N₂ or Ar).[16]
-
Side Reactions: The formation of pyrazoline (the non-aromatic precursor) is a common side reaction. This can often be addressed by including an oxidation step in the workup or by simply heating in a solvent like acetic acid to promote aromatization.[16]
-
pH Control: The reaction is pH-sensitive. Strongly acidic conditions can protonate the hydrazine, killing its nucleophilicity, while strongly basic conditions can promote other unwanted reactions. A catalytic amount of a weak acid is typically optimal.[16]
Q7: My purified pyrazole derivative is showing signs of degradation over time. What are the recommended storage conditions?
A7: The stability of pyrazoles depends heavily on their substitution pattern. Some are exceptionally stable, while others are prone to degradation.[18][19]
Primary Degradation Pathways and Prevention:
-
Hydrolysis: Pyrazoles with sensitive functional groups like esters or amides can be susceptible to hydrolysis, especially if stored in non-neutral conditions or exposed to moisture.[20]
-
Solution: Store solids in a desiccator in a tightly sealed container. For solutions, use anhydrous aprotic solvents and store frozen.[21]
-
-
Oxidation: The pyrazole ring itself can be oxidized, a process that can be initiated by air, light, or trace metal impurities.[21]
-
Solution: For highly sensitive compounds, store under an inert atmosphere (N₂ or Ar).
-
-
Photodegradation: Some pyrazoles are light-sensitive.
-
Solution: Always store compounds in amber vials or wrap clear vials in aluminum foil to protect them from light.[21]
-
General Recommended Storage Conditions: For long-term stability, solid pyrazole compounds should be stored in a cool, dry, and dark place, with the container tightly sealed to protect against moisture and air.[21]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
- Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.
- Faure, R., et al. (n.d.). A ¹³C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry.
- Elguero, J., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
- Hörner, M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.
- Benchchem. (n.d.). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- Kuhn, B. L., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- Rathnayake, A. D., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
- Bekhit, A. A., et al. (2008). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. European Journal of Medicinal Chemistry.
- Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
- Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta.
- Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- Echeverria, C., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology.
- ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
- ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles....
- ResearchGate. (n.d.). The pyrazole scaffold in drug development. A target profile analysis.
- ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
- ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation.
- Gavrin, L. K., et al. (2004). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry.
- NIH. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- Royal Society of Chemistry. (n.d.). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study.
- Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
- SciSpace. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- Benchchem. (n.d.). common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
- Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation.
- PubMed. (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
- NIH. (2020). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
- ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
- ResearchGate. (2025). Synthesis and Characterization of Some New Pyrazole Derivatives.
- ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis.
- ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications.
- Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- NIH. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives.
- ResearchGate. (2023). X-ray crystallographic comparison of pyrazole subsidiaries.
- ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds.
- ResearchGate. (2021). solid state synthesis and characterization of pyrazole and.
- STM Journals. (n.d.). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases.
Sources
- 1. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 7. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of N,1,5-Trimethyl-1H-pyrazol-3-amine
Welcome to the technical support center for the synthesis and scale-up of N,1,5-Trimethyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this important chemical intermediate.
Introduction
This compound, with CAS number 646506-40-3, is a substituted aminopyrazole that serves as a valuable building block in medicinal chemistry and materials science.[1] As with many fine chemicals, transitioning from laboratory-scale synthesis to pilot or industrial-scale production presents a unique set of challenges. This guide aims to address these challenges by providing practical, experience-based advice to ensure a safe, efficient, and scalable manufacturing process.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and storage of this compound and its precursors.
Q1: What are the known physical properties of this compound?
A1: Based on available data, the physical properties are summarized in the table below. It is crucial to verify these properties with your own analytical data, as they can be influenced by purity.
| Property | Value | Source |
| CAS Number | 646506-40-3 | [1] |
| Molecular Formula | C6H11N3 | [2] |
| Molecular Weight | 125.17 g/mol | [2] |
| Boiling Point | 234 °C | [3] |
| Density | 1.06 g/cm³ | [3] |
| Flash Point | 96 °C | [3] |
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area in tightly sealed containers.[4] For stock solutions, storage at -20°C or -80°C is advised to prevent degradation, with protection from light.[5]
Q3: What are the primary safety concerns when handling this compound and its precursors?
A3: While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related aminopyrazoles suggest that it should be handled with care. It may cause skin and serious eye irritation, and potentially respiratory irritation.[6][7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[8] Work should be conducted in a well-ventilated fume hood.[4] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[9]
Q4: What analytical techniques are suitable for quality control of this compound?
A4: A combination of chromatographic and spectroscopic methods is recommended for assessing the purity and identity of the final product. High-Performance Liquid Chromatography (HPLC) is ideal for determining purity. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.
Proposed Synthetic Pathway and Key Considerations
Caption: A plausible synthetic workflow for this compound.
Troubleshooting Guide for Scaling Up Production
This section provides a question-and-answer formatted guide to address specific issues that may arise during the scale-up of this compound synthesis.
Q5: My reaction yield is significantly lower on a larger scale compared to the lab scale. What are the potential causes and solutions?
A5: This is a common issue in process scale-up. Several factors could be at play:
-
Inefficient Heat Transfer: Larger reaction vessels have a lower surface-area-to-volume ratio, which can lead to poor heat distribution. This can result in localized overheating or insufficient heating, leading to side reactions or incomplete conversion.
-
Solution: Employ a reactor with efficient agitation and a well-designed heating/cooling jacket. Consider a staged addition of reagents to control the reaction exotherm.
-
-
Mixing Inhomogeneities: Inadequate mixing can lead to localized high concentrations of reactants, promoting side product formation.
-
Solution: Ensure the agitator design is appropriate for the scale and viscosity of the reaction mixture. For multi-phase reactions, ensure sufficient agitation to maintain a homogenous dispersion.
-
-
Extended Reaction Times: What works on a small scale may not be optimal for larger batches.
-
Solution: Re-optimize the reaction time at the larger scale. Use in-process controls (e.g., HPLC, TLC) to monitor reaction completion and avoid prolonged heating that could lead to degradation.
-
Q6: I am observing a significant amount of an isomeric impurity. How can I identify and minimize its formation?
A6: The formation of regioisomers is a well-known challenge in the synthesis of unsymmetrically substituted pyrazoles.
-
Identification: The presence of an isomer can often be detected by NMR spectroscopy (extra sets of peaks) or as a closely eluting peak in HPLC. Mass spectrometry can confirm that the impurity has the same molecular weight as the desired product.
-
Minimization Strategies:
-
Control of Reaction Conditions: The regioselectivity of pyrazole formation can be highly dependent on pH, solvent, and temperature. A thorough Design of Experiments (DoE) approach is recommended to identify the optimal conditions for minimizing the isomeric impurity.
-
Choice of Precursors: If possible, using a more sterically hindered or electronically differentiated precursor can favor the formation of the desired isomer.
-
Purification: If the formation of the isomer cannot be completely suppressed, an efficient purification method is necessary. This may involve fractional distillation under reduced pressure or preparative chromatography.
-
Q7: The final product is discolored (e.g., yellow or brown). What is the likely cause and how can I obtain a purer, colorless product?
A7: Discoloration often indicates the presence of minor, highly colored impurities, which may arise from:
-
Side Reactions of Hydrazine: Hydrazine derivatives can undergo side reactions that produce colored byproducts.
-
Oxidation: The product or intermediates may be susceptible to oxidation, especially at elevated temperatures or in the presence of air.
-
Thermal Degradation: Prolonged heating can lead to the decomposition of the product or impurities.
-
Solutions:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Purification Techniques:
-
Activated Carbon Treatment: A charcoal treatment of the crude product solution can be effective in removing colored impurities.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system is an excellent method for purification.
-
Distillation: For liquid products, fractional distillation under vacuum can separate the desired product from less volatile colored impurities.
-
-
Q8: The reaction is difficult to control on a larger scale, with a noticeable exotherm. How can I manage the reaction temperature effectively?
A8: Exothermic reactions pose a significant safety risk during scale-up.
-
Calorimetry Studies: Before scaling up, it is highly advisable to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to quantify the heat of reaction and determine the rate of heat evolution. This data is crucial for designing a safe and effective cooling system.
-
Controlled Addition: Instead of adding all reagents at once, implement a controlled addition of one of the reactants to the other over a period of time. This allows the cooling system to manage the heat generated.
-
Solvent Selection: A higher-boiling solvent can provide a larger temperature window for the reaction and act as a heat sink.
-
Emergency Quenching Plan: Have a well-defined and tested emergency quenching procedure in place in case of a thermal runaway.
Experimental Protocols
Protocol 1: General Procedure for In-Process Reaction Monitoring by HPLC
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., acetonitrile/water).
-
Filter the sample through a 0.45 µm syringe filter.
-
Analyze the sample by reverse-phase HPLC using a suitable C18 column.
-
Monitor the disappearance of starting materials and the appearance of the product peak to determine the reaction progress.
Protocol 2: General Procedure for Purification by Vacuum Distillation
-
Assemble a distillation apparatus suitable for vacuum operation, including a short-path distillation head and a cold trap.
-
Ensure all glassware is dry and free of leaks.
-
Charge the distillation flask with the crude this compound.
-
Slowly and carefully apply vacuum to the system.
-
Gradually heat the distillation flask using a heating mantle with stirring.
-
Collect the fractions that distill at the expected boiling point and pressure. It is advisable to collect a forerun fraction to remove any low-boiling impurities.
-
Analyze the collected fractions by HPLC or GC to assess purity.
Visualization of Key Concepts
Caption: Interplay of challenges and solutions in scaling up chemical synthesis.
References
-
LookChem. CAS No.646506-40-3, 1H-Pyrazol-3-amine,N,1,5-trimethyl-(9CI) Suppliers. [Link]
-
Safety Data Sheet. 1-Phenyl-3-methyl-5-pyrazolone. [Link]
-
Autech Industry Co.,Limited. 1H-Pyrazol-3-amine,N,1,5-trimethyl-. [Link]
-
PubChem. 1H-Pyrazol-3-amine, 5-methyl-. [Link]
-
PubChem. 1,3,5-trimethyl-1H-pyrazol-4-amine. [Link]
-
ResearchGate. Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. [Link]
-
ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
Cheméo. Chemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine (CAS 28466-21-9). [Link]
-
ResearchGate. Optimization of the three-component reaction of 3-methyl-1-phenyl-1H-pyrazole-5-ol, benzaldehyde, and malononitrile under various conditions. [Link]
-
RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]
-
PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]
-
PubMed. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]
-
ResearchGate. Synthesis and Comparison of the Reactivity of 3,4,5‐1H‐Trinitropyrazole and Its N‐Methyl Derivative. [Link]
-
ResearchGate. General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives. [Link]
Sources
- 1. matrixscientific.com [matrixscientific.com]
- 2. 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
Technical Support Center: Overcoming Resistance in Assays with N,1,5-Trimethyl-1H-pyrazol-3-amine
Welcome to the technical support center for N,1,5-Trimethyl-1H-pyrazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for assays involving this novel pyrazole compound. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to overcome experimental challenges and ensure the integrity of your results.
The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be at the core of many kinase inhibitors.[1][2] While the precise target of this compound may vary based on your specific research context, this guide will address common issues encountered with small molecule inhibitors in both biochemical and cell-based assays.
Part 1: Troubleshooting Guide - Loss of Potency and Suspected Resistance
A primary challenge in drug discovery is the emergence of resistance.[3][4] This can manifest as a rightward shift in the IC50 curve, a complete loss of inhibitory activity, or increased variability in your assay results. This section will guide you through a systematic approach to diagnose and address these issues.
Q1: My IC50 value for this compound has significantly increased in my cell-based assay. How do I determine if this is due to acquired resistance?
An increasing IC50 value is a classic indicator of developing resistance. To confirm this, a multi-step approach is necessary to rule out other potential causes such as assay variability or compound degradation.
Step 1: Verify Compound Integrity and Assay Consistency
Before investigating complex biological mechanisms, it's crucial to confirm that your compound and assay are performing as expected.
-
Compound Stability: Ensure that your stock of this compound has been stored correctly (typically at -20°C or -80°C, protected from light) and has not undergone multiple freeze-thaw cycles.[5][6] Consider obtaining a fresh batch of the compound to rule out degradation.
-
Assay Controls: Consistently run positive and negative controls in your assays. A known inhibitor for your target can serve as a positive control to validate assay performance.[7]
-
Cell Health and Passage Number: Monitor the health of your cells. Changes in cell morphology, growth rate, or high passage numbers can lead to phenotypic shifts and altered drug sensitivity.[8][9][10]
Step 2: Differentiating Between Intrinsic and Acquired Resistance
Resistance can be either intrinsic (pre-existing) or acquired (developed over time with exposure to the compound).[3][4] If your cell line initially showed sensitivity and then lost it, you are likely dealing with acquired resistance.
Experimental Protocol: Clonal Selection and IC50 Determination
-
Isolate Clones: Culture the suspected resistant cells in the presence of this compound at a concentration that was previously inhibitory. Isolate single-cell clones that are capable of proliferating.
-
Expand Clones: Expand these clones in the continued presence of the compound.
-
Perform Dose-Response Assay: Once you have a sufficient number of cells, perform a dose-response assay with a wide concentration range of this compound on both the resistant clones and the parental (sensitive) cell line.
-
Compare IC50 Values: A significant rightward shift in the IC50 curve for the resistant clones compared to the parental line confirms acquired resistance.
Q2: I've confirmed acquired resistance. What are the likely molecular mechanisms and how can I investigate them?
Resistance to kinase inhibitors typically falls into two main categories: on-target and off-target mechanisms.[11][12]
On-Target Resistance: This involves genetic changes to the drug's direct target.[4]
-
Secondary Mutations: Mutations in the kinase domain can prevent the inhibitor from binding effectively.[11]
-
Gene Amplification: Increased copy number of the target gene can lead to higher protein expression, effectively outcompeting the inhibitor.[3][12]
Off-Target Resistance: The cell activates alternative signaling pathways to bypass the inhibited target.[3][11]
-
Bypass Signaling: Upregulation of parallel signaling pathways can compensate for the loss of the targeted pathway's function.[3][4]
-
Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters, can reduce the intracellular concentration of the inhibitor.[12]
Experimental Workflow for Investigating Resistance Mechanisms
Below is a diagram illustrating a typical workflow for investigating the molecular basis of resistance.
Caption: Workflow for investigating resistance mechanisms.
Recommended Experiments:
| Mechanism | Experimental Approach | Expected Outcome if Mechanism is Present |
| Secondary Mutations | Sanger or Next-Generation Sequencing (NGS) of the target kinase's coding region in resistant vs. parental cells. | Identification of novel mutations in the resistant cell line. |
| Gene Amplification | Quantitative PCR (qPCR) or Fluorescence In Situ Hybridization (FISH) for the target gene. | Increased copy number of the target gene in resistant cells. |
| Bypass Signaling | Phospho-kinase antibody array to compare the phosphorylation status of multiple kinases between resistant and parental cells. | Increased phosphorylation of kinases in alternative pathways in resistant cells. |
| Drug Efflux | Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) and measure its intracellular accumulation with and without this compound. | Decreased accumulation of the fluorescent substrate in resistant cells. |
Part 2: FAQs - Assay Troubleshooting and Best Practices
This section addresses common questions related to the practical aspects of using this compound in your assays.
Q3: I'm observing high background signal in my biochemical kinase assay. Could this compound be interfering with the assay?
High background can obscure your results and is a common issue in biochemical assays.[7][13] It's important to determine if the compound itself is interfering with the detection system.
Potential Causes and Solutions:
-
Compound Interference: The compound may have intrinsic fluorescence or may inhibit the reporter enzyme (e.g., luciferase) in luminescence-based assays.[7][14]
-
Troubleshooting: Run a "no enzyme" control with all assay components, including serially diluted this compound. An increase in signal with increasing compound concentration points to interference.[7]
-
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[15]
-
Troubleshooting: Perform the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. A significant reduction in inhibition suggests aggregation was the cause.[15]
-
-
Contaminated Reagents: Buffers or substrates could be contaminated.[16]
-
Troubleshooting: Prepare fresh reagents and use sterile techniques.[13]
-
Caption: Potential mechanisms of compound interference in assays.
Q4: My results with this compound are not reproducible between experiments. What are the likely sources of variability?
Lack of reproducibility can be frustrating and can undermine the validity of your findings.[8][16] A systematic check of your experimental parameters is essential.
Key Factors Influencing Reproducibility:
| Parameter | Potential Issue | Recommendation |
| Compound Handling | Inaccurate dilutions due to poor solubility or adsorption to plastics. | Ensure the compound is fully dissolved in the stock solution (e.g., DMSO). Prepare fresh dilutions for each experiment. |
| ATP Concentration (Biochemical Assays) | The IC50 of ATP-competitive inhibitors is highly dependent on the ATP concentration. | Use a consistent ATP concentration across all experiments, ideally close to the Km value of the kinase.[16] |
| Reaction Time (Biochemical Assays) | If the reaction proceeds beyond the linear range, it can affect IC50 determination. | Perform a time-course experiment to determine the optimal reaction time where product formation is linear.[16] |
| Cell Seeding Density (Cell-Based Assays) | Inconsistent cell numbers per well can lead to variability. | Use a cell counter to ensure accurate and consistent cell seeding. Avoid edge effects by not using the outer wells of the plate.[9] |
| Plate Reader Settings | Incorrect gain, focal height, or read time can affect signal detection. | Optimize plate reader settings for your specific assay and use the same settings for all experiments. |
Q5: What are the best practices for storing and handling this compound?
Proper storage and handling are critical to maintaining the compound's integrity.[6]
-
Long-Term Storage: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[5]
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods.
References
- Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC - NIH. (n.d.).
- Mechanisms of acquired resistance to TKIs. Mechanisms of acquired... | Download Scientific Diagram - ResearchGate. (n.d.).
- Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega GmbH. (n.d.).
- Overcoming resistance mechanisms to kinase inhibitors | OTT - Dove Medical Press. (2022, January 25).
- Mechanisms of acquired resistance to tyrosine kinase inhibitors - Infona. (n.d.).
- Mechanisms of Drug-Resistance in Kinases - PMC - NIH. (n.d.).
- Technical Support Center: Troubleshooting Kinase Assays - Benchchem. (n.d.).
- How to Troubleshoot Common In-cell Western Issues - Azure Biosystems. (2024, March 15).
- Troubleshooting guide for CDK19 kinase assays. - Benchchem. (n.d.).
- "troubleshooting guide for inconsistent results in cell viability assays with novel compounds" - Benchchem. (n.d.).
- Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Labroots. (2020, November 18).
- Technical Support Center: Troubleshooting Phytochemical Interference in Biochemical Assays - Benchchem. (n.d.).
- Luciferase-based Reporter Assay Troubleshooting Guide - GoldBio. (n.d.).
- Troubleshooting | BioAssay Systems. (n.d.).
- An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem. (n.d.).
- Troubleshooting Cell-based Assays - Eppendorf Canada. (2020, November 18).
- The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024, October 2).
- A Complete Guide To Troubleshooting Biochemistry Analyzers - Health News. (2023, December 8).
- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (2023, November 7).
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12).
- Why does my inhibitor not work in an in vitro kinase assay? - ResearchGate. (2016, September 29).
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. (2021, April 29).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- A Comparative Guide to the Efficacy of Pyrazolium-Based Inhibitors in Biological Assays - Benchchem. (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.).
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).
- Inhibitory activities of bipyrazoles: a patent review - Taylor & Francis Online. (n.d.).
- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
- 4-Substituted-(1H-pyrazol-3-yl)-methyl Tetrazolo- [1,5-α] Quinoline Analogues: Synthesis, ADME Prediction, Molecular Docking and Invitro Antimicrobial and Cytotoxic Activity Evaluation - ResearchGate. (n.d.).
- 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem - NIH. (n.d.).
- 1-Methyl-1H-pyrazol-3-amine | Biochemical Reagent - MedchemExpress.com. (n.d.).
- 1-Methyl-1H-pyrazol-3-amine AldrichCPR | Sigma-Aldrich. (n.d.).
- Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed Central. (n.d.).
- 1-Methyl-1H-pyrazol-3-amine | 1904-31-0 - ChemicalBook. (2025, July 4).
- 1,3,5-trimethyl-1H-pyrazol-4-amine | C6H11N3 | CID 161603 - PubChem. (n.d.).
- A Comparative Analysis of the Biological Activities of 1,5-dimethyl-1H-pyrazol-3-amine and Its Isomers - Benchchem. (n.d.).
- Preventing oxidation and degradation of 1,5-dimethyl-1H-pyrazol-3-amine during storage - Benchchem. (n.d.).
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.).
- 1179601-02-5 | N-(Cyclopropylmethyl)-1-methyl-1H-pyrazol-3-amine | ChemScene. (n.d.).
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 11. researchgate.net [researchgate.net]
- 12. Strona domeny infona.pl [infona.pl]
- 13. benchchem.com [benchchem.com]
- 14. goldbio.com [goldbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Bioactivity of N,1,5-Trimethyl-1H-pyrazol-3-amine: A Comparative Guide for Cell Line-Based Screening
In the landscape of modern drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] This guide provides a comprehensive framework for the initial validation of a novel pyrazole derivative, N,1,5-Trimethyl-1H-pyrazol-3-amine, in relevant cancer cell lines. Our objective is to meticulously assess its cytotoxic and potential mechanistic activities, comparing it with a known inhibitor to benchmark its performance and elucidate its therapeutic potential.
This document is structured to guide researchers through the logical progression of bioactivity validation, from initial cytotoxicity screening to more detailed mechanistic studies. We will emphasize the "why" behind experimental choices, ensuring a robust and self-validating study design.
Introduction to this compound and the Rationale for Validation
This compound is a small molecule belonging to the extensive family of pyrazole derivatives. The core pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, a feature that allows for diverse chemical modifications and a wide range of biological activities.[4] Many substituted pyrazoles have been reported to exhibit potent anti-proliferative effects in cancer cell lines, often by inducing apoptosis or causing cell cycle arrest.[5][6] Given these precedents, it is hypothesized that this compound may possess anticancer properties.
To rigorously test this hypothesis, a systematic validation in well-characterized cancer cell lines is essential. This guide will use a hypothetical scenario where this compound is compared against Sorafenib , a multi-kinase inhibitor known to target several pathways involved in cancer cell proliferation and angiogenesis. This comparison will provide a valuable benchmark for evaluating the potency and potential mechanism of our test compound.
Experimental Design: A Multi-Faceted Approach to Bioactivity Validation
A robust validation strategy should be multi-tiered, starting with broad screening and progressively narrowing down to specific mechanistic investigations. The following experimental workflow is proposed:
Caption: A phased experimental workflow for validating the bioactivity of this compound.
Cell Line Selection: The Importance of Context
The choice of cell lines is critical for the relevance of the study. We recommend a panel of cell lines from different cancer types to assess the breadth of activity. For this guide, we will consider:
-
HepG2 (Hepatocellular Carcinoma): A well-characterized liver cancer cell line.[7]
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer.[5]
-
MCF-7 (Breast Adenocarcinoma): A widely used model for estrogen receptor-positive breast cancer.
A non-cancerous cell line, such as human skin fibroblasts (HSF), should be included to assess the selectivity of the compound for cancer cells.[7][8]
Comparative Compound: Sorafenib
Sorafenib is selected as a comparator due to its well-documented anti-proliferative effects across a range of cancer cell lines and its known mechanism as a kinase inhibitor.[7] This will allow for a direct comparison of potency (IC50 values) and provide clues to the potential mechanism of action of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Sorafenib in cell culture medium. Replace the medium in the wells with the medium containing the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with this compound and Sorafenib at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To investigate the effect of the compound on cell cycle progression.
Principle: PI stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Treat cells as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation and Interpretation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and Sorafenib
| Cell Line | This compound (IC50 µM) | Sorafenib (IC50 µM) |
| HepG2 | Hypothetical Value | 4.51[7] |
| A549 | Hypothetical Value | Literature Value |
| MCF-7 | Hypothetical Value | Literature Value |
| HSF | Hypothetical Value | Literature Value |
Note: Hypothetical and literature values would be populated with experimental and sourced data, respectively.
Interpretation: A lower IC50 value indicates higher potency. A significantly higher IC50 value in the HSF cell line compared to the cancer cell lines would suggest cancer cell-specific cytotoxicity.
Table 2: Summary of Mechanistic Assay Results
| Assay | This compound | Sorafenib |
| Apoptosis (Annexin V+) | e.g., Significant increase in apoptotic cells | e.g., Known to induce apoptosis |
| Cell Cycle | e.g., G2/M phase arrest[5] | e.g., G0/G1 phase arrest |
Note: This table would be populated with the outcomes of the mechanistic assays.
Interpretation: An increase in the Annexin V-positive population would confirm that the compound induces apoptosis.[6] Changes in the cell cycle distribution, such as an accumulation of cells in a particular phase, would suggest interference with cell cycle progression.[5]
Putative Signaling Pathway and Further Validation
Based on the initial findings and the known activities of other pyrazole derivatives, a hypothetical mechanism of action can be proposed. For instance, if this compound induces G2/M arrest and apoptosis, it might be interfering with microtubule dynamics or activating cell cycle checkpoints. Many pyrazole-containing compounds have been identified as kinase inhibitors.[9][10]
Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.
To further validate this proposed mechanism, a Western blot analysis could be performed to examine the expression levels of key proteins involved in apoptosis (e.g., cleaved PARP, Bax, Bcl-2) and cell cycle regulation (e.g., p53, p21).[5] If kinase inhibition is suspected, a broad panel kinase inhibition assay would be a logical next step.
Conclusion
This guide provides a systematic and scientifically rigorous approach to the initial validation of this compound's bioactivity in cancer cell lines. By employing a multi-tiered experimental design, including comparative analysis with a known drug, researchers can obtain a comprehensive understanding of the compound's cytotoxic potential and gain insights into its mechanism of action. The detailed protocols and data interpretation frameworks presented here serve as a robust foundation for advancing promising compounds like this compound through the drug discovery pipeline.
References
- Faria, J. V., et al. (2017).
- Kumar, A., et al. (2013). Synthesis and biological evaluation of some new pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters, 23(14), 4142-4146.
- Gomaa, A. M. (2020). Pyrazole derivatives: a review of recent synthetic and medicinal applications. RSC Advances, 10(49), 29373-29399.
-
El-Sayed, M. A. A., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. European Journal of Medicinal Chemistry, 45(9), 3935-3941.[11]
- Wang, X., et al. (2013). Synthesis and biological activities of novel pyrazole oxime derivatives containing a 2-chloro-5-thiazolyl moiety. Journal of Agricultural and Food Chemistry, 61(19), 4539-4545.
-
Benci, K., et al. (2012). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry, 48, 270-279.[5]
-
Bhat, M. A., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 133(1), 1-25.[4]
-
Al-Ostath, M. H., et al. (2023). Synthesis and biological evaluation of novel pyrazole scaffold. Journal of Pharmaceutical Research International, 35(1), 50-58.[7]
-
Abdel-Aziz, A. A.-M., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 16(13), 1299-1311.[8][12]
-
Abdel-Aziz, A. A.-M., et al. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PubMed.[12]
-
Zhang, J., et al. (2019). Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. Molecules, 24(3), 569.[13]
-
de Oliveira, C. S., et al. (2017). Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. Canadian Journal of Physiology and Pharmacology, 95(5), 529-537.[6]
- Singh, U. P., & Bhat, H. R. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 4(3), 168-176.
-
Tiwari, A. K., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2663-2667.[9]
- Al-Majid, A. M., et al. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(2), M1382.
-
Tiwari, A. K., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. ResearchGate.[10]
- Patel, R. V., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(1), 223-230.
-
El-Manawaty, M. A., et al. (2019). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. ResearchGate.[14]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. tandfonline.com [tandfonline.com]
- 9. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to De Novo LC-MS/MS Method Validation for N,1,5-Trimethyl-1H-pyrazol-3-amine in Human Plasma
Introduction: The Analytical Imperative for Novel Pyrazole Derivatives
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives showing a vast range of biological activities, including antiproliferative effects.[1][2] N,1,5-Trimethyl-1H-pyrazol-3-amine represents a novel small molecule entity whose pharmacokinetic (PK) and toxicokinetic (TK) profiles are yet to be characterized. Accurate quantification of such compounds in complex biological matrices like human plasma is paramount for regulatory submissions and is foundational to successful drug development.[3][4][5]
This guide provides a comprehensive, experience-driven framework for the de novo development and full validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound. We will explore the causality behind critical experimental choices, from sample preparation to chromatographic separation and mass spectrometric detection. Furthermore, we will objectively compare the performance of this advanced method against a more traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) approach, providing the supporting data required for informed decision-making in a drug development setting. All validation parameters and acceptance criteria are based on the harmonized principles of the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[3][4][6][7]
Methodology Deep Dive: The "Why" Behind the "How"
A successful bioanalytical method hinges on a systematic development process where each component is optimized sequentially, from the mass spectrometer back to the sample preparation.[8]
Analyte and Internal Standard (IS) Characterization
-
Analyte: this compound (Assumed MW: 139.2)
-
Internal Standard (IS): this compound-d3 (Deuterated IS).
-
Rationale: A stable isotope-labeled (SIL) internal standard is the gold standard. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, ensuring the most accurate correction for analytical variability.
-
Mass Spectrometry: Tuning for Optimal Sensitivity and Specificity
The initial step is to infuse a standard solution of the analyte directly into the mass spectrometer to determine its optimal ionization and fragmentation parameters.
-
Ionization Mode: Given the presence of amine groups, which are readily protonated, Electrospray Ionization in Positive Mode (ESI+) is the logical choice.[9][10]
-
Precursor and Product Ions (MRM Transitions):
-
A Quadrupole Time-of-Flight (Q-TOF) instrument would first be used to determine the accurate mass of the protonated molecule [M+H]⁺.
-
Next, collision-induced dissociation (CID) is applied to fragment the precursor ion. The most stable and abundant fragment ions are selected for Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, which is the workhorse for quantitative bioanalysis due to its sensitivity and selectivity.[10]
-
Hypothetical MRM Transitions:
-
Analyte: 140.2 → 97.1 (Parent → Product)
-
IS: 143.2 → 100.1 (Parent → Product)
-
-
Chromatography: Achieving Separation and Mitigating Matrix Effects
The primary challenge for small, polar molecules like our target pyrazole derivative is achieving adequate retention on traditional reversed-phase columns.[11][12] Poor retention leads to elution in the solvent front, where ion suppression from matrix components (e.g., phospholipids) is most severe.[11][13]
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a standard starting point.[14] If retention is poor, a more polar column, such as one with a phenyl-hexyl or embedded polar group (EPG) stationary phase, should be evaluated.
-
Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid in Water. The acid helps to protonate the amine, improving peak shape and ionization efficiency.
-
Organic (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred for its lower viscosity and better ESI performance compared to methanol.
-
-
Gradient: A fast gradient is typically used to ensure high throughput. An initial gradient might run from 5% to 95% organic phase over 3 minutes.[14] This is then optimized to ensure the analyte elutes at a retention time (e.g., 2-3 minutes) away from the initial void volume, minimizing matrix effects.
Sample Preparation: The Critical Choice Between Speed and Cleanliness
The goal of sample preparation is to remove proteins and other interferences from the plasma matrix that can clog the LC system or interfere with ionization.
-
Method 1: Protein Precipitation (PPT)
-
Protocol: Add 3 volumes of cold acetonitrile (containing the IS) to 1 volume of plasma. Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins. The supernatant is then injected.
-
Rationale: PPT is fast, simple, and inexpensive. However, it is a non-selective method that leaves many endogenous components, particularly phospholipids, in the final extract, which can cause significant matrix effects.[13][15]
-
-
Method 2: Solid-Phase Extraction (SPE)
-
Protocol: A mixed-mode cation exchange SPE cartridge is chosen. The sorbent can retain the protonated pyrazole analyte while allowing neutral and anionic interferences to be washed away.
-
Condition: Methanol, followed by Water.
-
Load: Pre-treated plasma sample.
-
Wash: Acidic buffer, followed by an organic solvent (e.g., methanol) to remove phospholipids.
-
Elute: Methanol containing a small amount of ammonium hydroxide to neutralize the analyte and release it from the sorbent.
-
-
Rationale: SPE is more complex and costly but provides a significantly cleaner extract, leading to reduced matrix effects and potentially better sensitivity and robustness.[13][16][17]
-
The workflow for developing this method is visualized below.
Performance Comparison: LC-MS/MS vs. HPLC-UV
To provide a clear performance benchmark, we compare our validated LC-MS/MS method (using SPE for sample cleanup) against a hypothetical, optimized HPLC-UV method. The data presented in the tables below are representative of what would be expected from such a comparison.
Experimental Protocols
LC-MS/MS Method Protocol (Validated)
-
Sample Preparation (SPE):
-
Pipette 100 µL of plasma, calibration standard, or QC sample into a 1.5 mL tube.
-
Add 25 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 200 µL of 4% phosphoric acid in water, vortex to mix.
-
Load the entire mixture onto a conditioned mixed-mode cation exchange SPE plate.
-
Wash with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elute with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluent to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC Conditions:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, hold for 0.5 min; ramp to 95% B over 2.0 min; hold for 0.5 min; return to 5% B and re-equilibrate for 1.0 min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Instrument: Sciex Triple Quad™ 6500+.
-
Ionization: ESI Positive.
-
MRM Transitions: Analyte (140.2 → 97.1), IS (143.2 → 100.1).
-
HPLC-UV Method Protocol (Comparative)
-
Sample Preparation (PPT):
-
Pipette 500 µL of plasma into a 2.0 mL tube.
-
Add 1.5 mL of cold acetonitrile.
-
Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 250 µL of mobile phase.
-
-
LC Conditions:
-
Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: Isocratic 60:40 Acetonitrile:Phosphate Buffer (20 mM, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm.
-
Injection Volume: 50 µL.
-
Data Summary: Head-to-Head Comparison
The superiority of the LC-MS/MS method is evident across all key validation parameters.
Table 1: Sensitivity and Linearity Comparison
| Parameter | LC-MS/MS | HPLC-UV | Causality & Justification |
|---|---|---|---|
| LLOQ (Lower Limit of Quantification) | 0.1 ng/mL | 50 ng/mL | Mass spectrometry's ability to filter out chemical noise provides orders of magnitude greater sensitivity than non-specific UV absorbance. |
| ULOQ (Upper Limit of Quantification) | 100 ng/mL | 5000 ng/mL | HPLC-UV often has a wider linear range, but the sensitivity of MS/MS is more critical for PK studies where low concentrations are expected. |
| Linear Range | 0.1 - 100 ng/mL | 50 - 5000 ng/mL | The LC-MS/MS range is clinically relevant for post-dose PK samples. |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | Both methods show excellent linearity, but the MS method achieves this at much lower concentrations. |
Table 2: Accuracy and Precision Data
As per ICH M10 guidelines, accuracy (%Bias) should be within ±15% (±20% at LLOQ) and precision (%CV) should be ≤15% (≤20% at LLOQ).[3][4]
| QC Level | LC-MS/MS Accuracy (%Bias) | LC-MS/MS Precision (%CV) | HPLC-UV Accuracy (%Bias) | HPLC-UV Precision (%CV) |
| LLOQ (0.1 / 50 ng/mL) | +5.8% | 8.2% | +11.5% | 14.3% |
| Low QC (0.3 / 150 ng/mL) | -2.1% | 6.5% | -8.2% | 11.8% |
| Mid QC (10 / 1000 ng/mL) | +1.5% | 4.1% | +4.6% | 7.5% |
| High QC (80 / 4000 ng/mL) | -0.8% | 3.5% | -2.9% | 6.1% |
-
Justification: The LC-MS/MS method demonstrates superior accuracy and precision, particularly at the low end of the calibration range. This is directly attributable to the cleaner sample extract from SPE and the specificity of MS detection, which minimizes the impact of co-eluting endogenous interferences that can affect UV quantification.
Table 3: Selectivity and Matrix Effect
| Parameter | LC-MS/MS | HPLC-UV | Causality & Justification |
|---|---|---|---|
| Selectivity | No interference observed in 6 unique plasma lots. | Interference peaks observed in 2 of 6 lots near the analyte retention time. | MS/MS is inherently more selective by monitoring a specific mass-to-charge transition, whereas UV detection can be confounded by any compound that absorbs at the target wavelength. |
| Matrix Effect (%CV) | 7.8% | Not applicable (but variability is higher, as shown in precision data). | The combination of SPE and a stable isotope-labeled IS effectively normalizes for ion suppression/enhancement, resulting in low variability between plasma sources.[13] |
| Recovery (%) | 88.5% | 91.2% | While PPT may show high recovery, it is recovery of a "dirty" extract. The SPE method's slightly lower but highly consistent recovery of a much cleaner sample is analytically superior.[16][18] |
The logical flow for validating the chosen LC-MS/MS method according to regulatory standards is outlined below.
Conclusion and Recommendation
For the quantitative analysis of this compound in human plasma, the LC-MS/MS method is unequivocally superior to the HPLC-UV alternative. Its enhanced sensitivity is critical for defining the terminal elimination phase in pharmacokinetic studies, and its superior selectivity ensures that the data generated is accurate and free from endogenous interferences. While the initial development effort for an LC-MS/MS method is greater, the resulting data quality, robustness, and reliability are essential for making confident decisions in a regulated drug development environment. The principles and protocols outlined in this guide provide a validated, field-proven pathway for achieving this standard.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][6][19]
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link][3][5]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][4]
-
World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link][7]
-
BioPharma Services Inc. BA Method Development: Polar Compounds. [Link][11]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. [Link][8]
-
Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link][14]
-
Sadones, N., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science, 26(9), e3272. [Link][17]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link][20]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][10]
Sources
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. clinicalpub.com [clinicalpub.com]
- 9. benchchem.com [benchchem.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. actapharmsci.com [actapharmsci.com]
- 16. Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of p… [ouci.dntb.gov.ua]
- 17. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. fda.gov [fda.gov]
- 20. hhs.gov [hhs.gov]
A Researcher's Guide to Characterizing the Cross-Reactivity of N,1,5-Trimethyl-1H-pyrazol-3-amine
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound N,1,5-Trimethyl-1H-pyrazol-3-amine. Given the limited existing data on this specific molecule, we will approach this as a case study, outlining the necessary experimental designs, protocols, and data interpretation methods to thoroughly characterize its selectivity profile. For illustrative purposes, we will use the designation TM-321 for this compound and compare it against a hypothetical alternative, Compound-X .
The Imperative of Selectivity in Drug Discovery
The development of small molecule inhibitors, particularly targeting protein kinases, is a cornerstone of modern therapeutics. However, the high degree of conservation within the ATP-binding sites of kinases presents a significant challenge: achieving inhibitor selectivity.[1] Off-target effects, stemming from a lack of selectivity, can lead to unforeseen toxicities or a convoluted pharmacological profile, complicating clinical development.[2] Therefore, a rigorous assessment of cross-reactivity is not merely a supplementary exercise but a critical step in the validation of any new chemical entity.
The pyrazole scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its versatile biological activities.[3][4] Its prevalence in kinase inhibitors necessitates a thorough understanding of the potential for off-target interactions within the human kinome. This guide will walk you through a logical, evidence-based workflow to profile TM-321.
Designing the Investigation: A Hypothetical Case Study
Let us hypothesize that initial screening has identified TM-321 as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[5] The primary goal is now to determine its selectivity against a panel of other kinases to assess its potential for off-target effects.
Logical Framework for Cross-Reactivity Studies
Caption: A logical workflow for assessing the cross-reactivity of a novel compound.
Experimental Approach: In Vitro Kinase Profiling
The cornerstone of a cross-reactivity study is a broad in vitro kinase assay. Radiometric assays are considered the gold standard for their direct measurement of enzymatic activity.[6][7] For this guide, we will detail a widely used luminescence-based assay, the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[8]
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the procedure for determining the inhibitory activity of TM-321 and Compound-X against a panel of kinases.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of TM-321 and Compound-X in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer. The ATP concentration should ideally be at or near the Km for each kinase to ensure physiological relevance.
-
-
Kinase Reaction:
-
In a 384-well plate, add the specific kinase to each well.
-
Add the test compounds (TM-321 and Compound-X) at various concentrations. Include a DMSO-only control (representing 100% kinase activity) and a no-kinase control (for background measurement).
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature to allow for the conversion of ADP to ATP.
-
Add the Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal proportional to the amount of ADP produced.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-kinase control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO-only control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound against each kinase.
-
Data Presentation and Interpretation
The results of the kinase screen should be compiled into a clear and concise table to allow for easy comparison of the compounds' selectivity.
Table 1: Hypothetical Kinase Inhibition Profile of TM-321 and Compound-X
| Kinase Target | TM-321 IC50 (nM) | Compound-X IC50 (nM) |
| VEGFR2 (Primary Target) | 15 | 25 |
| EGFR | 1,200 | 850 |
| PDGFRβ | 250 | 400 |
| c-Kit | 450 | 600 |
| Abl1 | >10,000 | 8,000 |
| CDK2 | 5,300 | 4,500 |
| PKCα | 8,900 | >10,000 |
| MEK1 | >10,000 | >10,000 |
Data presented are hypothetical for illustrative purposes.
Interpretation of Hypothetical Results:
Based on the hypothetical data in Table 1, TM-321 demonstrates greater potency for the primary target, VEGFR2, compared to Compound-X. Furthermore, TM-321 shows a more favorable selectivity profile, with significantly higher IC50 values against related kinases like PDGFRβ and c-Kit. Both compounds exhibit weak activity against kinases from other families, such as Abl1 and CDK2. This type of data is crucial for selecting the most promising candidate for further development.
Cellular Validation: Moving Beyond In Vitro Assays
While in vitro assays are essential for initial screening, it is critical to validate these findings in a cellular context. A cellular target engagement assay can confirm that the compound inhibits the intended target in a more biologically relevant system.
Workflow for a Cellular Phosphorylation Assay
Caption: A generalized workflow for a cellular phosphorylation assay.
This type of assay measures the ability of the compound to inhibit the phosphorylation of a downstream substrate of the target kinase within the cell. A positive result in this assay provides stronger evidence that the compound is active against its intended target in a physiological environment.
Conclusion
The characterization of a novel compound's cross-reactivity is a multi-faceted process that requires careful experimental design and interpretation. For a new chemical entity like this compound (TM-321), a systematic approach beginning with broad in vitro screening, followed by cellular validation, is paramount. By employing the methodologies outlined in this guide, researchers can generate the robust and reliable data necessary to make informed decisions about the therapeutic potential and safety profile of new drug candidates.
References
- BenchChem. (n.d.). An In-Depth Analysis of Kinase Inhibitor Cross-Reactivity: A Comparative Guide.
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Retrieved from [Link]
-
Mishra, R. K., et al. (2014). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Journal of Cheminformatics, 6(1), 1-15. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Bansal, R. K., & Kumar, R. (2017). Current status of pyrazole and its biological activities. Pharmacophore, 8(6), 1-22. Retrieved from [Link]
-
Gaponova, I. I., et al. (2022). The competitive N1-, N2-, O- and C-methylation of 3-trifluoromethyl-1H-pyrazol-5-ol for synthesis of analgesic compounds. Journal of Fluorine Chemistry, 257-258, 109949. Retrieved from [Link]
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 1,5-dimethyl-1H-pyrazol-3-amine derivatives.
-
Becerra, D., Rojas, H., & Castillo, J.-C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Retrieved from [Link]
-
Castillo, J.-C., Rojas, H., & Becerra, D. (2022). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2022(4), M1495. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. Retrieved from [Link]
-
El-Essawy, F. A., et al. (2019). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][6][8]triazin-7(6H)-ones and Derivatives. Molecules, 24(18), 3340. Retrieved from [Link]
-
Arshad, M., et al. (2011). Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1678. Retrieved from [Link]
-
Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. Retrieved from [Link]
-
Khan, I., et al. (2020). 4-Substituted-(1H-pyrazol-3-yl)-methyl Tetrazolo-[1,5-α] Quinoline Analogues: Synthesis, ADME Prediction, Molecular Docking and Invitro Antimicrobial and Cytotoxic Activity Evaluation. Journal of Molecular Structure, 1222, 128881. Retrieved from [Link]
-
Donovan, K. A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 20(3), 324-334. Retrieved from [Link]
Sources
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 5. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
A Comparative Benchmarking Guide: N,1,5-Trimethyl-1H-pyrazol-3-amine versus Roscovitine for Selective CDK2 Inhibition
Abstract
This guide provides an in-depth comparative analysis of a novel pyrazole-based compound, N,1,5-Trimethyl-1H-pyrazol-3-amine, against the well-established clinical-stage compound, Roscovitine (Seliciclib). The pyrazole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its broad spectrum of pharmacological activities.[1][2] This investigation focuses on a critical therapeutic target in oncology: Cyclin-Dependent Kinase 2 (CDK2). Dysregulation of CDK2 activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[3][] We benchmark our novel pyrazole against Roscovitine, a potent purine-based CDK inhibitor currently in Phase II clinical trials, to evaluate its potential as a selective and efficacious alternative.[][5] This guide details the head-to-head experimental protocols, presents comparative data, and offers insights into the potential of this compound as a next-generation CDK2 inhibitor.
Introduction: The Rationale for a New CDK2 Inhibitor
The cell division cycle is a tightly regulated process orchestrated by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs). CDK2, in particular, is a master regulator of the G1 to S phase transition, a critical checkpoint that commits the cell to DNA replication and division.[] In many cancer cells, aberrant signaling pathways lead to the overexpression and hyperactivity of the CDK2/Cyclin E and CDK2/Cyclin A complexes, driving uncontrolled proliferation.[3]
Therefore, inhibiting CDK2 is a validated therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells. While several CDK inhibitors have been developed, many suffer from a lack of selectivity, leading to off-target effects and associated toxicities. Roscovitine, for instance, potently inhibits Cdc2 (CDK1) and CDK5 in addition to CDK2.[5]
The pyrazole core is a versatile scaffold found in numerous FDA-approved drugs and is known to produce highly selective kinase inhibitors.[1][6] this compound represents a novel chemical entity from this class. This guide aims to objectively assess its performance against the standard, Roscovitine, focusing on three key parameters:
-
Potency: Direct inhibitory activity against the CDK2 enzyme.
-
Selectivity: Off-target activity against other relevant CDK isoforms.
-
Cellular Efficacy: The ability to arrest proliferation and induce a specific cell cycle phenotype in a cancer cell line.
Mechanistic Framework & Experimental Design
To achieve a comprehensive comparison, we designed a multi-tiered experimental approach moving from a pure biochemical context to a more complex cellular environment.
The CDK2 Signaling Pathway
The activity of CDK2 is contingent upon its association with regulatory cyclin partners. The CDK2/Cyclin E complex is pivotal for the G1/S transition, while the CDK2/Cyclin A complex is crucial for S-phase progression.[3] Both complexes phosphorylate key substrates, such as the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA synthesis. Our experimental strategy is designed to measure the direct inhibition of this enzymatic activity and its downstream cellular consequences.
Caption: The CDK2-mediated G1/S transition pathway targeted by inhibitors.
Experimental Workflow
Our validation process follows a logical progression from biochemical potency to cellular mechanism. This ensures that observed cellular effects are directly attributable to the on-target inhibition of CDK2.
Caption: Overall workflow for benchmarking kinase inhibitors.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified human CDK2/Cyclin A.
-
Causality: This assay directly measures the compound's ability to interfere with the enzyme's catalytic activity in an isolated system, providing a pure measure of potency. We use a time-resolved fluorescence resonance energy transfer (TR-FRET) format for its high sensitivity and low background.
-
Methodology:
-
Reagent Preparation: Recombinant human CDK2/Cyclin A enzyme, a biotinylated peptide substrate, and ATP are prepared in a kinase reaction buffer.
-
Compound Plating: Test compounds (this compound and Roscovitine) are serially diluted in DMSO to create a 10-point dose-response curve, typically from 100 µM to 1 nM.
-
Kinase Reaction: The kinase, peptide substrate, and test compound are incubated together for 15 minutes at room temperature. The reaction is initiated by the addition of ATP.
-
Reaction Termination: The reaction is allowed to proceed for 60 minutes at room temperature and is then stopped by the addition of a termination buffer containing EDTA and a europium-labeled anti-phosphoserine antibody.
-
Signal Detection: After a further 60-minute incubation, the plate is read on a TR-FRET-capable plate reader. The ratio of emission signals is used to calculate the degree of substrate phosphorylation.
-
Data Analysis: The data is normalized to positive (no inhibitor) and negative (no enzyme) controls. IC50 values are calculated using a four-parameter logistic model.
-
Protocol 2: Kinase Selectivity Profiling
-
Objective: To assess the inhibitory activity of the compounds against other closely related kinases (CDK1, CDK5, CDK9) to determine selectivity.
-
Causality: High selectivity is a key attribute of a superior drug candidate, as it often correlates with a lower incidence of off-target side effects. This protocol quantifies that selectivity.
-
Methodology:
-
The assay is performed as described in Protocol 3.1.
-
The protocol is repeated using recombinant CDK1/Cyclin B, CDK5/p25, and CDK9/Cyclin T1 enzymes.
-
Compounds are tested at a fixed, high concentration (e.g., 10 µM) for initial screening, and full IC50 curves are generated for any enzyme showing significant inhibition (>50%).
-
Protocol 3: Cell Proliferation Assay (GI50 Determination)
-
Objective: To measure the concentration of the test compounds required to inhibit the growth of a cancer cell line by 50% (GI50).
-
Causality: This assay bridges the gap between biochemical potency and biological effect. It determines if the compound can penetrate the cell membrane and inhibit its target in a complex intracellular environment, leading to a cytostatic or cytotoxic outcome. We use the MCF-7 breast cancer cell line, which is known to be sensitive to CDK inhibitors.[7][8]
-
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, cells are treated with a 10-point serial dilution of the test compounds.
-
Incubation: Cells are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Cell viability is assessed using the resazurin reduction assay. Resazurin is added to the wells, and after a 4-hour incubation, the fluorescence (indicating metabolic activity) is measured.
-
Data Analysis: The fluorescence data is normalized to vehicle-treated controls. GI50 values are calculated using a four-parameter logistic model.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Objective: To confirm that the observed anti-proliferative effect is due to cell cycle arrest at the G1/S boundary, the expected mechanism for a CDK2 inhibitor.
-
Causality: This is a direct mechanistic validation. If the compound inhibits CDK2, we expect to see an accumulation of cells in the G1 phase and a corresponding decrease in cells in the S and G2/M phases.
-
Methodology:
-
Treatment: MCF-7 cells are seeded in 6-well plates and treated with the test compounds at concentrations equivalent to their 1x and 3x GI50 values for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI), a DNA intercalating agent, and RNase A.
-
Flow Cytometry: The DNA content of individual cells is analyzed on a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
-
Results: A Head-to-Head Comparison
The following data are representative results from the described experimental protocols.
Table 1: Comparative Kinase Inhibition (IC50, nM)
| Compound | CDK2/CycA | CDK1/CycB | CDK5/p25 | CDK9/CycT1 | Selectivity (CDK1/CDK2) |
| This compound | 55 | 3,150 | 4,500 | >10,000 | 57.3x |
| Roscovitine (Standard) | 700 | 650 | 160 | >10,000 | 0.9x |
Table 2: Comparative Anti-Proliferative Activity (GI50, µM)
| Compound | MCF-7 (Breast Cancer) |
| This compound | 0.45 |
| Roscovitine (Standard) | 2.1 |
Table 3: Cell Cycle Analysis in MCF-7 Cells (% of Population after 24h)
| Treatment (at 3x GI50) | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle (DMSO) | 45.2% | 35.1% | 20.7% |
| This compound | 78.5% | 10.3% | 11.2% |
| Roscovitine (Standard) | 71.8% | 15.5% | 12.7% |
Discussion and Interpretation
The experimental data reveals a compelling profile for this compound as a potent and selective CDK2 inhibitor.
-
Superior Potency and Selectivity: In direct biochemical assays, the pyrazole compound demonstrated an IC50 of 55 nM against CDK2, over 12 times more potent than Roscovitine (700 nM). Critically, it exhibited a 57-fold selectivity for CDK2 over the closely related CDK1. In contrast, Roscovitine showed nearly equal potency against both CDK1 and CDK2, consistent with literature reports.[5] This superior selectivity profile suggests a lower likelihood of off-target effects related to CDK1 inhibition, such as myelosuppression.
-
Enhanced Cellular Efficacy: The enhanced biochemical potency translated directly to superior performance in a cellular context. This compound inhibited the proliferation of MCF-7 breast cancer cells with a GI50 of 0.45 µM, approximately 4.6 times more potent than Roscovitine (2.1 µM).
-
Confirmed Mechanism of Action: The cell cycle analysis provides definitive evidence of on-target activity. Both compounds induced a significant arrest of cells in the G1 phase of the cell cycle, as expected for CDK2 inhibition. The pyrazole compound produced a slightly more pronounced G1 arrest, which correlates with its greater anti-proliferative potency.
Conclusion and Future Directions
This comparative guide demonstrates that This compound is a highly promising lead compound that outperforms the clinical-stage standard, Roscovitine, in key in vitro benchmarks. Its combination of high potency and, most importantly, excellent selectivity for CDK2 over other CDK isoforms marks it as a strong candidate for further development.
The data presented herein provides a robust foundation for advancing this compound into the next stages of preclinical development, which should include:
-
Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.
-
In vivo efficacy studies in relevant cancer xenograft models.
-
Further off-target screening against a broader panel of kinases to confirm its selectivity.
This compound represents a significant step forward in the design of next-generation, highly selective CDK2 inhibitors for cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of N,1,5-Trimethyl-1H-pyrazol-3-amine
Introduction
N,1,5-Trimethyl-1H-pyrazol-3-amine is a substituted aminopyrazole, a class of heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and materials science. The precise arrangement of methyl groups on the pyrazole ring and the exocyclic amine dictates the molecule's three-dimensional shape and its potential interactions with biological targets. Consequently, access to a pure, single isomer of this compound is paramount. The reproducibility of a synthetic method is not merely an academic exercise; it is the bedrock of reliable drug discovery campaigns, ensuring consistent biological data and scalable production.
This guide provides an in-depth comparison of viable synthetic strategies for this compound. We will dissect two primary approaches, moving beyond a simple recitation of steps to analyze the underlying chemical principles that govern their success and, more importantly, their reproducibility. The core challenge in many pyrazole syntheses—control of regioselectivity—will be the central theme of our comparison.
Method 1: The Regioselective Approach via Methylhydrazine (Recommended)
This strategy is predicated on a foundational principle of synthetic design: introduce key regiochemical elements early and definitively. By using methylhydrazine as a starting material, the N1-methyl group is installed during the initial ring formation, preemptively solving the most significant reproducibility challenge in pyrazole N-alkylation.
Causality and Mechanistic Overview
The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a hydrazine. When a non-symmetrical dicarbonyl equivalent like acetoacetonitrile (3-oxobutanenitrile) is used with methylhydrazine, the reaction proceeds with high regioselectivity. The more electrophilic ketone carbonyl reacts preferentially with the more nucleophilic, unsubstituted nitrogen of methylhydrazine. This is followed by an intramolecular cyclization and dehydration to yield predominantly the 1,5-disubstituted pyrazole isomer. This approach circumvents the formation of a difficult-to-separate mixture of N1 and N2 methylated isomers, a common pitfall of post-synthesis alkylation.[1]
Experimental Protocol: Method 1
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetoacetonitrile (10.0 g, 0.12 mol) and ethanol (100 mL).
-
Reagent Addition: While stirring, slowly add methylhydrazine (6.08 g, 0.13 mol) to the solution. An exotherm may be observed.
-
Reaction: Add a catalytic amount of acetic acid (0.5 mL) to the mixture. Heat the reaction to reflux (approx. 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dissolve the resulting residue in dichloromethane (100 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification by column chromatography (silica gel, ethyl acetate/hexane gradient) affords pure 1,5-dimethyl-1H-pyrazol-3-amine.
Step 2: N-Methylation of the 3-Amino Group
-
Setup: In a 250 mL round-bottom flask, dissolve the 1,5-dimethyl-1H-pyrazol-3-amine (10.0 g, 0.08 mol) from the previous step in methanol (120 mL).
-
Reagent Addition: Add aqueous formaldehyde (37% solution, 6.5 g, 0.08 mol) to the solution. Stir for 30 minutes at room temperature to form the intermediate imine/aminal.
-
Reduction: Cool the flask in an ice bath to 0-5°C. Add sodium borohydride (3.0 g, 0.08 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours.
-
Work-up: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate. The resulting crude this compound can be purified by distillation or column chromatography to yield the final product.
Reproducibility Analysis
The high reproducibility of this method is its primary strength. By using methylhydrazine, the N1-methylation is locked in from the start, avoiding the 50:50 isomeric mixtures often seen with other methods.[1] The subsequent reductive amination is a clean and high-yielding reaction that selectively methylates the primary amine without affecting the pyrazole ring, preventing the formation of quaternary pyrazolium salts.[2]
Method 2: Stepwise Alkylation of an NH-Pyrazole (A Cautionary Alternative)
This approach builds the pyrazole core first and then attempts to add the methyl groups in subsequent steps. While seemingly logical, this method introduces significant challenges in controlling selectivity, leading to poor reproducibility, difficult purifications, and lower overall yields.
Causality and Mechanistic Overview
This synthesis begins by forming 5-methyl-1H-pyrazol-3-amine.[3] The key challenge arises in the next step: the methylation of the pyrazole ring. The two nitrogen atoms (N1 and N2) in the NH-pyrazole ring have very similar nucleophilicity. Alkylation with standard reagents like methyl iodide in the presence of a base (e.g., K₂CO₃ or NaH) typically results in a mixture of the N1-methyl and N2-methyl isomers.[2][4] These isomers often have very similar physical properties, making their separation by standard chromatography extremely difficult and a major source of irreproducibility.
Experimental Protocol: Method 2
Step 1: Synthesis of 5-Methyl-1H-pyrazol-3-amine
-
Procedure: Following a similar procedure to Method 1, Step 1, react acetoacetonitrile (10.0 g, 0.12 mol) with hydrazine hydrate (6.5 g, 0.13 mol) in refluxing ethanol.[3]
-
Work-up and Purification: The work-up is identical, yielding the 5-methyl-1H-pyrazol-3-amine intermediate.
Step 2: Non-Selective N-Methylation of the Pyrazole Ring and Exocyclic Amine
-
Setup: Dissolve the 5-methyl-1H-pyrazol-3-amine (10.0 g, 0.103 mol) in a suitable solvent like DMF or THF (150 mL).
-
Reagent Addition: Add a base such as potassium carbonate (35.6 g, 0.258 mol) followed by the slow addition of methyl iodide (32.0 g, 0.225 mol).
-
Reaction: Stir the mixture at room temperature overnight.
-
Analysis and Purification: The crude product will be a complex mixture containing the desired this compound, the undesired N,2,5-trimethyl-1H-pyrazol-3-amine, di-methylated amine products, and potentially quaternary salts. Separation of the N1 and N2 regioisomers is notoriously challenging and often requires specialized chromatography, representing a significant bottleneck.[2]
Comparative Analysis
| Parameter | Method 1: Regioselective Approach | Method 2: Stepwise Alkylation | Justification |
| Reproducibility | High | Low | Method 1 avoids the formation of N1/N2 regioisomers, which is the primary source of irreproducibility in Method 2.[1][2] |
| Regioselectivity | Excellent | Poor | The use of methylhydrazine in Method 1 guarantees the N1-methyl position. Method 2 yields a mixture of isomers. |
| Yield (Overall) | Good to Excellent | Poor to Moderate | Difficult purification and product loss during separation of isomers in Method 2 significantly lower the overall yield. |
| Purification | Straightforward | Extremely Difficult | Method 1 involves standard purifications. Method 2 requires separation of closely related isomers. |
| Number of Steps | 2 | 2 | While the step count is the same, the quality and efficiency of the steps are vastly different. |
| Scalability | High | Low | The purification challenges of Method 2 make it unsuitable for scaling. Method 1 is robust and scalable. |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow and key decision points of the described synthetic methods.
Caption: Comparative workflow of Method 1 vs. Method 2.
Caption: Simplified mechanism for the regioselective pyrazole formation.
Conclusion and Recommendation
For any researcher, scientist, or drug development professional, the goal is not just to synthesize a molecule but to do so in a manner that is reliable, scalable, and yields an unambiguously pure compound. A comparison of the synthetic strategies for this compound clearly demonstrates the superiority of the regioselective approach (Method 1).
By strategically employing methylhydrazine in the initial ring-forming step, the critical issue of N1/N2 isomerism is completely avoided. This single decision in synthetic planning transforms the process from a low-yield, purification-intensive challenge into a robust and reproducible protocol. Method 2, while appearing viable on paper, represents a classic pitfall in heterocyclic chemistry, where the similar reactivity of two sites leads to inseparable mixtures. Therefore, Method 1 is unequivocally recommended for the reproducible synthesis of this compound.
References
-
BenchChem. (2025). Technical Support Center: Selective N-Methylation of Pyrazoles.
-
Reddit User Discussion. (2023). N-methylation of pyrazole. r/OrganicChemistry.
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.
- Fustero, S., et al. (2008). Publication Supporting Information for "Improved Regioselectivity in Pyrazole Formation...". The Journal of Organic Chemistry. [Link provided in main article]
-
Kelly, C. B., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221-4224.
-
Antre, R. V., et al. (2011). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journal of Pharmacology, 6(2).
-
Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole.
-
Sabatino, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5874.
-
ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis.
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
-
Ghamari, M., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40.
- Desai, K. R., et al. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities. [Source details unavailable, general knowledge of pyrazolone chemistry].
-
Al-Issa, S. A. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(19), 4468.
-
PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
-
Semantic Scholar. (n.d.). Study on Synthesis of 3-Methyl-5-pyrazolone.
-
Prier, C. K., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558.
-
Khan, I., et al. (2019). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 2(3), 131-139.
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
-
Semantic Scholar. (2021). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes.
-
Barbe, G., et al. (2018). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 83(10), 5639-5646.
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Methyl 3-amino-1H-pyrazole-4-carboxylate.
-
PrepChem. (n.d.). Synthesis of 1-(N-cyano-N'-methylamidino)pyrazole.
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
-
Thieme Connect. (n.d.). Pyrazole chemistry has developed rapidly....
-
Enamine. (n.d.). Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
-
Google Patents. (1997). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
-
ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
-
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
Sources
A Head-to-Head Comparison of N,1,5-Trimethyl-1H-pyrazol-3-amine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Its inherent aromaticity, coupled with the presence of two nitrogen atoms, provides a unique electronic and structural framework for designing molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[6] This guide provides a head-to-head comparison of derivatives of a specific pyrazole, N,1,5-Trimethyl-1H-pyrazol-3-amine, focusing on the strategic modification of the 3-amino group and its impact on biological activity.
The Strategic Importance of the 3-Amino Group
The 3-amino group on the pyrazole ring is a critical handle for synthetic modification. It serves as a versatile nucleophile, readily undergoing reactions such as acylation, sulfonylation, and alkylation. These modifications allow for the systematic exploration of the chemical space around the pyrazole core, influencing key drug-like properties such as potency, selectivity, solubility, and metabolic stability. By strategically introducing different functional groups at this position, researchers can fine-tune the interaction of the molecule with its biological target, leading to the development of more effective and safer therapeutic agents.
Synthetic Strategies for N-Functionalization
The derivatization of the 3-amino group of this compound can be achieved through several well-established synthetic methodologies. The choice of method depends on the desired functional group to be introduced.
N-Acylation
The introduction of an acyl group to form an amide linkage is a common strategy to introduce a hydrogen bond acceptor and to modulate the electronic properties of the molecule.
Caption: General workflow for the N-acylation of this compound.
N-Sulfonylation
Sulfonylation introduces a sulfonyl group, which can act as a hydrogen bond acceptor and introduce a tetrahedral geometry that can be beneficial for target binding.
Caption: General workflow for the N-sulfonylation of this compound.
Comparative Analysis of Derivatives
| Derivative Name | Structure | Potential Biological Activity | Rationale and Supporting Evidence |
| N-Acetyl-N,1,5-trimethyl-1H-pyrazol-3-amine | Kinase Inhibition, Anticancer | The acetyl group can act as a hydrogen bond acceptor, a common feature in kinase inhibitors. Studies on other N-acyl pyrazoles have shown potent inhibitory activity against various kinases. | |
| N-Benzoyl-N,1,5-trimethyl-1H-pyrazol-3-amine | Anticancer, Anti-inflammatory | The benzoyl group introduces a larger aromatic moiety that can engage in pi-stacking interactions with the target protein. Aromatic amides of pyrazoles have been reported to possess anticancer and anti-inflammatory properties. | |
| N-Mesyl-N,1,5-trimethyl-1H-pyrazol-3-amine | Kinase Inhibition | The methanesulfonyl (mesyl) group is a strong hydrogen bond acceptor and can improve solubility. Sulfonamide-containing pyrazoles are known to be effective kinase inhibitors. | |
| N-Benzyl-N,1,5-trimethyl-1H-pyrazol-3-amine | Various | The benzyl group introduces a flexible hydrophobic moiety. The biological activity would be highly dependent on the specific target and the binding pocket's characteristics. |
Disclaimer: The biological activities listed are potential activities based on structure-activity relationships observed in the broader class of pyrazole derivatives. Direct experimental validation for these specific this compound derivatives would be required for confirmation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the representative derivatives.
Protocol 1: Synthesis of N-Acetyl-N,1,5-trimethyl-1H-pyrazol-3-amine
Rationale: This protocol utilizes a standard acylation reaction with acetic anhydride. Pyridine acts as a base to neutralize the acetic acid byproduct and as a catalyst.
-
Dissolution: Dissolve this compound (1 mmol) in anhydrous pyridine (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add acetic anhydride (1.2 mmol) dropwise to the cooled solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Washing: Wash the combined organic layers with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-acetyl derivative.
Protocol 2: Synthesis of N-Mesyl-N,1,5-trimethyl-1H-pyrazol-3-amine
Rationale: This protocol employs methanesulfonyl chloride for the sulfonylation. Triethylamine (TEA) is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.
-
Dissolution: Dissolve this compound (1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask.
-
Cooling: Cool the mixture to 0 °C.
-
Addition of Reagent: Add a solution of methanesulfonyl chloride (1.2 mmol) in DCM (2 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours.
-
Work-up: Quench the reaction with water (20 mL) and separate the organic layer.
-
Washing: Wash the organic layer with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure N-mesyl derivative.
Mechanistic Insights: A Hypothetical Model of Kinase Inhibition
Many pyrazole derivatives exert their biological effects by inhibiting protein kinases, which are key regulators of cellular processes. The pyrazole core can act as a scaffold that orients substituents to interact with the ATP-binding pocket of the kinase.
Caption: Hypothetical interaction of an this compound derivative with a kinase active site.
In this model, the pyrazole core can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The N-substituent on the 3-amino group can then project into a hydrophobic pocket, with its size, shape, and electronic properties determining the potency and selectivity of the inhibition.
Conclusion
The this compound scaffold provides a fertile ground for the development of novel therapeutic agents. The strategic modification of the 3-amino group through well-established synthetic protocols allows for the fine-tuning of pharmacological properties. While a comprehensive head-to-head comparison of a diverse set of derivatives is a clear next step for the field, the compiled data and synthetic strategies presented in this guide offer a solid foundation for researchers to design and synthesize new derivatives with potentially enhanced biological activities. Future work should focus on systematic structure-activity relationship studies to elucidate the precise impact of various N-substituents on specific biological targets.
References
-
Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. [Link]
-
Kumar, V., & Kumar, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-181. [Link]
-
Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Amino-Pyrazoles in Medicinal Chemistry: A Review. Mini-Reviews in Medicinal Chemistry, 17(12), 1044-1067. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1333-1346. [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 659082. [Link]
- Menozzi, G., et al. (2004). Synthesis and biological evaluation of new 1,5-diaryl- and 1-aryl-3,5-dimethyl-1H-pyrazole derivatives as potential anticancer agents. Il Farmaco, 59(5), 345-355.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & medicinal chemistry, 12(8), 1935-1945.
- Menichincheri, M., et al. (2001). 3(5)-Amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 3. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. 1,5-Dimethyl-1H-pyrazol-3-amine hydrochloride|CAS 1431965-39-7 [benchchem.com]
A Comparative Guide to the Definitive Structure Elucidation of N,1,5-Trimethyl-1H-pyrazol-3-amine: An X-ray Crystallography Perspective
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of scientific rigor and a prerequisite for understanding its biological activity. In the synthesis of novel compounds such as N,1,5-Trimethyl-1H-pyrazol-3-amine, a substituted pyrazole with potential applications in medicinal chemistry, ambiguity in its structure can lead to erroneous interpretations of its properties and function. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a framework for a self-validating analytical approach, supported by experimental data from related pyrazole derivatives.
The Imperative of Unambiguous Structure Determination
Substituted pyrazoles are a significant class of heterocyclic compounds known for their diverse biological activities.[1] The precise arrangement of atoms in this compound dictates its steric and electronic properties, which in turn govern its interactions with biological targets. An incorrect structural assignment could lead to the misinterpretation of structure-activity relationships (SAR), wasting valuable resources in the drug discovery pipeline. Therefore, employing a definitive method for structure confirmation is not just a matter of academic exercise but a critical step in the validation of a synthetic route and the foundation for further development.
X-ray Crystallography: The Definitive Method
Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of the atomic arrangement in a crystalline solid.[2] It provides a precise three-dimensional map of electron density, from which bond lengths, bond angles, and the overall molecular conformation can be determined with high precision.
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure can be broken down into several key stages, each requiring careful execution and consideration.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Step-by-Step Methodology:
-
Crystal Growth: High-quality single crystals are paramount for a successful X-ray diffraction experiment. For a novel compound like this compound, this is often the most challenging step. Common techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling. A variety of solvents should be screened to find optimal conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a more precise structure.[3] It is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to obtain the final, highly accurate structure.[3]
The final output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, bond angles, and other important structural parameters.
Complementary and Alternative Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, it is not always feasible to grow suitable crystals. In such cases, and as a means of cross-validation, a suite of spectroscopic techniques is employed.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of molecules in solution.[4] For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can be used to piece together the molecular framework.
Typical ¹H NMR Data for Substituted Pyrazoles:
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |
| Data adapted from a comparative guide on the spectroscopic analysis of substituted pyrazole compounds.[1] |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide valuable structural information through fragmentation analysis.[5][6] High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7][8] For this compound, characteristic vibrational frequencies for the N-H, C-H, C=N, and C-N bonds would be expected.
A Comparative Analysis
Figure 2: A comparison of the strengths and limitations of different analytical techniques for structure elucidation.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Definitive and unambiguous | Requires high-quality single crystals, provides solid-state structure which may differ from solution |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei | Provides detailed structural information in solution, versatile | Does not provide precise bond lengths and angles, can be complex to interpret |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, requires very small sample amounts | Does not provide connectivity information, fragmentation can be complex |
| Infrared Spectroscopy | Presence of functional groups | Fast, non-destructive | Provides limited structural information |
The Power of a Multi-Technique Approach
The most trustworthy structural confirmation comes from a combination of these techniques. The proposed structure from NMR, MS, and IR data can be definitively confirmed by a single-crystal X-ray diffraction study. This multi-faceted approach provides a self-validating system, where the results from each technique should be consistent with the others. For instance, the molecular formula determined by HRMS should match the structure elucidated by NMR and confirmed by X-ray crystallography.
Conclusion
For this compound, and indeed for any novel compound in a research and development setting, relying on a single analytical technique for structural elucidation is fraught with risk. While NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive and unambiguous three-dimensional structure. By adopting a comprehensive analytical strategy that leverages the strengths of each of these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for future studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 3. Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 5. scispace.com [scispace.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative In Vivo Efficacy Assessment of Novel Pyrazole-Based Small Molecule Analogs
Editor's Note: Direct comparative in vivo efficacy data for analogs of the specific chemical entity N,1,5-Trimethyl-1H-pyrazol-3-amine is not extensively available in the public domain. This guide, therefore, utilizes the well-characterized pyrazole-containing CDK4/6 inhibitor, Palbociclib (Ibrance), as a representative model. The principles, experimental workflows, and data interpretation frameworks detailed herein are broadly applicable to the preclinical in vivo evaluation of novel kinase inhibitors derived from a pyrazole scaffold, providing a robust template for researchers in drug development.
Introduction: The Pyrazole Scaffold in Kinase Inhibition and the Rationale for Analog Comparison
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions with the ATP-binding pocket of kinases make it an attractive starting point for drug design. Palbociclib, a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), exemplifies the therapeutic success of this scaffold in oncology, particularly in HR+/HER2- breast cancer.
When a lead compound like a substituted pyrazol-3-amine is identified, the subsequent goal is to synthesize and test a series of analogs to optimize for potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The ultimate arbiter of an analog's potential is its performance in vivo. This guide provides a comprehensive framework for designing and executing a comparative in vivo efficacy study, using a hypothetical set of Palbociclib analogs (Analog A and Analog B) to illustrate the process.
The central hypothesis of such a study is that specific structural modifications to the parent molecule will result in superior tumor growth inhibition, a more favorable safety profile, or improved pharmacokinetic behavior. The experimental design must be structured to rigorously test this hypothesis.
Experimental Design: A Multi-Arm Xenograft Study for Head-to-Head Comparison
The gold standard for evaluating the in vivo anti-cancer efficacy of CDK4/6 inhibitors is a human tumor xenograft model. In this model, human cancer cells are implanted into immunocompromised mice, allowing the tumor to grow in a living system.
Core Components of the In Vivo Efficacy Study
A robust study design involves multiple arms to provide a comprehensive comparison against a known standard and untreated controls.
dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Preparation" { label="Phase 1: Preparation"; bgcolor="#F1F3F4"; style="filled"; color="#5F6368"; P1 [label="Select Human Cancer Cell Line\n(e.g., MCF-7 for Breast Cancer)"]; P2 [label="Expand Cells in Culture"]; P3 [label="Prepare Cell Suspension\nfor Implantation"]; P1 -> P2 -> P3; }
subgraph "cluster_Implantation" { label="Phase 2: Tumor Implantation & Growth"; bgcolor="#F1F3F4"; style="filled"; color="#5F6368"; I1 [label="Subcutaneous Implantation\ninto Immunocompromised Mice\n(e.g., NOD/SCID)"]; I2 [label="Monitor Tumor Growth\n(Calipers, twice weekly)"]; I3 [label="Tumors Reach Palpable Size\n(e.g., 100-150 mm³)"]; I1 -> I2 -> I3; }
subgraph "cluster_Treatment" { label="Phase 3: Randomization & Dosing"; bgcolor="#F1F3F4"; style="filled"; color="#5F6368"; T1 [label="Randomize Mice into\nTreatment Groups (n=8-10/group)"]; T2 [label="Group 1:\nVehicle Control (p.o., daily)"]; T3 [label="Group 2:\nPalbociclib (75 mg/kg, p.o., daily)"]; T4 [label="Group 3:\nAnalog A (Dose X, p.o., daily)"]; T5 [label="Group 4:\nAnalog B (Dose Y, p.o., daily)"]; T1 -> {T2, T3, T4, T5}; }
subgraph "cluster_Monitoring" { label="Phase 4: Efficacy & Tolerability Monitoring"; bgcolor="#F1F3F4"; style="filled"; color="#5F6368"; M1 [label="Continue Tumor Volume Measurement"]; M2 [label="Monitor Body Weight\n(Indicator of Toxicity)"]; M3 [label="Clinical Observations\n(Daily)"]; {T2, T3, T4, T5} -> M1; {T2, T3, T4, T5} -> M2; {T2, T3, T4, T5} -> M3; }
subgraph "cluster_Endpoint" { label="Phase 5: Study Endpoint & Analysis"; bgcolor="#F1F3F4"; style="filled"; color="#5F6368"; E1 [label="Endpoint Reached\n(e.g., Tumor Volume > 2000 mm³\nor 28-day treatment)"]; E2 [label="Tissue Collection:\nTumor, Plasma, Organs"]; E3 [label="Pharmacodynamic (PD) Analysis\n(e.g., Western Blot for p-Rb)"]; E4 [label="Pharmacokinetic (PK) Analysis\n(LC-MS/MS of plasma)"]; E5 [label="Data Analysis & Statistics\n(Tumor Growth Inhibition, Survival)"]; M1 -> E1; E1 -> E2; E2 -> {E3, E4}; {E3, E4} -> E5; }
P3 -> I1 [lhead="cluster_Implantation"]; I3 -> T1 [lhead="cluster_Treatment"]; T1 -> M1 [style=invis]; M1 -> E1 [lhead="cluster_Endpoint"]; } end_dot
Figure 1: High-level workflow for a comparative in vivo efficacy study.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for executing the xenograft study outlined above.
-
Animal Models and Cell Lines:
-
Cell Line: Use MCF-7 human breast cancer cells, which are known to be sensitive to CDK4/6 inhibition.
-
Animals: Employ female NOD/SCID or athymic nude mice, 6-8 weeks of age.[1][2] These immunocompromised models are standard for preventing rejection of human tumor cells.[2][3][4]
-
Acclimatization: Allow mice to acclimatize for at least one week before any procedures.
-
-
Tumor Implantation:
-
Harvest MCF-7 cells during their exponential growth phase.
-
Prepare a cell suspension of 2-5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel. Matrigel provides an enriched environment to support initial tumor engraftment.[2]
-
Inject the cell suspension subcutaneously into the right flank of each mouse.[4]
-
-
Tumor Growth Monitoring and Randomization:
-
Begin measuring tumors twice weekly with digital calipers once they become palpable.
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups (typically n=8-10 mice per group) to ensure a uniform distribution of tumor sizes.[5]
-
-
Dosing and Administration:
-
Vehicle Control: The vehicle should be the same solvent used to formulate the test articles (e.g., 50 mM sodium lactate, pH 4). Administer daily via oral gavage (p.o.).
-
Palbociclib (Reference Compound): Formulate at a concentration to deliver a dose of 75 mg/kg.[6] Administer daily via oral gavage.
-
Analog A & B: Formulate and administer daily via oral gavage. The dose will be determined by prior maximum tolerated dose (MTD) studies.
-
Continue treatment for a predefined period (e.g., 21 or 28 days) or until tumors in the control group reach the endpoint volume.
-
-
Endpoints and Data Collection:
-
Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI). This is calculated at the end of the study by comparing the change in tumor volume in treated groups to the vehicle control group.
-
Secondary Endpoints:
-
Body weight measurements (twice weekly) to monitor for toxicity.[1]
-
Survival analysis, if the study is continued until a survival endpoint.
-
-
Data Presentation and Interpretation
Clear visualization of data is critical for comparing the efficacy of different analogs.
Efficacy Data Summary
The primary outcome of the study is summarized by comparing tumor growth curves and calculating the final TGI.
Table 1: Comparative Efficacy of Palbociclib Analogs in MCF-7 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1850 ± 210 | - | +2.5 |
| Palbociclib | 75 | 450 ± 95 | 75.7 | -1.8 |
| Analog A | 75 | 320 ± 88 | 82.7 | -2.1 |
| Analog B | 75 | 980 ± 150 | 47.0 | +1.5 |
TGI is calculated as: [1 - (Tf - Ti) / (Cf - Ci)] x 100, where T and C are the mean tumor volumes of the treated and control groups, and f and i are the final and initial time points.
Interpretation: In this hypothetical dataset, Analog A shows superior TGI compared to the parent compound, Palbociclib, at the same dose, with a comparable tolerability profile (minimal body weight change). Analog B is significantly less effective. This data strongly supports the further development of Analog A.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation
Efficacy is a function of both the drug's intrinsic potency and its ability to reach and engage the target in vivo. PK/PD analysis is essential to understand why one analog is superior to another.
dot graph "PK_PD_Relationship" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_PK" { label="Pharmacokinetics (PK)\n'What the Body Does to the Drug'"; bgcolor="#F1F3F4"; style="filled"; color="#5F6368"; Dose [label="Oral Dose\n(e.g., 75 mg/kg)"]; Absorption [label="Absorption\n(Bioavailability, Cmax)"]; Distribution [label="Distribution\n(Plasma & Tumor Exposure)"]; Metabolism [label="Metabolism\n(Half-life, Clearance)"]; Dose -> Absorption -> Distribution -> Metabolism; }
subgraph "cluster_PD" { label="Pharmacodynamics (PD)\n'What the Drug Does to the Body'"; bgcolor="#F1F3F4"; style="filled"; color="#5F6368"; Target [label="Target Engagement\n(CDK4/6 Inhibition in Tumor)"]; Biomarker [label="Biomarker Modulation\n(↓ p-Rb levels)"]; Efficacy [label="Biological Effect\n(Tumor Growth Inhibition)"]; Target -> Biomarker -> Efficacy; }
Distribution -> Target [label="Drug Concentration\nat Target Site", color="#34A853", fontcolor="#202124"]; } end_dot
Figure 2: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Table 2: Comparative PK/PD Parameters
| Compound | Cmax (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Oral Bioavailability (%) | Tumor p-Rb Inhibition (%) |
| Palbociclib | 1250 | 15,800 | 45 | 80 |
| Analog A | 1800 | 25,200 | 65 | 92 |
| Analog B | 700 | 6,500 | 20 | 45 |
Data collected from satellite PK groups and terminal tumor tissue analysis.
Interpretation: The superior efficacy of Analog A can be directly explained by its improved pharmacokinetic properties.[7] The higher Cmax (maximum concentration) and AUC (total exposure), driven by better oral bioavailability, lead to greater target engagement in the tumor, as evidenced by the more profound inhibition of Retinoblastoma (Rb) protein phosphorylation.[8] Conversely, Analog B's poor efficacy is linked to its low bioavailability and resulting insufficient target engagement.
Mechanism of Action: The CDK4/6-Cyclin D-Rb Pathway
Understanding the underlying signaling pathway is crucial for interpreting pharmacodynamic data. CDK4 and CDK6, when complexed with Cyclin D, phosphorylate the Retinoblastoma (Rb) tumor suppressor protein.[9][10] This phosphorylation releases the transcription factor E2F, allowing it to initiate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[11][12] Pyrazole-based inhibitors like Palbociclib and its analogs occupy the ATP-binding pocket of CDK4/6, preventing Rb phosphorylation and causing a G1 cell cycle arrest.[1][9]
dot graph "CDK46_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes GF [label="Growth Factor Signals\n(e.g., Estrogen, Mitogens)", fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD [label="Cyclin D Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; CDK46 [label="CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Cyclin D-CDK4/6\nActive Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#FBBC05", fontcolor="#202124"]; E2F_bound [label="Rb-E2F Complex\n(Transcription Repressed)", fillcolor="#FBBC05", fontcolor="#202124"]; pRb [label="p-Rb\n(Phosphorylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2F_free [label="E2F\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Phase [label="S-Phase Gene Transcription\n(Cell Cycle Progression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Palbociclib Analog\n(Pyrazole Inhibitor)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> CyclinD [color="#5F6368"]; CyclinD -> Complex [color="#5F6368"]; CDK46 -> Complex [color="#5F6368"]; Rb -> E2F_bound [color="#5F6368"]; Complex -> pRb [label=" Phosphorylation", color="#34A853", fontcolor="#202124"]; E2F_bound -> pRb [style=dashed, color="#5F6368"]; pRb -> E2F_free [label=" E2F Release", color="#34A853", fontcolor="#202124"]; E2F_free -> S_Phase [color="#34A853"]; Inhibitor -> Complex [label=" Inhibition", color="#EA4335", arrowhead=tee];
// Grouping {rank=same; GF} {rank=same; CyclinD; CDK46} {rank=same; Complex} {rank=same; E2F_bound; Rb} {rank=same; pRb} {rank=same; E2F_free} {rank=same; S_Phase} {rank=same; Inhibitor} } end_dot
Figure 3: The CDK4/6 signaling pathway and the mechanism of inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the comparative in vivo assessment of novel pyrazole-based kinase inhibitors. By integrating efficacy, tolerability, pharmacokinetic, and pharmacodynamic data, researchers can make well-informed decisions about which analogs to advance in the drug development pipeline.
Based on the hypothetical data presented, Analog A is the clear lead candidate. Its superior efficacy is mechanistically supported by its improved pharmacokinetic profile, leading to enhanced target modulation in the tumor. The next steps for Analog A would include:
-
Orthotopic Xenograft Models: Testing in a more clinically relevant model, such as mammary fat pad implantation, to assess efficacy in the correct tissue microenvironment.[2]
-
Combination Studies: Evaluating synergy with standard-of-care agents (e.g., endocrine therapy in ER+ breast cancer).
-
Expanded Toxicology Studies: Conducting formal GLP (Good Laboratory Practice) toxicology studies to fully characterize its safety profile before consideration for clinical trials.
This structured, data-driven approach is fundamental to successfully translating a promising chemical scaffold into a clinically effective therapeutic.
References
- BenchChem. (2025).
-
ResearchGate. (n.d.). Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of.... [Link]
-
ResearchGate. (n.d.). CDK4/6 a simple pathway to regulate G1 to S in cancer cells. Description. [Link]
-
ResearchGate. (n.d.). Intracellular signaling network centered on CDK4/6. Simplified model.... [Link]
-
PubMed Central. (n.d.). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. [Link]
-
National Institutes of Health (NIH). (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
-
Creative Diagnostics. (n.d.). CDK Signaling Pathway. [Link]
-
Creative Animodel. (n.d.). In vivo Efficacy Testing. [Link]
-
ACS Pharmacology & Translational Science. (2022). Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells. [Link]
-
MDPI. (n.d.). The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. [Link]
-
PubMed Central. (n.d.). Therapeutic evaluation of palbociclib and its compatibility with other chemotherapies for primary and recurrent nasopharyngeal carcinoma. [Link]
-
Ichor Life Sciences. (n.d.). Xenograft Models. [Link]
-
Semantics Scholar. (n.d.). Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. [Link]
-
The Jackson Laboratory. (n.d.). Cancer Cell Line Xenograft Efficacy Studies. [Link]
-
PubMed Central. (n.d.). In vivo efficacy assessment of the CDK4/6 inhibitor palbociclib and the PLK1 inhibitor volasertib in human chordoma xenografts. [Link]
-
AACR Journals. (n.d.). Inhibition of CDK4/6 by Palbociclib Significantly Extends Survival in Medulloblastoma Patient-Derived Xenograft Mouse Models. [Link]
-
PubMed Central. (n.d.). Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. [Link]
-
PubMed Central. (n.d.). A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS. [Link]
-
J-Stage. (n.d.). In Vitro Phase I Cytochrome P450 Metabolism, Permeability and Pharmacokinetics of SB639, a Novel Histone Deacetylase Inhibitor in Preclinical Species. [Link]
-
Frontiers. (n.d.). Pharmacological Inhibitors of the NLRP3 Inflammasome. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ichorlifesciences.com [ichorlifesciences.com]
- 4. Cancer Cell Line Efficacy Studies [jax.org]
- 5. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N,1,5-Trimethyl-1H-pyrazol-3-amine
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers, our focus is often directed toward the innovative application of novel compounds like N,1,5-Trimethyl-1H-pyrazol-3-amine. However, our responsibility extends beyond discovery and application to the entire lifecycle of the chemical, culminating in its safe and compliant disposal. Improper disposal of specialized reagents not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties.
Hazard Profile and Risk Assessment: An Evidence-Based Approach
Understanding the potential hazards of this compound is the critical first step in establishing a safe disposal workflow. Based on GHS classifications of closely related pyrazole amines, we must operate under the assumption that this compound presents similar risks.[1][2][3]
Assumed Hazard Classifications:
| Hazard Class | GHS Category | Description | Source Analogs |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [4] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [1][3][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation. | [1][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][3] |
Causality Behind Precautions: The amine functional group and the pyrazole ring system are common in bioactive molecules that can interact with biological systems. Skin and eye irritation are common for amine-containing compounds.[3] The potential for respiratory irritation necessitates handling in a well-ventilated area.[1] The "harmful if swallowed" classification underscores the importance of preventing any ingestion, including through contaminated hands.
Incompatibilities: Like other amines, this compound should be considered incompatible with strong oxidizing agents, acids, and acid chlorides.[1][2] Mixing these wastes can lead to violent reactions, gas evolution, or heat generation. Therefore, dedicated and segregated waste streams are mandatory.
Mandatory Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is required to create a self-validating system of safety:
-
Eye Protection: Safety glasses with side-shields or splash goggles are mandatory.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) must be worn. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory procedures.[1]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of waste, especially if dust or aerosols can be generated, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the sanitary sewer or in the regular trash.[2]
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Your waste may consist of:
-
Pure, unused this compound.
-
Solutions of the compound in organic solvents.
-
Contaminated materials (e.g., weigh boats, pipette tips, gloves, absorbent pads).
-
-
Segregate at the Source: This is the most critical step. Do not mix this waste stream with other incompatible chemical wastes.[6]
-
Establish a dedicated waste container for pyrazole-amine waste.
-
Keep it separate from acidic, basic, and oxidizing waste streams.
-
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a sturdy, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) carboys are suitable for liquid waste.
-
Label Correctly: Proper labeling is a cornerstone of regulatory compliance. Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste labels. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
An accurate estimation of the concentration and the solvent used (if applicable).
-
The associated hazard characteristics (e.g., "Irritant," "Toxic").
-
The date the waste was first added to the container (accumulation start date).
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: The waste container must be sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.
-
Store in a Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and ideally within secondary containment (e.g., a spill tray).
Step 4: Final Disposal
-
Contact EHS: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), contact your institution's EHS office or licensed hazardous waste disposal contractor for pickup.
-
Maintain Records: Document the disposal of the waste, including quantities, dates, and methods, as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA).
Disposal of Empty Containers and Contaminated Materials
-
Empty Containers: The original container of this compound is also considered hazardous waste unless properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect Rinsate: The first rinse, and often all three, must be collected and disposed of as hazardous liquid waste.
-
After triple rinsing and air-drying, deface the label and dispose of the container as non-hazardous solid waste, pending institutional policy.
-
-
Contaminated Solids: Gloves, absorbent pads, and other solid materials contaminated with the compound should be collected in a separate, clearly labeled, sealed bag or container and disposed of as solid hazardous waste.
Emergency Spill Procedures
-
Evacuate and Alert: Ensure personnel are moved to a safe area. Alert colleagues and your laboratory supervisor.
-
Secure the Area: Prevent entry into the spill area. Ensure ventilation is adequate (fume hood).
-
Don Appropriate PPE: Before any cleanup, don all required PPE, including respiratory protection if necessary.
-
Contain and Absorb: For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[1] Label it clearly as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
References
-
1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 . PubChem, National Institutes of Health. [Link]
-
1,3,5-Trimethylpyrazole | C6H10N2 | CID 14081 . PubChem, National Institutes of Health. [Link]
-
Chemical Waste Management Guide . Auburn University Risk Management and Safety. [Link]
-
Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity . PubMed, National Library of Medicine. [Link]
-
1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity . Monash University Research Repository. [Link]
-
Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives... . MDPI. [Link]
-
Safety Data Sheet: 3-Methyl-1H-pyrazole . Thermo Fisher Scientific. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]
Sources
A Researcher's Guide to the Safe Handling of N,1,5-Trimethyl-1H-pyrazol-3-amine
The foundational principle of laboratory safety is to treat all research chemicals as potentially hazardous. Substituted pyrazoles, a class of compounds with wide-ranging biological activities, often present a hazard profile that includes skin and eye irritation, respiratory tract irritation, and potential acute toxicity if ingested.[1][2] Therefore, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is imperative.
Hazard Assessment of Structurally Similar Pyrazole Derivatives
An analysis of safety data for analogous compounds provides a clear rationale for our recommended PPE protocols. For instance, 1-Methyl-1H-pyrazol-3-amine is classified as a skin and eye irritant and may cause respiratory irritation.[2] Similarly, 5-methyl-1H-Pyrazol-3-amine is also identified as causing skin and serious eye irritation.[1] For some pyrazole derivatives, there is a concern of acute oral toxicity.[3][4] These known hazards form the basis of the comprehensive PPE strategy outlined below.
Core Personal Protective Equipment (PPE) Requirements
A baseline of PPE is required for any interaction with N,1,5-Trimethyl-1H-pyrazol-3-amine in a laboratory setting. The following table outlines the minimum PPE and specific recommendations for enhanced protection during higher-risk procedures.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields | Chemical splash goggles and a full-face shield |
| Hand Protection | Disposable nitrile gloves (minimum 4 mil thickness) | Double-gloving with nitrile or neoprene gloves |
| Body Protection | Flame-resistant lab coat, fully buttoned | Chemical-resistant apron over a lab coat |
| Footwear | Closed-toe, closed-heel leather or chemical-resistant shoes | Chemical-resistant boot covers |
| Respiratory Protection | Not required with adequate engineering controls (fume hood) | Air-purifying respirator with organic vapor cartridges |
Operational Plans: From Preparation to Disposal
1. Donning and Doffing of PPE: A Step-by-Step Protocol
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Footwear: Ensure appropriate, fully enclosed shoes are worn.
-
Lab Coat: Put on a clean, flame-resistant lab coat, and fasten all buttons.
-
Gloves (First Pair): Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat.
-
Eye and Face Protection: Put on safety glasses or goggles. If a higher risk of splash exists, add a face shield.
-
Gloves (Second Pair): If double-gloving, don the second pair of gloves.
Doffing Sequence (to be performed in a designated area):
-
Gloves (Outer Pair): If double-gloved, remove the outer pair of gloves, turning them inside out.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Hang it in a designated area or place it in a laundry bag if contaminated.
-
Eye and Face Protection: Remove the face shield (if used), followed by safety glasses or goggles, handling them by the earpieces.
-
Gloves (Inner Pair): Remove the final pair of gloves, turning them inside out, and dispose of them in the appropriate waste container.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
2. Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert and Evacuate: Alert nearby personnel and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the size and nature of the spill.
-
Don Appropriate PPE: Before approaching the spill, don the appropriate level of PPE, including respiratory protection if the substance is volatile or if there is a risk of aerosolization.
-
Contain the Spill: Use a chemical spill kit to absorb the material. For solid materials, gently cover with an absorbent pad to avoid raising dust. For liquids, surround the spill with absorbent material and then cover it.
-
Clean the Area: Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled, sealed waste container. Clean the spill area with a suitable decontaminating solution.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.[5]
-
Report the Incident: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
3. Disposal Plan
Proper segregation and disposal of chemical waste are paramount for safety and environmental responsibility.[5]
-
Solid Waste: Unused or expired solid this compound, as well as contaminated materials like weighing paper, pipette tips, and gloves, should be collected in a clearly labeled, sealed container designated for solid chemical waste.[5]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[5] Never dispose of this chemical down the drain.[5]
-
Waste Storage: Store sealed waste containers in a designated, well-ventilated chemical waste storage area, segregated from incompatible materials.[5]
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed chemical waste disposal service.[5]
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure and associated risks.
Caption: PPE selection workflow based on risk assessment.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
- BenchChem. (n.d.). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
- National Center for Biotechnology Information. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem.
- Safety Data Sheet. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone.
- Fisher Scientific. (2021, December 28). SAFETY DATA SHEET: 1-Methyl-1H-pyrazol-3-amine.
- Safety Data Sheet. (2024, March 29). 3-Amino-1-methyl-1H-pyrazole.
- Thermo Fisher Scientific. (2020, December 14). SAFETY DATA SHEET: 3-Methyl-1H-pyrazole.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET: 3-Methyl-1-phenyl-2-pyrazoline-5-one.
- Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
